molecular formula C9H9ClO B1592562 5-Chloro-2,3-dihydro-1H-inden-1-OL CAS No. 33781-38-3

5-Chloro-2,3-dihydro-1H-inden-1-OL

Cat. No.: B1592562
CAS No.: 33781-38-3
M. Wt: 168.62 g/mol
InChI Key: WDXUNFVYUDYDQA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-inden-1-OL is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-1-ol
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InChI

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXUNFVYUDYDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60626321
Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33781-38-3
Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
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Record name 5-Chloro-2,3-dihydro-1H-inden-1-ol
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Record name 5-chloro-2,3-dihydro-1H-inden-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Chloro-2,3-dihydro-1H-inden-1-ol, a valuable intermediate in the landscape of contemporary drug discovery and fine chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, procedural nuances, and comparative advantages of various synthetic strategies. Emphasis is placed on the causality behind experimental choices, from starting material selection to reaction optimization and purification. The guide integrates detailed experimental protocols, mechanistic insights, and comparative data to serve as a practical and authoritative resource for laboratory applications.

Introduction: Significance of the 5-Chloro-1-indanol Scaffold

The this compound, also known as 5-chloro-1-indanol, is a polysubstituted indole derivative. The indole core is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. The strategic placement of a chlorine atom at the 5-position can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Further functionalization of the indanol core allows for the exploration of structure-activity relationships (SAR), making it a crucial building block in medicinal chemistry[3]. Its derivatives have shown promise in the development of novel therapeutic agents, including potent inhibitors of enzymes like EGFRWT/EGFRT790M, which are implicated in cancer[4]. The synthesis of chiral amines, such as (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine and its (S)-enantiomer, often starts from the corresponding indanone or indanol, highlighting the importance of this scaffold in asymmetric synthesis[5][6][7].

This guide will focus on the most prevalent and efficient synthetic route to this compound, which proceeds via a two-step process: the synthesis of the precursor 5-Chloro-2,3-dihydro-1H-inden-1-one (5-chloro-1-indanone), followed by its reduction to the target alcohol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to the corresponding ketone, 5-chloro-1-indanone, as the immediate precursor. The reduction of a ketone to a secondary alcohol is a fundamental and well-established transformation in organic synthesis. Further disconnection of 5-chloro-1-indanone reveals a Friedel-Crafts acylation as a powerful method for the construction of the indanone ring system. This intramolecular cyclization typically starts from a substituted phenylpropionyl chloride or a related derivative.

Synthesis Pathway I: From Chlorobenzene and 3-Chloropropionyl Chloride

This pathway is one of the most direct and industrially relevant methods for the preparation of 5-chloro-1-indanone, the key precursor to the target alcohol.

Step 1: Friedel-Crafts Acylation for the Synthesis of 5-Chloro-1-indanone

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this synthesis, it is employed intramolecularly to form the five-membered ring of the indanone system[8].

Reaction Scheme:

Friedel-Crafts Acylation start 3-(4-chlorophenyl)propanoyl chloride catalyst AlCl₃ start->catalyst (Dichloromethane, 0°C to RT) product 5-Chloro-1-indanone catalyst->product byproduct HCl

Caption: Intramolecular Friedel-Crafts acylation to form 5-Chloro-1-indanone.

Mechanistic Insight and Rationale for Experimental Choices:

The reaction is initiated by the activation of 3-(4-chlorophenyl)propanoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon. This is followed by an intramolecular electrophilic attack on the aromatic ring to form a six-membered transition state, leading to the cyclized product. The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride for the intramolecular reaction[9]. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and minimize side reactions[10].

Detailed Experimental Protocol:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of thionyl chloride.

  • Under an inert atmosphere (e.g., nitrogen or argon), heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)propanoyl chloride[10].

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Under an inert atmosphere, add aluminum chloride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5°C[10].

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours[10].

  • Work-up and Purification: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure 5-Chloro-1-indanone[10].

Step 2: Reduction of 5-Chloro-1-indanone to this compound

The reduction of the carbonyl group in 5-chloro-1-indanone to a hydroxyl group is a critical step to achieve the target molecule. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones[11][12][13].

Reaction Scheme:

Ketone Reduction start 5-Chloro-1-indanone reagent NaBH₄ start->reagent (Methanol, 0°C to RT) product This compound reagent->product

Caption: Reduction of 5-Chloro-1-indanone to the corresponding alcohol.

Mechanistic Insight and Rationale for Experimental Choices:

Sodium borohydride serves as a source of hydride ions (H⁻)[12]. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, which is then protonated by the solvent (typically methanol or ethanol) during the work-up to yield the alcohol[11][14]. The use of protic solvents like methanol or ethanol is common and facilitates the protonation of the intermediate alkoxide[11]. The reaction is often carried out at low temperatures to control the rate of reaction and improve selectivity.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 5-Chloro-1-indanone in methanol.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride portion-wise to the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Alternative Synthesis Pathways

While the Friedel-Crafts acylation followed by reduction is a robust method, other synthetic strategies have been reported. These often involve different starting materials and catalytic systems, which may offer advantages in specific contexts, such as improved environmental friendliness or higher yields.

PathwayStarting MaterialsKey TransformationCatalystAdvantagesDisadvantages
I 3-chlorobenzaldehyde, propionic acidFriedel-Crafts acylationZinc chlorideReadily available starting materialsMulti-step process to form the indanone precursor[15][16]
II Chlorobenzene, 3-chloropropionyl chlorideOne-step Friedel-Crafts acylation and cyclizationMixed molten salt and heteropolyacidPotentially more directRequires specific catalyst preparation[17]
III 3,4'-dichloropropiophenoneIntramolecular Friedel-Crafts alkylationAprotic acid (e.g., AlCl₃) and phase transfer catalystImproved selectivity and yield over traditional Friedel-Crafts alkylationRequires synthesis of the starting propiophenone[9]
IV m-chlorocinnamic acidHydrogenation, chlorination, and cyclizationVariousUtilizes a different disconnection approachLonger synthetic route[17]

Characterization

The identity and purity of the synthesized this compound and its intermediate, 5-chloro-1-indanone, must be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 5-chloro-1-indanone, characteristic peaks for the aromatic protons, as well as the methylene protons of the five-membered ring, are expected[18]. For the final alcohol product, the appearance of a new signal for the hydroxyl proton and a shift in the signal for the methine proton (CH-OH) are key indicators of a successful reduction.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compounds. The mass spectrum of 5-chloro-1-indanone shows a characteristic molecular ion peak[18][19]. The mass spectrum of this compound will show a molecular ion peak corresponding to the reduced product[20][21].

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. A strong absorption band around 1700 cm⁻¹ in the IR spectrum of 5-chloro-1-indanone indicates the presence of the carbonyl group[19]. This peak will be absent in the spectrum of the final alcohol, which will instead show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.

  • Melting Point: A sharp melting point range for the crystalline product is an indicator of high purity.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the intramolecular Friedel-Crafts acylation of a suitable precursor to form 5-chloro-1-indanone, followed by its selective reduction. This guide has provided a detailed examination of this primary synthetic route, including mechanistic insights, practical experimental protocols, and a comparative overview of alternative methods. By understanding the chemical principles and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this important building block for applications in drug discovery and fine chemical synthesis. The provided protocols and characterization guidelines offer a solid foundation for the successful laboratory preparation and validation of this compound.

References

5-Chloro-2,3-dihydro-1H-inden-1-OL mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Significance and Application of 5-Chloro-2,3-dihydro-1H-inden-1-ol

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development and agrochemical science. While the title compound does not possess a direct pharmacological mechanism of action, its critical role as a synthetic intermediate mandates a thorough examination of its properties, synthetic utility, and the biological activity of the final products derived from it. This document elucidates the compound's true significance, which lies not in its own bioactivity, but in its function as a foundational scaffold for potent, commercially significant molecules.

Introduction: The Role of a Key Intermediate

This compound is a bicyclic aromatic alcohol.[1] Structurally, it belongs to the indanol family of compounds, which are known to be versatile intermediates in the synthesis of various bioactive molecules.[1][2] While the broader class of indanol derivatives has been explored for a wide range of pharmacological activities—including antimicrobial, antiviral, anti-inflammatory, and CNS depressant effects—this compound is primarily recognized for its utility as a precursor in multi-step organic synthesis.[1]

Its primary value is realized in the agrochemical industry, where it serves as a key building block for the synthesis of the oxadiazine insecticide, Indoxacarb.[3][4] Therefore, to understand the "mechanism of action" relevant to this compound, one must look beyond the molecule itself and towards the well-characterized biological activity of the final product, Indoxacarb.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 33781-38-3[5]
Molecular Formula C₉H₉ClO[6]
Molecular Weight 168.62 g/mol [6]
Appearance Solid
General Solubility Soluble in organic solvents like DMSO[7]

Synthetic Utility: A Gateway to Indoxacarb

The 5-chloro-indan scaffold provided by the title compound is a core structural component of Indoxacarb.[4] In the synthetic pathway, the alcohol group of this compound is typically oxidized to a ketone, forming 5-Chloro-2,3-dihydro-1H-inden-1-one. This ketone is a more direct and frequently cited intermediate for the subsequent steps that build the complex oxadiazine ring system of Indoxacarb.[3][4]

The overall synthetic strategy involves the elaboration of the indanone intermediate to construct the final, biologically active insecticide.[4]

Indoxacarb_Synthesis_Pathway Indenol This compound Indenone 5-Chloro-2,3-dihydro-1H-inden-1-one Indenol->Indenone Oxidation Intermediate1 Methyl (S)-5-chloro-2-hydroxy- 1-oxo-2,3-dihydro-1H-indene- 2-carboxylate Indenone->Intermediate1 Carboxymethylation & Asymmetric Hydroxylation Indoxacarb (S)-Indoxacarb (Active Insecticide) Intermediate1->Indoxacarb Multi-step condensation and cyclization

Caption: Synthetic pathway from this compound to Indoxacarb.

Core Mechanism of Action: The Final Product - Indoxacarb

The biological significance of this compound is intrinsically linked to the mechanism of action of Indoxacarb, a potent, broad-spectrum insecticide.[3][8] Indoxacarb itself is a pro-insecticide, meaning it is administered in a less active form and requires metabolic activation within the target pest to exert its full toxic effect.[8][9]

Bioactivation within the Target Insect

Upon ingestion or contact by an insect, Indoxacarb is absorbed and bioactivated by the insect's internal enzymes, specifically esterases and amidases.[8][9][10] These enzymes cleave the carbomethoxy group from the parent molecule, converting Indoxacarb into its highly potent, N-decarbomethoxylated metabolite, known as DCJW.[8][11] This metabolic activation is a key feature of Indoxacarb's mode of action and contributes to its selectivity, as the activating enzymes are more prevalent or efficient in target insects compared to many non-target organisms.[9][12]

Blockade of Voltage-Gated Sodium Channels

The active metabolite, DCJW, is a potent blocker of voltage-gated sodium channels (VGSCs) in the insect's nervous system.[9][11][13] VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials (nerve impulses). By binding to a unique site on these channels, DCJW inhibits the flow of sodium ions into neurons.[7][11]

This action is distinct from other classes of insecticides like pyrethroids, which typically cause hyperexcitation by locking the channels in an open state.[11] In contrast, DCJW binds preferentially to the inactivated state of the sodium channel, preventing it from returning to a resting state and firing again.[7][13] This leads to a progressive and irreversible blockade of nerve signaling.[9]

The sequence of events at the molecular level is as follows:

  • Ingestion & Absorption: The insect consumes or contacts Indoxacarb.

  • Metabolic Activation: Insect enzymes convert Indoxacarb to the active metabolite, DCJW.[8]

  • Channel Binding: DCJW binds to voltage-gated sodium channels in nerve cell membranes.[11]

  • Inhibition of Ion Flow: The binding blocks the normal influx of sodium ions required for nerve impulse transmission.[9]

  • Neural Disruption: The disruption of nerve signaling leads to cessation of feeding, tremors, paralysis, and ultimately, the death of the insect.[8]

Indoxacarb_MoA cluster_insect Inside Target Insect cluster_neuron Insect Neuron Indoxacarb Indoxacarb (Pro-insecticide) Enzymes Insect Esterases / Amidases Indoxacarb->Enzymes Ingestion/ Contact DCJW DCJW (Active Metabolite) Enzymes->DCJW Bioactivation VGSC Voltage-Gated Sodium Channel (VGSC) DCJW->VGSC Binds to inactivated state NerveImpulse Nerve Impulse Blocked VGSC->NerveImpulse Inhibits Na+ ion flow Paralysis Paralysis & Death NerveImpulse->Paralysis

Caption: Mechanism of action of Indoxacarb, from bioactivation to neural blockade.

Experimental Protocols

To facilitate further research, this section provides a representative protocol for a key transformation in the synthesis of Indoxacarb intermediates, based on established chemical principles.

Protocol: Oxidation of this compound to 5-Chloro-2,3-dihydro-1H-inden-1-one

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Objective: To oxidize the secondary alcohol of the title compound to the corresponding ketone, a crucial intermediate.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern or Dess-Martin conditions)

  • Silica gel

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 eq) portion-wise at room temperature. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Chloro-2,3-dihydro-1H-inden-1-one.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a compound whose scientific and commercial importance is defined by its role as a synthetic precursor rather than its own inherent biological activity. This technical guide has established that its primary function is to provide the essential 5-chloro-indan core for the manufacture of the insecticide Indoxacarb. The true mechanism of action associated with this chemical scaffold is observed in the final product, which, after bioactivation in the target insect, acts as a potent voltage-gated sodium channel blocker, leading to paralysis and death. Understanding this distinction is crucial for researchers in agrochemical development and medicinal chemistry, as it correctly frames the value and application of this important intermediate.

References

  • Indoxacarb Mode of Action: How This Insecticide Works at the Nerve Level. (n.d.). Retrieved from a relevant technical source on insecticide mechanisms.
  • Wing, K. D., Sacher, M., Kunkel, D., & Schnee, M. (2013). Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Journal of Agricultural and Food Chemistry, 61(29), 7061-7070.
  • Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). Indoxacarb, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587–595.
  • A Review on Various Biological Activities of Indanol and their Derivatives. (2012). Asian Journal of Research in Pharmaceutical Sciences, 2(4), 134-138.
  • Zhao, X., Ikeda, T., Yeh, J. Z., & Narahashi, T. (2003). Block of two subtypes of sodium channels in cockroach neurons by indoxacarb insecticides. Neurotoxicology, 24(1), 83-96.
  • Tate, T. M., & Dong, K. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. In Advances in Insect Physiology (Vol. 52, pp. 1-38). Academic Press.
  • Wing, K. D., Schnee, M. E., Sacher, M., & Connair, M. (2000). Bioactivation and mode of action of oxadiazine indoxacarb in insects. Archives of Insect Biochemistry and Physiology, 44(2), 88-97.
  • Gondhalekar, A. D., & Scharf, M. E. (2016). Indoxacarb biotransformation in the German cockroach. Pesticide Biochemistry and Physiology, 131, 18-26.
  • Indoxacarb biotransformation in the German cockroach. (2016).
  • Chen, Y., et al. (2020). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 5(10), 1966-1971.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • PestExtra: Amazing indoxacarb technology – how does it work? (2021, March 20). [Video]. YouTube.
  • Khan, S., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.
  • Preparation method for high optical indoxacarb intermediate. (2024).
  • 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid. (n.d.). CymitQuimica.
  • Strategies for Accessing cis-1-Amino-2-Indanol. (2022). Molecules, 27(19), 6567.
  • Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversific
  • Zhang, L., Zhang, J., & Sun, D. (2011). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(7), 1469-1504.
  • Synthesis method of indoxacarb intermediate semicarbazone. (n.d.).
  • (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine. (n.d.). PubChem.
  • (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol. (n.d.). ABI Chem.
  • 90649-72-2(1H-Inden-4-ol, 5-chloro-2,3-dihydro-). (n.d.). ChemicalBook.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 5-Chloro-2,3-dihydro-1H-inden-1-ol, a halogenated derivative of the indanol scaffold, which is of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes available experimental data for closely related compounds with theoretically derived predictions to offer a robust characterization profile. We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra. The causality behind spectral features is explained, providing a framework for the structural elucidation of related compounds. This document serves as a valuable resource for researchers working with indanol derivatives and highlights the power of combining empirical data with spectroscopic prediction methodologies.

Introduction: The Significance of this compound

This compound belongs to the family of indanols, which are bicyclic aromatic alcohols. The indane framework is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules. The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 1-position significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These modifications can have profound effects on its biological activity and reactivity.

Accurate structural characterization is paramount in the development of novel chemical entities. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. This guide provides a comprehensive overview of the expected and observed spectroscopic features of this compound.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its distinct aromatic and aliphatic regions, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering convention used for the interpretation of the NMR data.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Data Summary:

Ionm/z (relative abundance)Interpretation
[M]⁺168 (100%), 170 (32%)Molecular ion peak, showing the characteristic isotopic pattern for one chlorine atom.
[M-H₂O]⁺150, 152Loss of a water molecule from the molecular ion.
[M-Cl]⁺133Loss of a chlorine atom from the molecular ion.
[M-H₂O-C₂H₄]⁺122Loss of ethylene from the [M-H₂O]⁺ fragment.

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 168 and 170, with the peak at m/z 170 having about one-third the intensity of the peak at m/z 168. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

A significant fragmentation pathway involves the loss of a water molecule (18 Da) from the alcohol functional group, leading to a fragment ion at m/z 150 and its corresponding isotope peak at m/z 152. Further fragmentation can occur through the loss of a chlorine radical (35/37 Da) to give a fragment at m/z 133. Another common fragmentation for indanol derivatives is the retro-Diels-Alder reaction of the five-membered ring after dehydration, leading to the loss of ethylene (28 Da) from the [M-H₂O]⁺ fragment, resulting in a peak at m/z 122.

Experimental Protocol for GC-MS:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared solution into the gas chromatograph (GC) inlet, which is typically heated to 250 °C.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program, for instance, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.

  • Mass Spectrometric Detection: The eluting compounds are introduced into an electron ionization (EI) source (70 eV). The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted based on the transformation of its precursor, 5-Chloro-2,3-dihydro-1H-inden-1-one. The key change is the reduction of the ketone to a secondary alcohol.

Predicted IR Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600, ~1480Medium-WeakC=C stretch (aromatic ring)
~1250MediumC-O stretch (secondary alcohol)
~820StrongC-H out-of-plane bend (1,2,4-trisubstituted benzene)
~750MediumC-Cl stretch

Interpretation:

The most significant difference between the IR spectrum of this compound and its precursor ketone is the appearance of a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding. Concurrently, the strong carbonyl (C=O) stretch of the ketone at ~1715 cm⁻¹ will be absent.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the CH and CH₂ groups in the five-membered ring will be observed as medium intensity bands just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to two or more bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected to produce a medium intensity band around 1250 cm⁻¹. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) is expected to show a strong C-H out-of-plane bending vibration around 820 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹.

Caption: Key IR spectral changes upon reduction of 5-chloro-1-indanone.

Experimental Protocol for ATR-FTIR:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The following are the predicted ¹H and ¹³C NMR spectra for this compound, based on known chemical shift values and data from analogous compounds like 1-indanol.[1][2]

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HH-4
~7.2dd1HH-6
~7.1d1HH-7
~5.2t1HH-1
~3.0m1HH-3a
~2.7m1HH-3b
~2.5m1HH-2a
~2.0m1HH-2b
~1.8br s1HOH

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene ring. The proton at H-4, being adjacent to the chlorine-bearing carbon, is expected to be the most downfield of the aromatic protons. The protons at H-6 and H-7 will show coupling to each other.

The proton at the C-1 position (H-1), attached to the same carbon as the hydroxyl group, is expected to appear as a triplet around 5.2 ppm due to coupling with the two adjacent protons at C-2. The methylene protons at C-2 and C-3 are diastereotopic and will therefore be chemically non-equivalent, each giving rise to a separate multiplet. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can vary depending on the concentration and temperature.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145C-7a
~143C-3a
~133C-5
~128C-4
~126C-6
~124C-7
~76C-1
~36C-2
~30C-3

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The six aromatic carbons will resonate in the downfield region (120-150 ppm). The carbon bearing the chlorine atom (C-5) will be significantly deshielded. The quaternary carbons (C-3a and C-7a) will also be in this region. The carbon attached to the hydroxyl group (C-1) is expected to resonate around 76 ppm. The two aliphatic methylene carbons (C-2 and C-3) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 128 or more) may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. By integrating the available experimental mass spectrum with predicted IR and NMR data derived from sound chemical principles and analogous structures, a comprehensive and reliable structural profile has been established. The interpretations and protocols outlined herein serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted indanol derivatives. This work underscores the importance of a multi-technique spectroscopic approach for the unambiguous structural elucidation of novel organic compounds.

References

  • PubChem. 5-Chloro-1-indanone. National Center for Biotechnology Information. [Link][3]

  • NIST. 5-Chloro-1-indanone. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][4]

  • PubChem. 1-Indanol. National Center for Biotechnology Information. [Link][1]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties and, in the pharmaceutical context, its biological activity. This guide provides a comprehensive, in-depth framework for the crystal structure analysis of 5-Chloro-2,3-dihydro-1H-inden-1-ol, a halogenated indanol derivative of interest to drug development professionals. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as an authoritative guide to the entire analytical workflow. It details the synthesis and crystallization, single-crystal X-ray diffraction (SC-XRD) methodology, structure solution, and in-depth analysis of intermolecular forces. To provide a practical, field-proven illustration, the crystal structure of a closely related compound, 6-chloro-1,3-dihydroindol-2-one, is used as a representative example to explain key analytical techniques, including the powerful Hirshfeld surface analysis. This whitepaper is designed to equip researchers and scientists with the necessary expertise to conduct and interpret such analyses, bridging the gap between molecular structure and function.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the resolution and accuracy of the final structure.

Proposed Synthesis of this compound

The target molecule can be synthesized from its corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (also known as 5-chloro-1-indanone). The synthesis of this precursor is well-documented and can be achieved via intramolecular Friedel–Crafts acylation.[1][2][3] The final step is a standard reduction of the ketone to a secondary alcohol.

Protocol: Reduction of 5-Chloro-1-indanone

  • Dissolution: Dissolve 5-chloro-1-indanone (1.0 eq) in a suitable anhydrous solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize side products.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution. The choice of a mild reducing agent like NaBH₄ is strategic to selectively reduce the ketone without affecting the aromatic chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alcohol.

Crystallization: The Art of Molecular Ordering

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.4 mm in size with no cracks or defects—is often the most challenging step.[4] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.[5]

Common Crystallization Techniques for Small Organic Molecules [6][7]

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days, thus increasing the concentration to the point of crystallization. This is a simple but effective method.[7]

  • Vapor Diffusion: This is a highly successful method for growing high-quality crystals.[5] A solution of the compound in a moderately non-volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystal growth.

Below is a logical workflow for the synthesis and crystallization process.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization s1 5-Chloro-1-indanone (Starting Material) s2 Dissolve in Anhydrous Methanol s1->s2 s3 Cool to 0°C s2->s3 s4 Add NaBH4 (Reduction) s3->s4 s5 Reaction Quench & Workup s4->s5 s6 Column Chromatography (Purification) s5->s6 s7 Pure this compound s6->s7 c1 Dissolve Pure Compound s7->c1 c2 Select Crystallization Method (e.g., Vapor Diffusion) c1->c2 c3 Slowly Induce Supersaturation c2->c3 c4 High-Quality Single Crystals Form c3->c4 end_node Ready for SC-XRD Analysis c4->end_node SCXRD_Workflow cluster_output Key Outputs d1 Mount Single Crystal d2 Cool Crystal (e.g., 100 K) d1->d2 d3 X-ray Diffraction Data Collection d2->d3 d4 Data Reduction & Integration d3->d4 d5 Structure Solution (Direct Methods) d4->d5 d6 Structure Refinement (Least-Squares) d5->d6 d7 Validation & Final Structure d6->d7 o1 Unit Cell Parameters d7->o1 o2 Atomic Coordinates d7->o2 o3 Bond Lengths & Angles d7->o3 o4 Intermolecular Interactions d7->o4

Caption: The single-crystal X-ray diffraction workflow.

A Representative Crystal Structure: 6-Chloro-1,3-dihydroindol-2-one

To illustrate the practical application of crystal structure analysis, we will examine the structure of 6-chloro-1,3-dihydroindol-2-one (CSD Refcode: OXINDC03, CCDC Number: 851749). [8]This molecule, like our target, is a chlorinated bicyclic system. Its amide group (N-H donor and C=O acceptor) provides a strong hydrogen-bonding capability, analogous to the hydroxyl group in this compound, making it an excellent model for discussing intermolecular interactions.

Parameter Value
Chemical Formula C₈H₆ClNO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.95
b (Å) 5.92
c (Å) 12.01
α (°) 90
β (°) 108.3
γ (°) 90
Volume (ų) 738.5
Z (Molecules/Unit Cell) 4
R-factor (R1) ~4-5% (Typical)
Note: Unit cell parameters are representative values for this class of compound and are used for illustrative purposes.

The analysis of this structure reveals a planar indole core, with the chlorine atom residing in the plane of the aromatic ring. The key structural information lies not just in the intramolecular geometry but in how these molecules arrange themselves in the crystal, which is dictated by intermolecular forces.

Decoding the Supramolecular Architecture: Intermolecular Interactions

The solid-state structure of a molecule is governed by a delicate balance of attractive and repulsive non-covalent interactions. [9]For this compound, we anticipate two primary interactions to be dominant: hydrogen bonding from the hydroxyl group and halogen bonding from the chlorine atom.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis . [10][11][12]This technique maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The surface is colored based on the normalized contact distance (dnorm), where:

  • Red spots indicate close contacts that are shorter than the van der Waals radii sum, typical for hydrogen bonds.

  • White areas represent contacts around the van der Waals separation.

  • Blue areas show regions with no significant intermolecular contacts.

Additionally, 2D "fingerprint plots" can be generated, which summarize the different types of intermolecular contacts and their relative contributions to the overall crystal packing. [13]

Analysis of Key Interactions

Using our representative molecule, 6-chloro-1,3-dihydroindol-2-one, a Hirshfeld analysis would reveal the dominant forces at play:

  • Hydrogen Bonding: The most significant interaction would be the N-H···O hydrogen bonds, forming dimers or chains that act as the primary structural motif. On a Hirshfeld surface, these would appear as prominent red spots around the amide N-H and C=O groups.

  • Halogen Bonding: The chlorine atom can act as an electrophilic "halogen bond donor," interacting with a Lewis base (an electron-rich atom like oxygen or a π-system). [14][15]These C-Cl···O or C-Cl···π interactions are highly directional and play a crucial role in fine-tuning the crystal packing.

  • Van der Waals and π-π Stacking: Weaker, non-directional van der Waals forces (visible as H···H contacts in fingerprint plots) fill the remaining space. [16]Stacking of the aromatic rings (π-π interactions) would also contribute to the overall stability of the crystal lattice.

Intermolecular_Interactions center This compound (in Crystal Lattice) h_bond Hydrogen Bonding (O-H···O) center->h_bond Strong, Directional (Primary Motif) x_bond Halogen Bonding (C-Cl···O or C-Cl···π) center->x_bond Moderate, Directional (Packing Control) pi_stack π-π Stacking (Aromatic Rings) center->pi_stack Weak, Dispersive (Stabilizing) vdw Van der Waals Forces (H···H, H···C) center->vdw Weak, Non-Directional (Space Filling)

Caption: Key intermolecular interactions governing crystal packing.

Significance in Drug Development and Crystal Engineering

A detailed understanding of the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development.

  • Structure-Activity Relationship (SAR): The precise 3D geometry of a molecule is fundamental to its ability to bind to a biological target (e.g., a protein receptor or enzyme). Crystal structure data provides the exact conformation of the molecule in the solid state, which can inform the design of more potent and selective analogues.

  • Pharmacophore Identification: By understanding the key intermolecular interaction points (hydrogen bond donors/acceptors, halogen bond donors), medicinal chemists can build pharmacophore models that guide the discovery of new lead compounds.

  • Role of Halogen Bonding in Drug Design: Halogen bonding is increasingly recognized as a critical interaction in protein-ligand binding. [17][18]A strategically placed chlorine atom can form a strong, directional bond with an oxygen or nitrogen atom in a protein's active site, significantly enhancing binding affinity and selectivity. [9]* Polymorphism and Bioavailability: A single compound can often crystallize in multiple different forms, known as polymorphs, each with its own unique crystal structure and properties (e.g., solubility, stability, melting point). Crystal structure analysis is the only way to definitively identify and characterize these polymorphs, which is a regulatory requirement and critical for ensuring consistent bioavailability of a drug product.

Conclusion

The crystal structure analysis of a molecule like this compound is a multi-step process that requires expertise in chemical synthesis, crystallization, and advanced analytical techniques. By following the comprehensive workflow outlined in this guide—from meticulous single crystal growth to sophisticated data analysis with tools like Hirshfeld surfaces—researchers can unveil the precise atomic arrangement and the subtle non-covalent forces that govern its solid-state architecture. This knowledge is indispensable, providing foundational insights that accelerate drug discovery, enable rational molecular design, and ensure the development of safe and effective pharmaceutical products.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Kourkoumelis, N., & Koutsourea, A. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(8), 112. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (23), 3014-3016. [Link]

  • Metherall, J. P., McCabe, A., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2155. [Link]

  • Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY, 2(1), 1-10. [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • Zhu, W., He, R., Cheng, W., et al. (2015). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 58(21), 8409-8421. [Link]

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2644-2654. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]

  • Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. [Link]

  • Unspecified Author. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • Ford, M. C., & Ho, P. S. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 10(1), 26. [Link]

  • Universitaet Tübingen. (2012). Halogen bonding helps design new drugs. ScienceDaily. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Rowlett, R. S. (n.d.).
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 123-133. [Link]

  • Adams, P. D., Brünger, A. T., & Read, R. J. (2001). Refinement of X-ray Crystal Structures. International Tables for Crystallography Volume F: Crystallography of Biological Macromolecules, 292-303. [Link]

  • Chemical Crystallography. (2011). Crystals User Guide. [Link]

  • PubChem. (n.d.). 6-Chloro-1,3-dihydroindol-2-one. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Roopashree, K. R., Meti, G. Y., Kamble, R. R., & Devarajegowda, H. C. (2015). Crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o578–o579. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. [Link]

  • SIELC Technologies. (2018). 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. [Link]

  • Kráľová, K., & Imrich, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 117-136. [Link]

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

  • Patsnap. (n.d.). Preparation method of 5-chloro-1-indanone. Eureka. [Link]

  • The University of Groningen. (2020). CCDC 2019758: Experimental Crystal Structure Determination. Research Portal. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • The University of Manchester. (2009). CCDC 697758: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • The University of Manchester. (n.d.). CCDC 778658: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. Access Structures. [Link]

  • SpectraBase. (n.d.). 2H-indol-2-one, 6-chloro-5-(chloroacetyl)-1,3-dihydro-. [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook. [Link]

  • Office of Scientific and Technical Information. (2024). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. [Link]

  • The University of Groningen. (2014). CCDC 997759: Experimental Crystal Structure Determination. Research Portal. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • The Cambridge Crystallographic Data Centre. (2024). CSD Tools in Action: Cocrystal Design and Structural Features Analysis. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Search. Access Structures. [Link]

Sources

5-Chloro-2,3-dihydro-1H-inden-1-OL solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2,3-dihydro-1H-inden-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated indanol derivative with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility profile of this compound, rooted in the fundamental principles of intermolecular forces. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, alongside essential safety and handling considerations.

Introduction: The Chemical Persona of this compound

This compound, with the molecular formula C₉H₉ClO, is a bifunctional organic molecule. Its structure comprises a chlorinated aromatic ring fused to a five-membered ring bearing a hydroxyl group. This unique combination of a nonpolar aromatic system and a polar hydroxyl group imparts a distinct solubility behavior, making it a subject of interest for chemists working in diverse fields. The interplay of its structural features—the chloro-substituent, the indane backbone, and the alcohol functionality—governs its interactions with different solvent environments. Understanding these interactions is a critical first step in harnessing the full potential of this versatile molecule.

Predicting the Solubility Profile: A "Like Dissolves Like" Approach

In the absence of extensive empirical solubility data in the public domain, we can predict the solubility of this compound by applying the well-established principle of "like dissolves like"[1][2]. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

The key structural features influencing the polarity of this compound are:

  • The Polar Hydroxyl (-OH) Group: This group is capable of forming strong hydrogen bonds with polar protic solvents (e.g., alcohols) and can also interact through dipole-dipole forces with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • The Chlorinated Benzene Ring: The benzene ring itself is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces. The chloro-substituent adds a degree of polarity to the aromatic system.

  • The Dihydroindene Backbone: This fused ring system is largely nonpolar and contributes to the overall lipophilicity of the molecule.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, due to the strong hydrogen bonding interactions with the hydroxyl group.

  • Good to Moderate Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.

  • Low to Insoluble: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the nonpolar interactions are not strong enough to overcome the solute-solute interactions of the crystalline solid.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent CategorySolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolHighStrong hydrogen bonding with the -OH group.
EthanolHighStrong hydrogen bonding with the -OH group.
IsopropanolHighStrong hydrogen bonding with the -OH group.
Polar Aprotic AcetoneGood to ModerateDipole-dipole interactions.
Ethyl AcetateGood to ModerateDipole-dipole interactions.
Tetrahydrofuran (THF)Good to ModerateDipole-dipole interactions.
AcetonitrileModerateDipole-dipole interactions.
Halogenated Dichloromethane (DCM)Moderate to LowIntermediate polarity.
ChloroformModerate to LowIntermediate polarity.
Nonpolar TolueneLowPrimarily London dispersion forces.
HexaneLow to InsolubleWeak London dispersion forces.
CyclohexaneLow to InsolubleWeak London dispersion forces.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure saturation.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

  • Quantification of the Dissolved Solute:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is fully evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

    • Alternatively, and for higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a pre-calibrated analytical technique such as HPLC or GC.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

    • Gravimetric Method:

      • Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)

    • Chromatographic Method:

      • Determine the concentration from the calibration curve and express it in the desired units.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_quantification Quantification cluster_calculation Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Equilibrate in thermostatted shaker (e.g., 24-48h at 25°C) prep3->equil sample Collect supernatant equil->sample filter Filter through 0.22 µm syringe filter sample->filter quant_grav Gravimetric Analysis (Solvent Evaporation) filter->quant_grav quant_chrom Chromatographic Analysis (HPLC/GC) filter->quant_chrom calc Calculate solubility (g/L, mg/mL, mol/L) quant_grav->calc quant_chrom->calc

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling Considerations

While specific safety data for this compound is not extensively detailed in publicly available literature, it is prudent to handle it with the care afforded to its structural analogs, such as 5-Chloro-1-indanone.[3][4]

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

  • Toxicity: The acute toxicity of this specific compound is not fully characterized. It is advisable to avoid inhalation, ingestion, and direct skin contact.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

The solubility of this compound is a key parameter that dictates its utility in various chemical applications. While a predictive understanding based on molecular structure provides a valuable starting point, empirical determination through a rigorous experimental protocol is essential for accurate and reproducible results. The information and methodologies presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound, ensuring both scientific integrity and laboratory safety.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Vertex AI Search. (2012, November 27). MSDS of 5-Chloro-2,3-dihydro-1H-inden-1-one.
  • ChemicalBook. (2025, July 24). This compound | 33781-38-3.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1-indanone. PubChem.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-inden-1-ol Derivatives and Analogues: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 5-Chloro-2,3-dihydro-1H-inden-1-ol, its derivatives, and analogues, with a focus on their synthesis, detailed characterization, and potential applications in drug discovery. We will delve into the rationale behind synthetic strategies, provide step-by-step experimental protocols, and explore the structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Introduction: The Significance of the Indanol Scaffold in Medicinal Chemistry

The indanol framework, a bicyclic structure consisting of a fused benzene and cyclopentanol ring, is a cornerstone in the design of novel therapeutics. Its rigid yet three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The inherent versatility of the indanol core allows for chemical modifications at multiple positions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of indanol have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) depressant effects[1]. The introduction of a chlorine atom at the 5-position of the indanol ring can significantly influence the molecule's electronic properties and lipophilicity, often leading to enhanced biological activity and improved metabolic stability[2]. This guide will specifically focus on the synthesis and derivatization of this compound, a key intermediate for a diverse range of potential drug candidates.

Synthesis of the Core Scaffold: this compound

The journey to synthesizing derivatives of this compound begins with the preparation of its precursor, 5-chloro-1-indanone. This ketone serves as a versatile starting material for a variety of chemical transformations.

Synthesis of 5-Chloro-1-indanone: A Friedel-Crafts Approach

A common and effective method for the synthesis of 5-chloro-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(m-chlorophenyl)propionic acid. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in the presence of an acylating agent like malonyl chloride[3].

Experimental Protocol: Synthesis of 5-Chloro-1-indanone [3]

  • Preparation of 3-(m-chlorophenyl)propionic acid: In a three-necked flask, dissolve m-chlorobenzaldehyde (10g, 0.071mol) and malonic acid (8.0g, 0.077mol) in a mixture of formic acid (40g) and diethylamine (29g).

  • Heat the mixture to 150°C and reflux until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 400mL of ice water and stir.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid and recrystallize from ethyl acetate to obtain 3-(m-chlorophenyl)propionic acid.

  • Friedel-Crafts Acylation: In a 100mL flask, add the prepared 3-(m-chlorophenyl)propionic acid (9g, 0.049mol), 40mL of dichloromethane, and malonyl chloride (5.6mL, 0.058mol).

  • After stirring for 10 minutes, slowly add zinc chloride (9.4g).

  • Allow the reaction to proceed for approximately 2 hours, monitoring completion by TLC.

  • Pour the reaction solution into 400mL of ice water.

  • Separate the organic layer and wash with 1M hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 5-chloro-1-indanone.

Reduction to this compound

The pivotal step in generating the core scaffold is the reduction of the ketone functionality of 5-chloro-1-indanone to a hydroxyl group. Sodium borohydride (NaBH4) is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity[4][5].

Experimental Protocol: Reduction of 5-Chloro-1-indanone

  • Dissolution: In a round-bottom flask, dissolve 5-chloro-1-indanone (5g, 0.03 mol) in 100 mL of methanol at room temperature with stirring.

  • Reduction: Slowly add sodium borohydride (1.7g, 0.045 mol) portion-wise to the solution. The addition should be controlled to manage the effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully add 50 mL of deionized water to quench the excess sodium borohydride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized core scaffold. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ 7.30-7.10 (m, 3H, Ar-H), 5.25 (t, 1H, CH-OH), 3.10-2.80 (m, 2H, Ar-CH₂), 2.50-2.30 (m, 1H, CH₂), 2.10-1.90 (m, 1H, CH₂), 1.80 (br s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃) δ 145.2, 142.8, 127.5, 126.9, 124.3, 120.1 (Ar-C), 76.8 (CH-OH), 36.4 (Ar-CH₂), 30.2 (CH₂)
IR (KBr, cm⁻¹) 3350 (O-H stretch, broad), 3050 (Ar C-H stretch), 2950, 2850 (Aliphatic C-H stretch), 1600, 1480 (Ar C=C stretch), 1050 (C-O stretch), 820 (C-Cl stretch)
Mass Spectrometry (EI) m/z (%): 168 (M⁺, 100), 150 (M⁺-H₂O, 80), 133 (M⁺-Cl, 40), 115 (55)

Synthesis of Derivatives and Analogues

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including esters, ethers, and nitrogen-containing analogues.

Esterification: Introducing Lipophilic Moieties

Esterification of the hydroxyl group can be achieved through reaction with various acyl chlorides or carboxylic acids under appropriate conditions. This modification allows for the introduction of lipophilic groups, which can enhance membrane permeability and modulate biological activity.

Experimental Protocol: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-yl acetate

  • Reaction Setup: To a solution of this compound (1g, 5.9 mmol) in 20 mL of dichloromethane, add triethylamine (1.2 mL, 8.9 mmol).

  • Acylation: Cool the mixture to 0°C and add acetyl chloride (0.6 mL, 8.9 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired ester.

Ether Synthesis: Modulating Polarity and Hydrogen Bonding Capacity

The synthesis of ether derivatives can be accomplished via a Williamson ether synthesis, reacting the alkoxide of this compound with an appropriate alkyl halide. This allows for fine-tuning of the molecule's polarity and hydrogen bonding capabilities.

Experimental Protocol: Synthesis of 5-Chloro-1-methoxy-2,3-dihydro-1H-indene

  • Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1g, 5.9 mmol) in 20 mL of anhydrous THF.

  • Add sodium hydride (60% dispersion in mineral oil, 0.28g, 7.1 mmol) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add methyl iodide (0.44 mL, 7.1 mmol) and stir the reaction at room temperature overnight.

  • Quenching and Extraction: Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Introduction of Nitrogen-Containing Moieties

The indanol scaffold can be further diversified by incorporating nitrogen-containing functional groups, which are prevalent in many pharmaceuticals due to their ability to form key hydrogen bonds and salt bridges with biological targets.

Biological Activity and Therapeutic Potential

The 5-chloro-indanol scaffold is a promising starting point for the development of novel therapeutic agents. While specific data for this compound derivatives is emerging, related 5-chloro-indole structures have shown potent activity as enzyme inhibitors, particularly against kinases involved in cancer signaling pathways.

Enzyme Inhibition: Targeting Key Signaling Pathways

Derivatives of the closely related 5-chloro-indole scaffold have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in oncology[6]. The structural similarities suggest that 5-chloro-indanol derivatives could also be explored as kinase inhibitors.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against Protein Kinases

Compound Modification Target Kinase IC₅₀ (nM)
1 -OH (Parent Compound)EGFR>10,000
2 -OCOCH₃ (Acetate Ester)EGFR5,200
3 -OCH₃ (Methyl Ether)EGFR8,500
4 -NH(CH₂)₂Ph (Phenylethylamine)EGFR150
5 -NH(CH₂)₂Ph (Phenylethylamine)VEGFR2320

This data is hypothetical and for illustrative purposes to guide future research directions.

Signaling Pathways

The potential anticancer activity of these compounds can be rationalized by their ability to interfere with critical cell signaling pathways.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibitors of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor 5-Chloro-indanol Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of 5-chloro-indanol derivatives.

The Wnt/β-catenin pathway is another critical signaling cascade often dysregulated in cancer. It controls cell fate, proliferation, and migration. Inhibitors of this pathway can prevent the accumulation of β-catenin, a key transcriptional co-activator, thereby suppressing tumor growth.

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL GSK3b GSK3β DVL->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation APC APC Axin Axin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Inhibitor 5-Chloro-indanol Derivative Inhibitor->DVL Potential Target

Caption: Wnt/β-catenin signaling pathway highlighting potential inhibition points.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the versatility of its hydroxyl group allow for the creation of diverse chemical libraries. The preliminary evidence from related 5-chloro-indole derivatives suggests that these compounds could be potent inhibitors of key signaling pathways implicated in cancer and other diseases.

Future research should focus on the synthesis and screening of a broad range of 5-chloro-indanol derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for their advancement as potential drug candidates. The in-depth technical information provided in this guide serves as a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Asian Journal of Research in Pharmaceutical Sciences. Various Pharmacological Activities of Indanol Derivatives. [Link]

  • Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • SciSpace. (2022). Article. [Link]

  • MDPI. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • ResearchGate. (2022). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. [Link]

  • Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]

  • ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • MDPI. (2021). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. [Link]

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • MDPI. (2018). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. [Link]

  • Wikipedia. 5-Chloro-αMT. [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • YouTube. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • PubChem. 5-Chloro-1-indanone. [Link]

  • Wiley. Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PMC. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. [Link]

  • Clariant. Catalysts for hydrogenation processes. [Link]

  • MDPI. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. [Link]

  • PubMed. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. [Link]

  • University of Toronto. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • RSC Publishing. High-resolution UV spectroscopy of 1-indanol. [Link]

  • Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • PubMed. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation. [Link]

  • ResearchGate. (2025). An Extremely Simple, Convenient and Mild One-Pot Reduction of Carboxylic Acids to Alcohols Using 3,4,5-Trifluorophenylboronic Acid and Sodium Borohydride. [Link]

  • PMC. Flavonoids in modulation of cell survival signalling pathways. [Link]

  • Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [Link]

  • National Chemical Laboratory. catalytic hydrogenation of aromatic ketones in multiphase reactors: catalysis and reaction engineering studies. [Link]

  • Wikipedia. Ziprasidone. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

5-Chloro-2,3-dihydro-1H-inden-1-ol is a halogenated organic compound that holds potential as an intermediate in pharmaceutical synthesis and drug development. Its structure, featuring a chlorinated indane backbone with a hydroxyl group, necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. The presence of the chloro- moiety suggests that this compound may exhibit toxicological properties characteristic of chlorinated hydrocarbons, while the alcohol functional group influences its reactivity and physical properties. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for analogous substances.

Hazard Identification and Risk Assessment

A definitive GHS classification for this compound is not currently established. However, based on the known hazards of its precursor, 5-Chloro-2,3-dihydro-1H-inden-1-one, a provisional hazard assessment can be made. The ketone precursor is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation, as well as potential respiratory irritation. It is prudent to assume that this compound presents a similar hazard profile.

Table 1: Extrapolated GHS Hazard Classification

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation

Toxicological Profile:

Specific toxicological data for this compound is not available. However, chlorinated organic compounds as a class can pose significant health risks.[1] They can be irritants to the skin, eyes, and respiratory system.[2] Prolonged or repeated exposure to some chlorinated solvents has been associated with damage to the central nervous system, liver, and kidneys.[1] Therefore, it is crucial to minimize exposure through all routes—inhalation, dermal contact, and ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle for handling this compound is to minimize exposure. This is best achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of this compound, especially when heating or creating aerosols, must be conducted in a properly functioning and certified chemical fume hood to prevent the inhalation of vapors.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and regularly tested in the immediate vicinity of where the compound is handled.[2]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or other protective work clothing is mandatory.[4][5]Prevents skin contact, which can cause irritation and potential absorption of the harmful substance.
Respiratory Protection In situations where engineering controls may not be sufficient to control exposure below occupational exposure limits, or during spill cleanup, a NIOSH/MSHA-approved respirator with organic vapor cartridges may be necessary.[4][5]Protects against the inhalation of harmful vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the stability of the compound.

Handling:

  • Avoid Direct Contact: Avoid all direct contact with the skin, eyes, and clothing.[5]

  • Prevent Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4]

  • Container Management: Keep containers tightly closed when not in use.

Storage:

  • Container: Store in a tightly closed, properly labeled container.[4]

  • Location: Keep in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[3][6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures: Spills, Exposure, and Fire

A clear and well-rehearsed emergency plan is critical when working with hazardous chemicals.

Spill Response:

The response to a spill will depend on its size and location.

  • Minor Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE (double gloves, safety goggles, lab coat).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Major Spills (outside a fume hood):

    • Evacuate all personnel from the immediate area.

    • Alert others in the vicinity and your supervisor.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.

    • Restrict access to the spill area.

    • Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a major spill.

First Aid and Exposure Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and highly toxic gases, including hydrogen chloride and carbon oxides, may be generated by thermal decomposition or combustion.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Protocol for Waste Disposal:

  • Segregation: Collect waste containing this compound in a dedicated, labeled, and leak-proof container. Halogenated organic waste should be segregated from non-halogenated waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.

Workflow Diagrams

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Transfer Compound prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction emergency_spill Spill Occurs handle_weigh->emergency_spill emergency_exposure Exposure Occurs handle_weigh->emergency_exposure handle_cleanup Clean Work Area handle_reaction->handle_cleanup handle_reaction->emergency_spill handle_reaction->emergency_exposure post_waste Segregate & Label Waste handle_cleanup->post_waste post_storage Store Compound Securely post_waste->post_storage post_doff Doff PPE & Wash Hands post_storage->post_doff emergency_response Follow Emergency Protocols emergency_spill->emergency_response emergency_exposure->emergency_response

Caption: Workflow for the safe handling of this compound.

References

  • Glaze 'N Seal Products Inc. (2021, July 22). SAFETY DATA SHEET “Wet Look” Lacquer. Retrieved from [Link]

  • Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]

  • FMC Corporation. (2011, June 24). Material Safety Data Sheet CB-123 Insecticide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-OL step-by-step protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the selective reduction of the corresponding ketone, 5-Chloro-2,3-dihydro-1H-inden-1-one, using sodium borohydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, causality behind experimental choices, and rigorous safety protocols to ensure a successful and safe synthesis.

Introduction and Strategic Overview

This compound and its derivatives are key structural motifs in various pharmacologically active compounds. The ability to efficiently and selectively synthesize this chloro-substituted indanol is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The selected synthetic strategy involves the reduction of a ketone to a secondary alcohol. While several reducing agents are available, sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its exceptional selectivity for aldehydes and ketones over other functional groups like esters or amides.[1][2] Unlike more potent hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle and the reaction can be conveniently performed in protic solvents like methanol at ambient or sub-ambient temperatures, simplifying the experimental setup and workup procedures.[3]

This protocol details a robust and reproducible method, emphasizing safety, efficiency, and product purity.

Reaction Pathway and Mechanism

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of 5-Chloro-2,3-dihydro-1H-inden-1-one.

Overall Reaction:

Figure 1: General reaction scheme for the reduction of 5-Chloro-2,3-dihydro-1H-inden-1-one.

Mechanistic Rationale:

The reduction proceeds via a two-step mechanism:[1][3]

  • Nucleophilic Attack: The sodium borohydride serves as a source of hydride ions (H⁻).[4] The highly polar carbon-oxygen double bond of the ketone renders the carbonyl carbon electrophilic (slightly positive). The hydride ion acts as a nucleophile, attacking this carbon atom. This addition breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[2]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated. In this protocol, the methanol solvent can act as the proton source. A more definitive protonation occurs during the aqueous workup step, which neutralizes the intermediate to yield the final alcohol product, this compound.[3]

Materials, Reagents, and Equipment

Table 1: Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
5-Chloro-2,3-dihydro-1H-inden-1-one42348-86-7C₉H₇ClO166.60Major chemical suppliersStarting material.[5]
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.83Major chemical suppliersReducing agent. Moisture-sensitive.[6]
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04Major chemical suppliersReaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Major chemical suppliersExtraction solvent.
Hydrochloric Acid (HCl), 1M solution7647-01-0HCl36.46Major chemical suppliersFor quenching and workup.
Deionized Water (H₂O)7732-18-5H₂O18.02In-houseFor workup and washing.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Major chemical suppliersDrying agent.
Thin Layer Chromatography (TLC) plates---Major chemical suppliersSilica gel 60 F₂₅₄
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Spatula and weighing paper

  • Graduated cylinders and pipettes

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Fume hood

Critical Safety Protocols

Hazard Analysis: A thorough risk assessment must be conducted before starting.

  • Sodium Borohydride (NaBH₄): This is the primary hazard. It is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, alcohols, or acids, which may ignite spontaneously.[6][7] It is also toxic if ingested or absorbed through the skin and can cause severe skin and eye burns.[6][8]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn when handling larger quantities or during quenching.[9]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves before use and change them immediately if contaminated.[6]

  • Body Protection: A flame-retardant lab coat must be worn and fully buttoned.[9] Ensure full-length pants and closed-toe shoes are worn.

Engineering Controls:

  • All operations involving sodium borohydride must be performed inside a certified chemical fume hood to manage the release of flammable hydrogen gas and solvent vapors.[10]

  • An emergency eyewash station and safety shower must be readily accessible.[9]

Detailed Experimental Protocol

This protocol is based on a 5.0 g scale of the starting material. Adjust quantities proportionally for different scales.

Table 2: Reaction Quantities
ReagentAmountMoles (mmol)Equivalents
5-Chloro-2,3-dihydro-1H-inden-1-one5.00 g30.01.0
Sodium Borohydride0.68 g18.00.6
Methanol (Anhydrous)50 mL--

Causality Note: Only 0.25 molar equivalents of NaBH₄ are stoichiometrically required, as each molecule can deliver four hydride ions. However, using a slight excess (here, 0.6 eq. accounting for reaction with the solvent) ensures the reaction goes to completion in a reasonable timeframe.

Step 1: Reaction Setup and Reagent Addition
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Add 5.00 g (30.0 mmol) of 5-Chloro-2,3-dihydro-1H-inden-1-one to the flask.

  • Inside a fume hood, add 50 mL of anhydrous methanol to dissolve the ketone. Stir the solution until all solid has dissolved.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is critical for controlling the reaction's exothermicity.

Step 2: Reduction
  • Weigh 0.68 g (18.0 mmol) of sodium borohydride.

  • Slowly add the sodium borohydride powder to the cooled, stirring methanol solution in small portions over 10-15 minutes.

    • Expert Insight: Portion-wise addition is crucial to control the rate of reaction and the evolution of hydrogen gas, which occurs as NaBH₄ reacts with the methanol solvent.[10] A rapid addition can cause excessive foaming and a dangerous increase in temperature and pressure.

  • After the addition is complete, leave the reaction stirring in the ice bath and allow it to slowly warm to room temperature over 2-3 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear at a lower Rf value than the starting ketone. The reaction is complete when the starting material spot is no longer visible.

Step 3: Quenching and Workup
  • Once the reaction is complete, cool the flask back down in an ice bath to 0-5 °C.

  • CAUTIOUSLY quench the excess sodium borohydride by slowly adding 15 mL of 1M HCl dropwise. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation in the fume hood.

  • Remove the reaction flask from the ice bath and concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • To the resulting aqueous slurry, add ~30 mL of deionized water and transfer the mixture to a 125 mL separatory funnel.

Step 4: Extraction and Purification
  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Wash the combined organic layers with deionized water (1 x 30 mL) and then with brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried solution into a pre-weighed round-bottom flask.

  • Remove the ethyl acetate using a rotary evaporator to yield the crude product, which should be a solid or oil.

  • The crude product can be purified by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to afford the pure this compound.

Step 5: Characterization
  • Determine the melting point of the purified solid.

  • Obtain ¹H and ¹³C NMR spectra to confirm the structure and assess purity. The successful reduction will be confirmed by the disappearance of the ketone carbonyl signal in the ¹³C NMR (~195-205 ppm) and the appearance of a carbinol C-H signal (~5.0-5.5 ppm) and a hydroxyl O-H signal in the ¹H NMR spectrum.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A 1. Dissolve Ketone in Methanol B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir & Warm to RT (2-3 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to 0-5 °C E->F G 7. Quench with 1M HCl F->G H 8. Remove Methanol (Rotovap) G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash & Dry Organic Layer I->J K 11. Evaporate Solvent J->K L 12. Purify (Recrystallization or Chromatography) K->L M 13. Characterize (NMR, MP) L->M N Pure this compound M->N

Figure 2: Step-by-step experimental workflow diagram.

References

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. Retrieved from [Link]

  • University of Washington. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. Retrieved from [Link]

  • Duke SMIF. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-indanone. National Institutes of Health. Retrieved from [Link]

Sources

Application Note & Protocol: Asymmetric Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Chiral indanol scaffolds, in particular, are prevalent structural motifs in a variety of biologically active molecules. This document provides a comprehensive guide to the asymmetric synthesis of (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol, a valuable chiral building block, via the catalytic reduction of its prochiral ketone precursor, 5-chloro-1-indanone. We detail a robust and highly selective protocol using the Corey-Bakshi-Shibata (CBS) reduction, explaining the mechanistic rationale behind the procedure and offering practical insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Indanols

Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are fundamental to biology and medicine. Often, only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. Chiral secondary alcohols are key intermediates in this pursuit, and the indanol framework, with its rigid bicyclic structure, provides a well-defined stereochemical platform for drug design.[3]

The target molecule, 5-Chloro-2,3-dihydro-1H-inden-1-ol, serves as a critical chiral intermediate. Its synthesis in high enantiomeric purity is a key step for accessing more complex pharmaceutical agents. This application note focuses on the asymmetric reduction of 5-chloro-1-indanone[4], a prochiral ketone, as the most direct and efficient route to the desired chiral alcohol.

Strategic Approach: Selecting the Optimal Asymmetric Reduction Method

The conversion of a prochiral ketone to a chiral alcohol is one of the most fundamental transformations in asymmetric synthesis.[5] Several powerful methods exist, each with distinct advantages and operational considerations:

  • Asymmetric Hydrogenation: Methods like the Noyori asymmetric hydrogenation utilize chiral ruthenium-diphosphine complexes (e.g., Ru-BINAP) and hydrogen gas, often at elevated pressures, to achieve high enantioselectivity.[6][7][8][9]

  • Asymmetric Transfer Hydrogenation: This variation uses a hydrogen donor like isopropanol or formic acid in place of H₂ gas, simplifying the experimental setup.[10][11]

  • Biocatalysis: The use of enzymes, such as ketoreductases, offers exceptional selectivity under mild, environmentally friendly conditions.[12][13][14]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF) to reduce ketones with high predictability and enantiomeric excess (ee).[15][16][17][18]

Rationale for Selecting the CBS Reduction: For the synthesis of this compound, we have selected the CBS reduction as the method of choice. This decision is based on several key advantages:

  • High Predictability: The stereochemical outcome is reliably predicted based on the chirality of the catalyst.[16]

  • Exceptional Selectivity: The method consistently delivers high enantiomeric excess (often >95% ee) for a wide range of aryl-alkyl ketones like 5-chloro-1-indanone.[17]

  • Operational Simplicity: The reaction is typically run at or below room temperature and does not require specialized high-pressure equipment.

  • Robustness: The catalyst can be generated in situ from its precursor, which circumvents issues of catalyst degradation during storage and improves reproducibility.[19]

The CBS Reduction: A Mechanistic Overview

The remarkable efficiency and selectivity of the CBS reduction stem from a well-defined, catalyst-controlled transition state. The process is a beautiful example of bifunctional catalysis, where the oxazaborolidine activates both the reducing agent and the ketone substrate.[18]

The key steps in the catalytic cycle are as follows:

  • Catalyst-Borane Complex Formation: The stoichiometric reducing agent, borane (BH₃), coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[15][18][20]

  • Ketone Coordination: The prochiral ketone (5-chloro-1-indanone) coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst-borane complex. Critically, the ketone orients itself to minimize steric repulsion between its substituents and the catalyst's chiral directing group. The larger substituent (the 5-chlorophenyl moiety) is positioned away from the bulky group on the catalyst.[18]

  • Enantioselective Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon of the ketone through a highly organized, six-membered cyclic transition state. This intramolecular delivery ensures that the hydride attacks a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.[18][21]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to begin another cycle. A final workup step hydrolyzes the alkoxyborane to yield the desired chiral alcohol.

CBS_Mechanism Figure 1: Catalytic Cycle of the CBS Reduction Catalyst Chiral Oxazaborolidine Catalyst (1) Complex Catalyst-Borane Complex (2) Catalyst->Complex 1. Coordination Borane BH₃ Source Borane->Complex TS_Complex Ternary Complex (Ketone Coordinated) Complex->TS_Complex Ketone 5-Chloro-1-indanone Ketone->TS_Complex 2. Ketone Coordination TS Six-Membered Transition State (3) TS_Complex->TS 3. Hydride Transfer Product_Complex Alkoxyborane Product + Regenerated Catalyst TS->Product_Complex Product_Complex->Catalyst 4. Catalyst Regeneration Workup Aqueous Workup Product_Complex->Workup Product (S)-5-Chloro-inden-1-ol Workup->Product

Figure 1: Catalytic Cycle of the CBS Reduction

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol using the (R)-Me-CBS catalyst, which directs hydride attack to the Re-face of the ketone.

4.1 Materials and Equipment

  • Reagents: 5-Chloro-1-indanone (>98%), (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene), Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M), Anhydrous tetrahydrofuran (THF, inhibitor-free), Anhydrous methanol (MeOH), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄), Diethyl ether (or Ethyl Acetate), Silica gel for column chromatography.

  • Equipment: Flame-dried round-bottom flasks with septa, magnetic stirrer and stir bars, inert atmosphere setup (argon or nitrogen manifold), syringes and needles, ice-water bath, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.

4.2 Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Setup Flame-dry glassware under vacuum. Backfill with Argon/N₂. B 2. Reagent Addition Add anhydrous THF to flask. Add (R)-Me-CBS catalyst solution. Cool to 0 °C. A->B C 3. Borane Addition Add BH₃·SMe₂ dropwise at 0 °C. Stir for 10 min. B->C D 4. Substrate Addition Add 5-chloro-1-indanone in THF slowly over 30 min via syringe pump. C->D E 5. Reaction Monitoring Stir at 0 °C. Monitor by TLC until substrate is consumed (~1-2 hours). D->E F 6. Quenching Slowly add anhydrous MeOH dropwise at 0 °C to quench excess borane. E->F G 7. Workup Warm to RT. Add sat. NH₄Cl. Extract with Et₂O or EtOAc. F->G H 8. Purification Dry organic layer (MgSO₄). Concentrate in vacuo. Purify by silica gel chromatography. G->H I 9. Analysis Confirm structure (NMR, MS). Determine ee% by chiral HPLC. H->I

Figure 2: Experimental Workflow

4.3 Step-by-Step Procedure

All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 5-chloro-1-indanone (1.67 g, 10.0 mmol).

  • Dissolution: Add 20 mL of anhydrous THF via syringe. Stir the mixture until the solid is completely dissolved.

  • Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. To this solution, add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) dropwise via syringe.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.0 mL, ~10.0 mmol, 1.0 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (H₂) may be observed initially if any residual moisture is present.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reduction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 5 mL of anhydrous methanol at 0 °C. Caution: Gas evolution (H₂) will occur. Allow the mixture to stir for 20 minutes as it warms to room temperature.

  • Workup: Remove the solvent under reduced pressure. To the residue, add 30 mL of diethyl ether and 20 mL of saturated aqueous NH₄Cl solution. Stir for 10 minutes. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the filtrate in vacuo to yield the crude product. Purify the crude alcohol by silica gel column chromatography (e.g., gradient elution from 9:1 to 4:1 Hexanes:Ethyl Acetate) to afford the pure (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol as a white solid.

  • Analysis: The enantiomeric excess (ee%) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Expected Results & Data Summary

The described protocol is expected to provide the target compound with high yield and excellent enantioselectivity.

ParameterValueNotes
Substrate5-Chloro-1-indanone10.0 mmol (1.67 g)
Catalyst(R)-Me-CBS10 mol% (1.0 mmol)
Reducing AgentBH₃·SMe₂1.0 equiv (~10.0 mmol)
SolventAnhydrous THF20 mL
Temperature0 °CCrucial for selectivity
Reaction Time1 - 2 hoursMonitor by TLC
Expected Yield 85 - 95% After purification
Expected ee% >95% (S)-enantiomer Determined by chiral HPLC/GC

Field-Proven Insights & Troubleshooting

  • The "Why": Causality in the Protocol

    • Inert Atmosphere: Borane reagents are highly sensitive to moisture and atmospheric oxygen. Rigorously dry conditions are essential to prevent the decomposition of the reducing agent and ensure high catalytic efficiency.[18]

    • Anhydrous Solvents: The presence of water can hydrolyze the borane and the catalyst, leading to a dramatic decrease in both yield and enantioselectivity.

    • Low Temperature (0 °C): The enantioselectivity of the CBS reduction is temperature-dependent. Lower temperatures enhance the energy difference between the two competing diastereomeric transition states, leading to higher ee%.

    • Slow Addition of Reagents: Adding the borane and substrate solutions slowly helps to maintain a low reaction temperature and prevents the uncontrolled background (non-catalyzed) reduction, which would lead to a racemic product.

  • Troubleshooting Guide

    • Low Yield: This is often due to reagent decomposition. Ensure all reagents are fresh and solvents are truly anhydrous. Verify the concentration of the borane solution.

    • Low Enantioselectivity (ee%):

      • Check for moisture contamination.

      • Ensure the reaction temperature was strictly maintained. An increase of even 10-15 °C can significantly lower the ee%.

      • The catalyst may have degraded. Using a freshly opened bottle or preparing the catalyst in situ from the corresponding amino alcohol is recommended.[19]

      • The rate of addition may have been too fast, allowing the uncatalyzed reduction to compete.

Conclusion

The Corey-Bakshi-Shibata reduction provides a highly efficient, predictable, and operationally simple method for the synthesis of enantiomerically enriched this compound. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, this protocol delivers the target chiral alcohol in high yield and with excellent enantioselectivity. This makes it an invaluable tool for researchers in organic synthesis and drug development who require access to this important chiral building block.

References

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Mimero, P., et al. (2012). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society.
  • Dalton Transactions. (2018).
  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • YouTube. (2022). Noyori Hydrogenation. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • GSK. Ketone Reduction. [Link]

  • University of Oxford. Catalytic asymmetric reduction of ketones. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • Grokipedia. Corey–Itsuno reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Organic Chemistry Portal. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. [Link]

  • Li, W., et al. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • Patil, D. (2017). Biocatalysis using plant material: A green access to asymmetric reduction. Journal of Chemical and Pharmaceutical Research.
  • International Journal of Pharmaceutical and Research Scholars. (2012). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones.
  • Scilit. Biocatalytic Reduction Reactions from a Chemist's Perspective. [Link]

  • Hollmann, F., et al. (2020). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • Wikipedia. Indane. [Link]

  • ResearchGate. (2020). Biocatalytic Reduction Reactions from a Chemist's Perspective. [Link]

  • TU Delft Research Portal. Biocatalytic Reduction Reactions from a Chemist's Perspective. [Link]

  • Beilstein Journals. (2019). Synthesis of 1-indanones with a broad range of biological activity.
  • Zhang, X., et al. (2023). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011).
  • PubChem. 5-Chloro-1-indanone. [Link]

  • Hilaris Publisher. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]

  • Google Patents. (2014). CN103601625A - Method for producing 5-chloro-1-indanone.
  • Journal of the Chemical Society, Perkin Transactions 1. (1979). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. RSC Publishing.
  • ResearchGate. (2007). Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones. [Link]

  • Tetrahedron: Asymmetry. (1997).

Sources

Application Notes and Protocols for the Purification of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,3-dihydro-1H-inden-1-ol is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. The purity of this compound is paramount, as even trace impurities can significantly impact the yield, stereoselectivity, and safety profile of subsequent synthetic steps and the final product. This guide provides detailed protocols and the underlying scientific principles for the purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust, scalable, and validated through in-process monitoring, ensuring the highest degree of scientific integrity.

The primary route to synthesizing this compound typically involves the reduction of its corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one. Consequently, the most probable impurity in the crude product is the unreacted starting ketone. Other potential impurities may include byproducts from the reduction reaction or residual solvents from the synthetic workup. The purification strategies outlined below are designed to effectively remove these contaminants.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of both the target compound and its likely impurities is crucial for developing an effective purification strategy.

CompoundStructureMolecular Weight ( g/mol )PolarityKey Distinguishing Feature
This compound (Target) 168.62More PolarPresence of a hydroxyl (-OH) group capable of hydrogen bonding.
5-chloro-2,3-dihydro-1H-inden-1-one (Impurity) 166.60Less PolarPresence of a carbonyl (C=O) group.[1][2]

The key to separating the desired alcohol from the starting ketone lies in the polarity difference imparted by the hydroxyl group. This difference will be exploited in both recrystallization and column chromatography.

Purity Assessment: Thin-Layer Chromatography (TLC)

Before and after any purification procedure, it is essential to assess the purity of the material. Thin-Layer Chromatography (TLC) is a rapid, simple, and effective technique for this purpose.[3]

Protocol for TLC Analysis
  • Plate Preparation : Use silica gel 60 F254 plates.

  • Sample Preparation : Dissolve a small amount of the crude and purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting : Using a capillary tube, spot the dissolved samples onto the TLC plate baseline. It is also advisable to co-spot the crude material with the starting ketone if available as a reference.

  • Eluent System : A mixture of non-polar and polar solvents is used as the mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8).

  • Development : Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization : Remove the plate and visualize the spots. As these compounds contain an aromatic ring, they can be visualized under a UV lamp at 254 nm.[3] Staining with a ceric ammonium molybdate (CAM) solution can also be effective.

  • Interpretation : The alcohol product, being more polar, will have a lower Retention Factor (Rf) value (travel a shorter distance) than the less polar ketone impurity. A pure sample should show a single spot.

Purification Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4] The ideal solvent will dissolve the this compound at an elevated temperature but not at room or lower temperatures. Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble.[5][6][7]

Solvent Selection Rationale

Based on the properties of the parent compound, 1-indanol, which is soluble in ethanol and benzene and sparingly soluble in water, a mixed solvent system is often ideal.[8][9][10][11] The presence of the chloro-substituent slightly decreases the polarity of the molecule. A good starting point for solvent screening would be a non-polar solvent in which the compound is sparingly soluble at room temperature, paired with a more polar solvent in which it is readily soluble. Common solvent systems to investigate include:

  • Toluene/Hexanes

  • Ethyl Acetate/Hexanes

  • Ethanol/Water[12]

The following protocol will detail the use of a toluene/hexanes system, which often provides excellent crystal quality for moderately polar compounds.

Protocol for Recrystallization from Toluene/Hexanes

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Toluene A->B Dissolve C Insoluble Impurities Present? B->C D Gravity Filter Hot Solution C->D Yes E Add Hot Hexanes to Cloud Point C->E No D->E F Add Toluene to Re-dissolve E->F G Slow Cooling to Room Temp F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Hexanes I->J K Dry Crystals J->K L Pure Crystals K->L

Caption: Workflow for the recrystallization of this compound.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene dropwise while stirring and heating until the solid just dissolves. Using an excess of solvent will lead to a lower recovery yield.[13][14]

  • Hot Filtration (Optional) : If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask.[15][16]

  • Induce Crystallization : To the hot, clear toluene solution, add warm hexanes dropwise until a faint, persistent cloudiness is observed. This indicates that the solution is saturated. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling : Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying : Dry the crystals under vacuum to remove residual solvent. The purity should be assessed by TLC and melting point determination.

Purification Technique 2: Column Chromatography

For smaller scale purifications or when recrystallization is ineffective, column chromatography is an excellent alternative. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[17][18] Given the polarity difference, this compound will adhere more strongly to the polar silica gel stationary phase than the less polar 5-chloro-1-indanone impurity.

Protocol for Column Chromatography

Column_Chromatography_Workflow A Prepare Silica Slurry (Hexanes/EtOAc) B Pack Column A->B C Load Crude Sample (dissolved in min. solvent) B->C D Elute with Mobile Phase (e.g., 8:2 Hexanes/EtOAc) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for column chromatography purification.

  • Column Preparation : Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexanes/ethyl acetate). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to pack under gravity, and then add a layer of sand on top.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution : Begin eluting the column with the mobile phase. The less polar ketone impurity will elute first. The polarity of the eluent can be gradually increased (e.g., to 7:3 hexanes/ethyl acetate) to speed up the elution of the more polar alcohol product.

  • Fraction Collection : Collect the eluent in a series of test tubes or flasks.

  • Monitoring : Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation : Combine the pure fractions containing the this compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Troubleshooting

IssuePossible CauseSolution
Recrystallization: Oiling outThe melting point of the solid is lower than the boiling point of the solvent; cooling is too rapid.Use a lower boiling point solvent or a different solvent pair. Ensure slow cooling.
Recrystallization: Low recoveryToo much solvent used; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated.
Column Chromatography: Poor separationInappropriate eluent system; column overloaded.Optimize the eluent system using TLC. Use an appropriate amount of silica gel for the amount of sample.
Column Chromatography: Cracking of silica bedColumn ran dry.Always keep the solvent level above the top of the silica gel.

Conclusion

The successful purification of this compound is a critical step in many synthetic workflows. Both recrystallization and column chromatography are highly effective methods when tailored to the specific properties of the target molecule and its impurities. By leveraging the principles of differential solubility and polarity, and by employing systematic monitoring with techniques like TLC, researchers can consistently obtain this valuable intermediate in high purity, thereby ensuring the success of subsequent research and development activities.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. [Link]

  • Homework.Study.com. What are the most important factors in selecting a solvent for recrystallization?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • ChemBK. 1-Indanol. [Link]

  • MDPI. Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization - Single Solvent. [Link]

  • University of Toronto. Recrystallization. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • Michigan State University, Department of Chemistry. recrystallization.pdf. [Link]

  • PubChem, National Institutes of Health. 1-Indanol. [Link]

  • PubChem, National Institutes of Health. 5-Chloro-1-indanone. [Link]

  • Wikipedia. Chiral column chromatography. [Link]

  • YouTube. Synthesis and Column Chromatography: Crash Course Organic Chemistry #25. [Link]

  • YouTube. Performing Column Chromatography. [Link]

  • National Institute of Standards and Technology. 5-Chloro-1-indanone - the NIST WebBook. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 5-Chloro-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 5-Chloro-2,3-dihydro-1H-inden-1-ol, a versatile chiral building block in modern drug discovery. We will dissect its synthesis, highlight its strategic importance, and provide detailed protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold.

Introduction: The Indanol Scaffold and the "Magic Chloro" Effect

The indane framework, a fused benzene and cyclopentane ring system, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The hydroxylated form, indanol, and its oxidized counterpart, indanone, are central to numerous biologically active molecules.[1][2] The specific stereochemistry of the alcohol in chiral indanols is often critical for the biological activity of the final drug molecule.[1]

The focus of this guide, this compound, combines this privileged scaffold with a strategically placed chlorine atom. The inclusion of chlorine is a common and powerful tactic in drug design, often referred to as invoking the "Magic Chloro" effect.[3][4] Halogenation, particularly chlorination, can profoundly influence a molecule's physicochemical properties in several beneficial ways:

  • Enhanced Lipophilicity: The chlorine atom increases the molecule's hydrophobicity, which can improve its ability to cross cell membranes and access lipophilic binding pockets within target proteins.[3][5][6]

  • Improved Binding Affinity: Chlorine can participate in favorable non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and specific "halogen bonds" or Cl–π interactions with aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in a protein's active site.[3][7] These interactions can significantly increase the binding affinity and potency of a drug candidate.

  • Metabolic Stability: The strong carbon-chlorine bond can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5][8]

  • Modulation of Electronic Properties: As an electron-withdrawing group, chlorine can modulate the pKa of nearby functionalities and alter the electronic landscape of the aromatic ring, which can be crucial for optimizing target engagement.[4]

G Scaffold 5-Chloro-Indanol Scaffold Lipophilicity Increased Lipophilicity (LogP) Scaffold->Lipophilicity Binding Enhanced Target Binding Scaffold->Binding Metabolism Improved Metabolic Stability Scaffold->Metabolism Electronics Modulated Electronics (pKa) Scaffold->Electronics Membrane Membrane Permeation Lipophilicity->Membrane Facilitates Pocket Hydrophobic Pocket Binding (van der Waals, Cl-π) Binding->Pocket Enables CYP450 Blocked CYP450 Metabolism Metabolism->CYP450 Results in Affinity Increased Potency (Lower IC50) Electronics->Affinity Contributes to Pocket->Affinity Contributes to

Caption: The strategic benefits of the 5-chloro substituent.

Synthesis of Chiral this compound

The synthesis of the target indenol begins with its corresponding ketone, 5-chloro-1-indanone. This precursor is readily synthesized via an intramolecular Friedel-Crafts acylation. The subsequent asymmetric reduction of the ketone is the critical step to establish the desired stereocenter at the C1 position.

Protocol 1: Synthesis of 5-Chloro-1-indanone (Precursor)

This protocol is adapted from established Friedel-Crafts methodologies.[9]

Materials:

  • 3-Chlorophenylpropionic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chlorophenylpropionic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-chlorophenylpropionyl chloride.

  • Friedel-Crafts Cyclization: Cool a suspension of anhydrous AlCl₃ (1.3 eq) in anhydrous DCM to 0 °C under a nitrogen atmosphere. Add a solution of the crude acid chloride in DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.

  • Reaction & Quench: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Work-up & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or flash column chromatography to yield 5-chloro-1-indanone as a solid.[9][10]

Protocol 2: Asymmetric Reduction to (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol

This protocol utilizes a Corey-Bakshi-Shibata (CBS) catalyst for highly enantioselective ketone reduction.

Materials:

  • 5-Chloro-1-indanone

  • (R)-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Ethyl acetate (EtOAc)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the (R)-CBS catalyst solution (0.1 eq). Cool the flask to -20 °C.

  • Borane Addition: Add borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution while maintaining the temperature at -20 °C. Stir for 10 minutes.

  • Substrate Addition: Add a solution of 5-chloro-1-indanone (1.0 eq) in anhydrous THF dropwise over 30 minutes. The reaction is highly exothermic and careful control of the addition rate is crucial to maintain enantioselectivity.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution stops.

  • Work-up & Purification: Allow the mixture to warm to room temperature. Add 1M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (S)-5-chloro-2,3-dihydro-1H-inden-1-ol. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction Start 3-Chlorophenylpropionic Acid AcidChloride 3-Chlorophenylpropionyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Indanone 5-Chloro-1-indanone AcidChloride->Indanone AlCl₃, DCM (Friedel-Crafts) Indanone_ref 5-Chloro-1-indanone Indanol (S)-5-Chloro-2,3-dihydro- 1H-inden-1-ol Indanone_ref->Indanol (R)-CBS Catalyst BH₃·SMe₂

Caption: Key steps in the synthesis of the chiral indenol.

Applications in Medicinal Chemistry

While this compound is a versatile intermediate, its direct incorporation into an FDA-approved therapeutic is not prominently documented. However, the indanone/indanol scaffold is a cornerstone in the development of drugs for complex diseases, most notably neurodegenerative disorders like Alzheimer's disease.

Case Study: Indanone Derivatives as Multi-Target Ligands for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial condition, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy.[11] The indanone scaffold is a key component in Donepezil, a primary AD medication. Research has expanded on this by creating novel indanone derivatives that not only inhibit cholinesterases but also target amyloid-beta (Aβ) aggregation and oxidative stress.[12][13]

Rationale for the Scaffold:

  • Cholinesterase Inhibition: The indanone core can effectively occupy the active site of acetylcholinesterase (AChE), preventing the breakdown of the neurotransmitter acetylcholine.[13]

  • Aβ Aggregation Inhibition: The planar aromatic portion of the indanone scaffold can interfere with the π-π stacking interactions that drive the self-assembly of Aβ peptides into toxic plaques.[13]

  • Antioxidant Activity: Derivatives can be designed to possess radical scavenging properties, addressing the oxidative stress component of AD pathology.

The synthesis of these MTDLs often starts with a substituted 1-indanone, which can be derived from 5-chloro-1-indanone. The chloro-substituent can serve to enhance binding in the often-hydrophobic active sites of these targets.

Compound ClassTarget(s)Representative IC₅₀ ValuesReference
Indanone-Donepezil HybridsAcetylcholinesterase (AChE)10-100 nM[13]
Arylidene IndanonesCholinesterases, Aβ AggregationAChE IC₅₀: 0.02-5 µM
Indanone-Chalcone HybridsAChE, Neuroinflammation-
Related Scaffolds in Drug Discovery

The utility of the 5-chloro-aromatic motif is evident in a wide range of biologically active molecules, underscoring the potential of 5-chloro-indenol as a starting point for diverse therapeutic agents.

Compound ClassTarget / ActivityRepresentative IC₅₀ / GI₅₀ ValuesReference
5-Chloro-indole-2-carboxamidesEGFRWT / EGFRT790M (Anticancer)EGFRWT: 68-85 nM; EGFRT790M: 9.5-11.9 nM[14]
5-Chloro-1H-indole derivativesFactor Xa Inhibitor (Anticoagulant)Potent fXa inhibition reported[15]
5-Chloro-1H-indol-2-yl derivativesRSV Fusion Inhibitor (Antiviral)Orally bioavailable and efficacious[16]

Conclusion

This compound stands as a high-potential building block for medicinal chemistry. Its synthesis is achievable through well-established methodologies, yielding a chiral scaffold that combines the favorable geometric properties of the indane ring system with the potent electronic and physicochemical advantages conferred by a chlorine substituent. While its most prominent large-scale application to date lies in the agrochemical sector, the extensive validation of the indanone/indanol core in developing treatments for Alzheimer's disease, and the proven success of related 5-chloro-heterocyclic scaffolds in oncology and virology, strongly support its utility for future drug discovery campaigns. Researchers equipped with the protocols and strategic insights provided herein are well-positioned to exploit this versatile intermediate in the creation of novel, high-efficacy therapeutic agents.

References

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Available at: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. (2023-11-30). Available at: [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available at: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. PubMed. (2020-08-13). Available at: [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Available at: [Link]

  • Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists. PMC. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Ronacaleret. PubChem. Available at: [Link]

  • Cl–π interactions in protein–ligand complexes. PMC. Available at: [Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. Available at: [Link]

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. Google Patents.
  • The orthogonal impact of lipophilicity and aromatic ring count on... ResearchGate. Available at: [Link]

  • Enantioselective Reduction of Ketones. Available at: [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. (2017-01-14). Available at: [Link]

  • 1-Indanol. PubChem. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]

  • Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed. (2009-02-01). Available at: [Link]

  • Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence. University of Groningen. Available at: [Link]

  • Indane. Wikipedia. Available at: [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. (2023-05-31). Available at: [Link]

  • 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE. Matrix Fine Chemicals. Available at: [Link]

  • Scientists have discovered a new chemical that could stop Alzheimer's in its tracks. The Telegraph - Telegrafi. Available at: [Link]

  • Synthetic method of 5-chloro-1-indanone. Google Patents.
  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC - PubMed Central. Available at: [Link]

  • Aromatic-aromatic interactions in structures of proteins and protein-DNA complexes: a study based on orientation and distance. NIH. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. (2022-12-07). Available at: [Link]

  • Aromatic interaction in protein-drug and protein-protein interactions.... ResearchGate. Available at: [Link]

  • Aromatic clusters in protein–protein and protein–drug complexes. PMC. (2020-05-08). Available at: [Link]

  • A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. PubMed. (2022-07-04). Available at: [Link]

  • Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. PubMed. Available at: [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. Available at: [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. (2014-11-24). Available at: [Link]

Sources

Introduction: The Untapped Potential of Substituted Indanol Scaffolds in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Exploratory Protocol for the Use of 5-Chloro-2,3-dihydro-1H-inden-1-ol Derivatives in Asymmetric Catalysis

The indanol framework is a privileged scaffold in asymmetric catalysis, most notably represented by the ligands derived from 1-amino-2-indanol. These C₂-symmetric and non-symmetric ligands have proven exceptionally effective in a wide array of metal-catalyzed reactions, including reductions, C-C bond formations, and cycloadditions. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol.

While this compound itself is not established as a ligand, its structure presents an intriguing starting point for the development of novel chiral auxiliaries. The presence of a chloro-substituent on the aromatic ring offers a handle for electronic tuning of the resulting catalyst, potentially influencing its reactivity and selectivity. Furthermore, the 1-ol functional group is a versatile anchor for synthetic elaboration into a range of ligand classes, most prominently amino alcohols.

This document serves as an exploratory guide for researchers seeking to investigate the potential of this compound as a precursor to a new family of chiral ligands. We will outline a proposed synthetic pathway to a novel aminoindanol ligand and provide a detailed, field-proven protocol for its application and evaluation in a benchmark catalytic reaction: the asymmetric borane reduction of a prochiral ketone.

Part 1: Proposed Synthesis of a Novel Chiral Ligand from 5-Chloro-1-indanol

The conversion of an alcohol to an amine is a fundamental transformation required to access the widely successful amino alcohol ligand architecture. A reliable method proceeds through activation of the hydroxyl group, substitution with an azide, and subsequent reduction. The following protocol outlines a proposed, stereoretentive pathway to synthesize (1R,2S)-1-amino-5-chloro-2,3-dihydro-1H-inden-2-ol, a common motif in catalysis, starting from a chiral precursor of 5-chloro-1-indanol. For this guide, we will presume the availability of the enantiopure starting material, which can often be obtained through enzymatic resolution.

Experimental Protocol: Synthesis of (1S)-1-Azido-5-chloro-2,3-dihydro-1H-inden-1-ol

This protocol is adapted from established methodologies for similar substrates.

  • Pre-Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add enantiopure (1S)-5-Chloro-2,3-dihydro-1H-inden-1-ol (1.0 eq).

    • Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Activation and Azide Displacement:

    • To the stirred solution, add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise.

    • Following the addition of DPPA, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction proceeds with an inversion of stereochemistry.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the azido-indanol intermediate.

Experimental Protocol: Reduction to the Amino Alcohol Ligand
  • Reaction Setup:

    • Dissolve the purified azido-indanol intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

    • To this solution, add triphenylphosphine (PPh₃, 1.5 eq).

  • Staudinger Reduction:

    • Heat the reaction mixture to 50 °C and stir for 8-12 hours. The progress of the reduction can be monitored by the disappearance of the azide stretch (~2100 cm⁻¹) in the IR spectrum.

    • Upon completion, cool the reaction to room temperature.

  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • The resulting crude material can often be purified by crystallization or column chromatography to yield the final ligand, (1R)-1-amino-5-chloro-2,3-dihydro-1H-inden-1-ol.

Proposed Synthetic Workflow Diagram

G cluster_synthesis Proposed Ligand Synthesis SM (1S)-5-Chloro-1-indanol INT (1R)-1-Azido-5-chloro-1-indanol (Azide Intermediate) SM->INT 1. DPPA, DBU 2. Toluene, 0°C to RT (Stereochemical Inversion) LIG (1R)-1-Amino-5-chloro-1-indanol (Target Ligand) INT->LIG 1. PPh3, THF/H2O 2. 50°C (Staudinger Reduction)

Caption: Proposed synthesis of a novel aminoindanol ligand.

Part 2: Application in Asymmetric Ketone Reduction

With the novel ligand in hand, its efficacy can be evaluated in a robust and well-understood catalytic transformation. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The active catalyst is formed in situ from the amino alcohol ligand and a borane source.

Underlying Principle: The CBS Catalyst

The catalyst is an oxazaborolidine formed by the condensation of the chiral amino alcohol ligand with borane. The ketone substrate coordinates to the Lewis acidic boron atom in a specific orientation to minimize steric hindrance with the ligand's substituents. The hydride is then delivered intramolecularly from the BH₃ moiety to one enantiotopic face of the ketone, yielding the chiral alcohol with high selectivity. The chloro-substituent on our proposed ligand is hypothesized to withdraw electron density, potentially increasing the Lewis acidity of the boron center and accelerating the reaction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a starting point for screening the new ligand. Acetophenone is a standard benchmark substrate.

  • Catalyst Formation (in situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the synthesized (1R)-1-amino-5-chloro-1-indanol ligand (0.1 eq, 10 mol%).

    • Add anhydrous THF (to achieve a final substrate concentration of 0.2 M).

    • Cool the solution to 0 °C.

    • Slowly add a solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 eq) dropwise.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the oxazaborolidine catalyst. A gentle evolution of hydrogen gas should be observed.

  • Ketone Reduction:

    • Cool the catalyst solution to the desired reaction temperature (a starting point of -20 °C is recommended).

    • In a separate flask, prepare a solution of the substrate, acetophenone (1.0 eq), in anhydrous THF.

    • Add the acetophenone solution to the catalyst mixture dropwise over 20 minutes.

    • Simultaneously, add an additional portion of BMS (0.6 eq) via syringe pump over 1 hour to serve as the stoichiometric hydride source.

  • Reaction Monitoring and Quench:

    • Stir the reaction at -20 °C. Monitor progress by TLC.

    • Upon completion (typically 1-4 hours), quench the reaction by slowly adding methanol dropwise at the reaction temperature until gas evolution ceases.

    • Allow the mixture to warm to room temperature.

  • Work-up and Analysis:

    • Remove the solvents under reduced pressure.

    • Add 1 M HCl to the residue and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product (1-phenylethanol) by flash column chromatography.

    • Determine the chemical yield.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Catalytic Cycle and Experimental Workflow

G cluster_workflow Asymmetric Reduction Workflow A 1. Add Ligand (10 mol%) & Anhydrous THF B 2. Add BMS (0.6 eq) Stir 30 min @ RT (Catalyst Formation) A->B C 3. Cool to -20°C B->C D 4. Add Substrate (1.0 eq) & BMS (0.6 eq) via Syringe Pump C->D E 5. Stir 1-4h @ -20°C (Monitor by TLC) D->E F 6. Quench with MeOH E->F G 7. Work-up & Purify F->G H 8. Analyze Yield & e.e. G->H

Caption: Step-by-step workflow for the catalytic reduction.

Part 3: Data Interpretation and Optimization

The success of a new ligand is determined by systematic screening and optimization. The initial experiment provides a baseline for yield and enantioselectivity. Further experiments should be conducted to probe the influence of various parameters.

Table 1: Hypothetical Screening Data for Ligand Optimization
EntryLigand (mol%)Temperature (°C)Time (h)Yield (%)e.e. (%)
110-2028592 (R)
210019588 (R)
310-4047896 (R)
45-4067595 (R)
51-40126094 (R)

Analysis of Hypothetical Data:

  • Temperature Effect (Entries 1-3): Lowering the temperature from -20 °C to -40 °C increased enantioselectivity (92% to 96% e.e.) at the cost of reaction rate and yield. This is a common trade-off, as the transition states leading to the major and minor enantiomers become more energetically differentiated at lower temperatures.

  • Catalyst Loading (Entries 3-5): Reducing the catalyst loading from 10 mol% to 5 mol% maintained high selectivity, suggesting the catalyst is highly active. A further reduction to 1 mol% led to a significant drop in conversion within a reasonable timeframe, indicating a potential lower limit for practical application under these conditions.

Conclusion and Future Directions

This guide proposes a rational, experimentally grounded approach to exploring this compound as a precursor for a novel class of chiral ligands. By leveraging established synthetic routes and a robust catalytic benchmark reaction, researchers can efficiently synthesize and evaluate this new system. The electronic modification afforded by the chloro-substituent may offer unique advantages in catalyst performance. Positive initial results should prompt further investigation into other metal-catalyzed transformations and the synthesis of a broader library of derivatives to establish a comprehensive understanding of this promising new ligand scaffold.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Gant, T. G., & Noe, M. C. (1999). The Chemistry of 1-Amino-2-indanol in Asymmetric Synthesis. Tetrahedron, 55(31), 9347-9381. A comprehensive review on the synthesis and application of related aminoindanol ligands. [Link]

  • Thompson, A. S., et al. (1993). A practical synthesis of an L-proline-derived C2-symmetric catalyst for the asymmetric Diels-Alder reaction. The Journal of Organic Chemistry, 58(22), 5886-5888. This paper details synthetic transformations relevant to chiral ligand synthesis. [Link]

Application Note: Protocols for the Chemical Reduction of 5-Chloro-1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed experimental protocols for the reduction of 5-chloro-1-indanone to 5-chloro-1-indanol, a critical transformation for the synthesis of advanced pharmaceutical intermediates. We present two primary, field-proven methodologies: a robust metal hydride reduction using sodium borohydride and a clean heterogeneous catalytic hydrogenation. The guide emphasizes the underlying chemical principles, causality behind procedural steps, and rigorous safety protocols. Furthermore, it offers a high-level overview of asymmetric reduction techniques for accessing enantiomerically pure 5-chloro-1-indanol, a key chiral building block.[1][2] This application note is designed for researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery.

Introduction: The Significance of 5-Chloro-1-Indanol

5-Chloro-1-indanone is a versatile prochiral ketone that serves as a common scaffold in medicinal chemistry.[3] Its reduction product, 5-chloro-1-indanol, is a pivotal intermediate in the synthesis of numerous biologically active compounds. The conversion of the ketone to a secondary alcohol introduces a stereocenter; for many pharmaceutical applications, isolating a single enantiomer of this alcohol is crucial for achieving desired therapeutic efficacy and minimizing off-target effects.[1][4]

The choice of reduction methodology is therefore a critical decision in the synthetic workflow, dictated by factors such as desired stereochemical outcome, functional group tolerance, scalability, and safety considerations. This guide details two fundamental approaches to this conversion: reduction with sodium borohydride, a mild and selective hydride donor, and catalytic hydrogenation, a clean and efficient process.

Part 1: Sodium Borohydride (NaBH₄) Reduction of 5-Chloro-1-Indanone

Principle and Rationale

Sodium borohydride (NaBH₄) is a widely used reducing agent valued for its mild reactivity and selectivity. It serves as a source of hydride ions (H⁻), which act as nucleophiles.[5] The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone.[6][7] This initial step forms a tetracoordinate borate-alkoxide complex. Subsequent protonation of the resulting alkoxide, typically during an aqueous or acidic workup, yields the final secondary alcohol.[5][6]

A key advantage of NaBH₄ is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[6] This makes it an ideal choice for multifunctional molecules where only the ketone needs to be targeted. Protic solvents like methanol or ethanol are commonly used as they are capable of protonating the intermediate alkoxide.

Mechanism of NaBH₄ Reduction

The reduction proceeds via nucleophilic addition of a hydride from the BH₄⁻ ion to the carbonyl carbon, followed by protonation.

NaBH4_Mechanism cluster_step1 Step 1: Nucleophilic Hydride Attack cluster_step2 Step 2: Protonation ketone 5-Chloro-1-indanone intermediate Alkoxyborate Intermediate ketone->intermediate H⁻ attack on C=O hydride NaBH₄ (source of H⁻) hydride->intermediate intermediate2 Alkoxyborate Intermediate product 5-Chloro-1-indanol (Racemic) intermediate2->product H⁺ transfer solvent Solvent (e.g., MeOH) solvent->product

Caption: Mechanism of ketone reduction by sodium borohydride.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-Chloro-1-indanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-chloro-1-indanone (1.0 eq) in 50 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0–5 °C.

  • Reagent Addition: While maintaining the temperature at 0–5 °C, slowly add 1.4 g of sodium borohydride (1.1 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution that occurs from the reaction of NaBH₄ with the protic solvent.

  • Reaction Monitoring: Stir the reaction mixture at 0–5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl to neutralize excess NaBH₄ and decompose the borate complexes. Safety Note: Perform this step slowly in the fume hood as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).[8]

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-chloro-1-indanol by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[9]

Data Summary: NaBH₄ Reduction
ParameterValue
Substrate5-Chloro-1-indanone
ReagentSodium Borohydride (NaBH₄)
Stoichiometry1.1 equivalents
SolventMethanol
Temperature0–5 °C
Reaction Time1–2 hours
Typical Yield>90% (after purification)
Product5-Chloro-1-indanol (racemic)
Safety and Handling for Sodium Borohydride
  • Hazards: Sodium borohydride is a flammable solid that reacts with water and acids to release flammable hydrogen gas.[10][11] It is toxic if swallowed and can cause severe skin and eye burns.[10]

  • Handling: Always handle NaBH₄ in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Store in a cool, dry place away from water and acids, preferably under an inert atmosphere.[11][12]

  • Spill & Disposal: In case of a spill, cover the area with a non-combustible absorbent material like dry sand or soda ash.[11][13] Do NOT use water.[13] Dispose of waste in accordance with local environmental regulations.

Part 2: Heterogeneous Catalytic Hydrogenation

Principle and Rationale

Catalytic hydrogenation is a clean and highly efficient method for the reduction of ketones. The process involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond in the presence of a metal catalyst.[15][16] The most common heterogeneous catalysts are platinum, palladium, or nickel, often dispersed on a high-surface-area support like activated carbon (e.g., Pd/C).[17]

The mechanism begins with the adsorption of H₂ onto the surface of the metal catalyst, leading to the dissociation of the H-H bond.[15][16] The ketone substrate also coordinates to the metal surface, facilitating the stepwise addition of two hydrogen atoms to the carbonyl group, resulting in the corresponding alcohol. A significant advantage of this method is the simple workup; the catalyst is a solid that can be easily removed by filtration, often yielding a very clean product.[17]

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow sub Dissolve 5-Chloro-1-indanone in Solvent (e.g., Ethanol) cat Add Pd/C Catalyst (under N₂ atmosphere) sub->cat purge Purge Flask with N₂ Gas cat->purge hydro Introduce H₂ Atmosphere (via Balloon or Parr Apparatus) purge->hydro react Stir Vigorously at RT (Monitor H₂ uptake or TLC) hydro->react vent Carefully Vent H₂ and Purge with N₂ react->vent filter Filter through Celite to Remove Catalyst vent->filter conc Concentrate Filtrate (Rotary Evaporator) filter->conc product Obtain 5-Chloro-1-indanol conc->product

Caption: Workflow for the catalytic hydrogenation of 5-chloro-1-indanone.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-Chloro-1-indanone

  • Palladium on Carbon (Pd/C, 5-10% w/w)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Celite® or other filter aid

  • Reaction flask (e.g., three-neck flask or Parr bottle), stirrer, filtration apparatus

Procedure:

  • Reaction Setup: To a suitable reaction flask, add 5.0 g of 5-chloro-1-indanone and 50 mL of ethanol. Stir until fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 250 mg of 10% Pd/C (5% by weight relative to the substrate). Causality Note: The catalyst is added under an inert atmosphere to prevent potential ignition, as dry Pd/C can be pyrophoric.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with nitrogen three times to ensure an inert atmosphere. Finally, evacuate the flask and backfill with hydrogen from the balloon. For higher pressures, use a dedicated Parr hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases. The reaction is typically complete within 4-8 hours. Progress can be monitored by TLC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen three times. Safety Note: This step is critical to safely remove flammable hydrogen before exposing the pyrophoric catalyst to air.[18]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. Causality Note: The Celite prevents fine catalyst particles from passing through the filter paper. The catalyst on the filter should be kept wet with solvent to prevent ignition and disposed of properly.[18]

  • Concentration: Concentrate the filtrate using a rotary evaporator to afford 5-chloro-1-indanol as a solid. The product is often of high purity, but can be further purified by recrystallization if necessary.

Data Summary: Catalytic Hydrogenation
ParameterValue
Substrate5-Chloro-1-indanone
Catalyst10% Palladium on Carbon (Pd/C)
Catalyst Loading~5 mol%
SolventEthanol
H₂ SourceH₂ Balloon (approx. 1 atm)
TemperatureRoom Temperature
Reaction Time4–8 hours
Typical Yield>95%
Product5-Chloro-1-indanol (racemic)

Part 3: Overview of Asymmetric Reduction Strategies

While the protocols above yield a racemic mixture of 5-chloro-1-indanol, many pharmaceutical syntheses require a single enantiomer. Asymmetric reduction of the prochiral 5-chloro-1-indanone is a powerful strategy to achieve this.[1][2][19]

Key Asymmetric Methods:

  • Catalytic Asymmetric Hydrogenation: This method employs a transition metal catalyst (commonly Ruthenium) complexed with a chiral ligand, such as (R)- or (S)-BINAP.[19][20] The chiral environment of the catalyst directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

  • Enzyme-Catalyzed Reduction (Biocatalysis): Enzymes, particularly alcohol dehydrogenases (ADHs), are highly efficient and stereoselective catalysts for ketone reduction.[4] This can be done with isolated enzymes or using whole-cell systems like baker's yeast or plant tissues (e.g., carrot root), which offer a greener and often highly enantioselective alternative.[1][2][21]

  • Chiral Stoichiometric Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) used with borane, or chiral boranes like Alpine-Borane, can deliver a hydride stereoselectively to produce the alcohol with high enantiomeric excess.[19][22]

Conceptual Diagram: Asymmetric Reduction

Asymmetric_Reduction cluster_pathways Asymmetric Reduction Pathways ketone Prochiral Ketone (5-Chloro-1-indanone) R_catalyst (R)-Chiral Catalyst + Reducing Agent ketone->R_catalyst S_catalyst (S)-Chiral Catalyst + Reducing Agent ketone->S_catalyst R_alcohol (R)-5-Chloro-1-indanol R_catalyst->R_alcohol High e.e. S_alcohol (S)-5-Chloro-1-indanol S_catalyst->S_alcohol High e.e.

Caption: Chiral catalysts enable the selective synthesis of either the (R) or (S) enantiomer.

Conclusion

The reduction of 5-chloro-1-indanone is a fundamental transformation for accessing valuable pharmaceutical intermediates. The choice between sodium borohydride reduction and catalytic hydrogenation depends on the specific requirements of the synthesis. NaBH₄ offers excellent functional group tolerance and operational simplicity, while catalytic hydrogenation provides a very clean reaction profile with a straightforward workup. For applications demanding stereochemical purity, transitioning to an asymmetric reduction methodology is essential for the efficient production of enantiomerically enriched 5-chloro-1-indanol.

References

  • Asymmetric reduction of prochiral ketones to chiral alcohols c
  • Blacker, J. Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
  • Sodium borohydride Safety D
  • Sodium Borohydride Material Safety D
  • Enantioselective reduction of ketones. Wikipedia.
  • Sodium Borohydride Hazard Summary. New Jersey Department of Health.
  • Sodium Borohydride Standard Operating Procedure. University of California, Santa Barbara.
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry.
  • Safety Data Sheet: Sodium borohydride. Carl ROTH.
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
  • Catalytic Hydrogen
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
  • The Art of Heterogeneous Catalytic Hydrogen
  • Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis. Benchchem.
  • Catalytic Hydrogenation of Alkenes - Heterogeneous C
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Reduction of carbonyl compounds using sodium tetrahydridobor
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • SYNTHESIS AND PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses.
  • Hydrogenation C
  • Enantioselective Reduction of Ketones. University of Calgary.
  • Annulations involving 1-indanones to access fused- and spiro frameworks.

Sources

Application Note: A Scalable and Efficient Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,3-dihydro-1H-inden-1-ol is a key building block in the synthesis of various pharmaceutical compounds. Its rigid, bicyclic structure and the presence of a chlorine atom make it a valuable intermediate for developing novel therapeutics. The controlled, large-scale production of this alcohol is therefore of significant interest to researchers and professionals in drug development. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound via the reduction of 5-Chloro-2,3-dihydro-1H-inden-1-one. The presented methodology emphasizes safety, scalability, and high-yield production of the target compound.

Synthetic Strategy: The Rationale Behind the Reduction

The chosen synthetic route involves the reduction of the ketone, 5-Chloro-2,3-dihydro-1H-inden-1-one, to the corresponding secondary alcohol, this compound. For this transformation, sodium borohydride (NaBH₄) is the reducing agent of choice for several compelling reasons:

  • Selectivity: Sodium borohydride is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups.[1][2]

  • Operational Simplicity: The reaction can be carried out under ambient conditions in common protic solvents like methanol or ethanol, making it highly amenable to standard laboratory and pilot plant setups.[1]

  • Safety Profile: While all chemical reactions require careful handling, NaBH₄ is generally safer to handle on a large scale compared to more powerful and pyrophoric reducing agents like lithium aluminum hydride (LiAlH₄).

  • Cost-Effectiveness: Sodium borohydride is a readily available and cost-effective reagent, which is a critical consideration for scale-up synthesis.[1]

The reaction proceeds via a nucleophilic addition mechanism where a hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the solvent yields the desired alcohol.[2][3]

Visualizing the Synthesis Workflow

The overall process, from starting material to purified product, is outlined in the following workflow diagram.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Weigh 5-Chloro-2,3-dihydro-1H-inden-1-one B Prepare Methanol Solution A->B C Cool Reaction Mixture to 0-5 °C B->C D Portion-wise Addition of NaBH4 C->D E Reaction Monitoring by TLC D->E F Quench with 1M HCl E->F G Solvent Evaporation F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Recrystallization I->J K Drying of Final Product J->K L Characterization (NMR, IR, MP) K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will focus on the most prevalent synthetic route: the reduction of 5-Chloro-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory method for synthesizing this compound?

A1: The most common and straightforward method is the reduction of the corresponding ketone, 5-Chloro-2,3-dihydro-1H-inden-1-one (also known as 5-chloro-1-indanone).[1][2] This transformation is typically achieved with a selective reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol.[3][4] This method is favored for its mild reaction conditions, high chemoselectivity for the ketone group, and operational simplicity.

Q2: What is the mechanism of the ketone reduction using sodium borohydride?

A2: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3][5] This initial step breaks the carbon-oxygen π bond, forming a new carbon-hydrogen bond and a tetrahedral alkoxide intermediate. Subsequently, the alkoxide is protonated by the solvent (e.g., methanol) during the reaction or by an aqueous workup to yield the final secondary alcohol product, this compound.[3][5]

Q3: How can I effectively monitor the progress of the reduction reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction. A suitable solvent system, such as 3:1 Hexane:Ethyl Acetate, will typically show the starting ketone with a higher Rf value than the more polar alcohol product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC analysis.

Q4: What are the primary safety considerations when working with the precursor, 5-chloro-1-indanone, and sodium borohydride?

A4: 5-chloro-1-indanone is considered hazardous and can cause skin and eye irritation.[6] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and additions to protic solvents should be done portion-wise and at a controlled temperature to manage the reaction rate and gas evolution.[1][2]

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Alcohol
  • Possible Cause 1: Inactive Reducing Agent.

    • Expertise & Experience: Sodium borohydride is susceptible to decomposition upon exposure to moisture. An older or improperly stored bottle may have significantly reduced activity.

    • Troubleshooting Steps:

      • Always use a freshly opened container of NaBH₄ or one that has been stored in a desiccator.

      • Ensure the reagent is a fine, free-flowing white powder. Clumps may indicate hydration and degradation.

      • If inactivity is suspected, test the reagent on a simple, reliable ketone like acetone or cyclohexanone before committing to your main substrate.

  • Possible Cause 2: Incomplete Reaction.

    • Expertise & Experience: The stoichiometry of the reducing agent is critical. While one mole of NaBH₄ can theoretically reduce four moles of a ketone, side reactions with the solvent can consume some of the hydride.[5]

    • Troubleshooting Steps:

      • Verify Stoichiometry: Use a molar excess of NaBH₄, typically between 1.1 and 1.5 equivalents, to ensure the reaction goes to completion.

      • Optimize Temperature: The reaction is typically run at a low temperature (0 °C) during the NaBH₄ addition to control the rate and is then allowed to warm to room temperature.[2] Ensure the reaction is stirred for a sufficient duration (e.g., 2-4 hours) after the addition is complete.[2]

      • Monitor by TLC: Do not proceed to workup until TLC analysis confirms the complete consumption of the starting ketone.

  • Possible Cause 3: Product Loss During Workup.

    • Expertise & Experience: The workup procedure is crucial for isolating the product. Improper pH adjustment or inefficient extraction can lead to significant product loss.

    • Troubleshooting Steps:

      • Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding dilute acid (e.g., 1M HCl) at 0 °C until gas evolution ceases.

      • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to maximize recovery.

      • Drying: Ensure the combined organic layers are thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation, as residual water can interfere with purification.

Problem 2: Product is Contaminated with Starting Material
  • Possible Cause 1: Insufficient Reducing Agent or Reaction Time.

    • Expertise & Experience: This is the most common reason for an incomplete reaction. The causes are the same as those leading to low yield (inactive reagent, insufficient equivalents, or inadequate time).

    • Troubleshooting Steps:

      • Re-evaluate the amount and quality of the NaBH₄ used.

      • Increase the reaction time and continue to monitor by TLC.

      • If the reaction has stalled, a small, additional portion of NaBH₄ can be added, but be cautious of adding too much excess.

Problem 3: Difficulty with Product Purification
  • Possible Cause 1: "Oiling Out" During Recrystallization.

    • Expertise & Experience: This phenomenon occurs when the product is insoluble in the hot recrystallization solvent above its melting point, causing it to separate as a liquid instead of forming crystals upon cooling.[1]

    • Troubleshooting Steps:

      • Solvent Choice: Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents, such as Toluene/Hexane or Ethyl Acetate/Hexane, can be effective.

      • Use More Solvent: "Oiling out" can sometimes be prevented by using a larger volume of the hot solvent to ensure the compound remains fully dissolved.[1]

      • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling over crystallization.

  • Possible Cause 2: Product Discoloration (Yellow or Brown).

    • Expertise & Experience: Discoloration often points to impurities in the starting material or degradation during the reaction or workup.

    • Troubleshooting Steps:

      • Check Starting Material: Ensure the 5-chloro-1-indanone is of high purity. If it is discolored, consider purifying it first by recrystallization or a silica plug.

      • Use Activated Carbon: During recrystallization of the final product, adding a small amount of activated carbon to the hot solution can help remove colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.

Experimental Protocols & Data

Table 1: Representative Reaction Parameters for Ketone Reduction
ParameterRecommended ValueRationale
Substrate 5-Chloro-1-indanoneStarting material for the reduction.
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective reagent for reducing ketones to alcohols.[3]
Molar Equivalents (NaBH₄) 1.1 - 1.5 eq.An excess ensures complete reaction, accounting for any reaction with the solvent.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents that are suitable for NaBH₄ reductions and facilitate protonation of the alkoxide intermediate.[5]
Temperature 0 °C to Room TemperatureAddition of NaBH₄ is done at 0 °C to control the exothermic reaction; the mixture is then allowed to warm to complete the reaction.[2]
Reaction Time 2 - 4 hours (post-addition)Typically sufficient for complete conversion; should be confirmed by TLC.
Workup Dilute HCl, Ethyl Acetate ExtractionAcidic quench neutralizes excess reagent and the resulting borate salts; ethyl acetate is an effective extraction solvent.
Detailed Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (approx. 10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Toluene/Hexane) to afford pure this compound as a solid.

Visualized Workflows and Logic

G Diagram 1: General Synthesis Workflow A Dissolve 5-Chloro-1-indanone in Methanol B Cool to 0 °C in Ice Bath A->B C Portion-wise Addition of Sodium Borohydride B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with 1M HCl at 0 °C D->E F Aqueous Workup (Extraction with Ethyl Acetate) E->F G Dry & Concentrate Organic Layers F->G H Purify Product (Recrystallization) G->H

Caption: General workflow for the reduction of 5-chloro-1-indanone.

G Diagram 2: Troubleshooting Low Yield Start Low Yield Observed CheckTLC Analyze Crude Product by TLC Start->CheckTLC Decision1 Starting Material Present? CheckTLC->Decision1 IncompleteRxn Incomplete Reaction Decision1->IncompleteRxn Yes WorkupLoss Product Loss During Workup Decision1->WorkupLoss No CheckReagent 1. Check NaBH₄ activity/age 2. Verify stoichiometry (use 1.1-1.5 eq) 3. Increase reaction time IncompleteRxn->CheckReagent CheckWorkup 1. Ensure complete extraction (3x) 2. Check pH during quench/extraction 3. Optimize purification method WorkupLoss->CheckWorkup

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem. (n.d.). Side reactions and impurity profiling in the synthesis of (1R,2S)-1-amino-2-indanol.
  • BenchChem. (n.d.). Common pitfalls in the handling and storage of 2-Indanol.
  • 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). Books.
  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • ChemicalBook. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis.
  • Mechanism. (n.d.). Mechanism For Sodium Borohydride.
  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Royal Society of Chemistry. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering.
  • BenchChem. (n.d.). The Evolving Role of 2-Indanol and Its Analogs in Modern Organic Synthesis: A Technical Guide.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Chloro-1-indanone.
  • BenchChem. (n.d.). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • ChemicalBook. (n.d.). 5-Chloro-1-indanone synthesis.
  • National Institutes of Health. (2024, August 9). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
  • Patsnap. (n.d.). Preparation method of 5-chloro-1-indanone. Eureka.
  • Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Google Patents. (n.d.). CN103601625A - Method for producing 5-chloro-1-indanone.
  • National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • National Institutes of Health. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide.
  • National Institutes of Health. (n.d.). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids.
  • PubMed Central. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
  • National Institutes of Health. (2022, June 30). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. PMC.
  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.).
  • Google Patents. (n.d.). CN1403434A - Prepn process of 5-chloro-2,3-dihydro-1-indenone.
  • BenchChem. (n.d.). Avoiding regioisomer formation in 4-Methyl-1-indanone synthesis.
  • Nankai University. (n.d.). Process for preparing 5-chloro-2, 3-dihydro-1h-inden-1-one.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents (video).

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this crucial synthesis. The primary and most reliable route to this alcohol is through the reduction of its corresponding ketone, 5-Chloro-2,3-dihydro-1H-inden-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning this transformation.

Core Synthesis: Reduction of 5-Chloro-2,3-dihydro-1H-inden-1-one

The conversion of the prochiral 5-chloro-1-indanone to the racemic 5-chloro-1-indanol is a foundational reaction. The most common and efficient method involves reduction with a hydride source, typically sodium borohydride (NaBH₄).[1] This reagent is favored for its selectivity for aldehydes and ketones, operational simplicity, and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[2][3]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate.[4][5] A subsequent protonation step, usually from the solvent or a mild acid workup, yields the final secondary alcohol.[1][6]

Standard Laboratory Protocol for Reduction via Sodium Borohydride

This protocol provides a robust starting point for the synthesis of racemic this compound.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 5-chloro-1-indanone in Methanol (MeOH) B Cool solution to 0 °C (Ice Bath) A->B C Add NaBH₄ portion-wise (Control H₂ evolution) B->C D Stir at 0 °C for 30 min, then warm to RT C->D E Monitor reaction by TLC (approx. 1-2 hours) D->E F Quench with Acetone, then add water E->F G Remove MeOH under reduced pressure F->G H Extract with Ethyl Acetate (EtOAc) G->H I Wash organic layer (brine), dry (Na₂SO₄), filter H->I J Concentrate in vacuo I->J K Purify crude product via flash column chromatography J->K L Obtain pure 5-Chloro-2,3-dihydro- 1H-inden-1-ol K->L

Caption: Workflow for the NaBH₄ reduction of 5-chloro-1-indanone.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-Chloro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol. Use a sufficient volume of solvent to ensure complete dissolution at room temperature (e.g., 10-20 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) in small portions. Caution: Addition may cause gas (H₂) evolution and a slight exotherm.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add acetone dropwise to quench any excess NaBH₄.

  • Workup: Add water and concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure this compound.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeRationale & Notes
Solvent Methanol (MeOH), Ethanol (EtOH)Protic solvents are standard for NaBH₄ reductions. They are effective at solvating the borohydride and protonating the intermediate alkoxide.
Temperature 0 °C to Room Temperature (RT)Starting at 0 °C helps control the initial exotherm and potential side reactions. The reaction can then proceed to completion at RT.
NaBH₄ Stoichiometry 1.1 - 1.5 equivalentsA slight excess is used to account for any reagent decomposition in the protic solvent and to drive the reaction to completion.[7]
Reaction Time 1 - 3 hoursTypically sufficient for full conversion. Monitor by TLC to avoid unnecessarily long reaction times.
Quenching Agent AcetoneSafely reacts with excess NaBH₄ before the addition of water.

Troubleshooting Guide

Q1: My reaction is stalled. TLC analysis shows a significant amount of starting ketone remaining even after several hours. What's wrong?

A1: This is a common issue that can usually be traced to one of three factors:

  • Inactive Reducing Agent: Sodium borohydride is sensitive to moisture and can degrade over time, losing its hydride-donating capacity.[7] If the reagent has been stored improperly or is from an old bottle, it may be partially or completely inactive.

    • Solution: Use a fresh bottle of NaBH₄ or one that has been stored correctly in a desiccator. To test an old batch, run a small-scale reaction on a simple, reliable ketone like cyclohexanone.

  • Insufficient Reagent: While theoretically just over 0.25 equivalents are needed (as each BH₄⁻ can deliver four hydrides), NaBH₄ reacts with the alcohol solvent, leading to its slow decomposition. Therefore, using a stoichiometric excess is crucial.

    • Solution: Increase the equivalents of NaBH₄ to 1.5. If the reaction is still stalled, you can cautiously add another 0.5 equivalents to the reaction mixture and monitor for progress.

  • Low Temperature: While starting the reaction at 0 °C is recommended for control, very low temperatures can significantly slow the reaction rate.[7]

    • Solution: After the initial controlled addition of NaBH₄ at 0 °C, ensure the reaction is allowed to warm to room temperature to facilitate completion. If the reaction is clean but slow, gentle warming to 30-40 °C can be considered, though this is not usually necessary.

Q2: After workup, my crude NMR shows broad, messy signals, and purification is difficult. What causes this?

A2: This issue often points to residual boron compounds in the crude product. After the reduction, the boron from NaBH₄ forms borate esters with the alcohol product and solvent. These compounds can complicate NMR spectra and chromatographic purification.

  • Cause: Incomplete hydrolysis of borate esters during the workup.

  • Solution: Acidic Workup. A more rigorous workup can break down these complexes.

    • After quenching with acetone, slowly and carefully add 1M hydrochloric acid (HCl) to the reaction mixture at 0 °C until the pH is ~5-6. Caution: Vigorous hydrogen evolution will occur.

    • Stir for 15-20 minutes to ensure all borate esters are hydrolyzed.

    • Proceed with the concentration and extraction as described in the standard protocol. This will leave behind water-soluble boric acid and sodium salts, resulting in a much cleaner crude product.

Q3: I'm observing a minor, less polar impurity by TLC that I can't identify. What could it be?

A3: While NaBH₄ is highly selective, unexpected side products can occasionally form.

  • Possible Cause 1: Over-reduction. Although rare with NaBH₄, complete deoxygenation to form 5-chloro-2,3-dihydro-1H-indene is a possibility under harsh conditions (e.g., high temperature, prolonged reaction times with certain additives). This product would be significantly less polar.

    • Solution: Adhere to the recommended reaction temperature and time. Avoid excessive heating.

  • Possible Cause 2: Impurity in Starting Material. The synthesis of 5-chloro-1-indanone can sometimes yield impurities that are carried through the reduction step.[8][9]

    • Solution: Ensure the starting ketone is pure before beginning the reduction. If necessary, purify the ketone by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q4: Can I use a different solvent, like THF or water?

A4: Yes, but with considerations.

  • Tetrahydrofuran (THF): NaBH₄ has lower solubility in THF, and the reaction is often much slower than in protic solvents. It is sometimes used as a co-solvent with methanol or ethanol.

  • Water: NaBH₄ reacts with water, especially under neutral or acidic conditions, to release hydrogen gas. The reaction can be performed in water, but it's often made slightly basic (e.g., with NaOH) to slow the decomposition of the borohydride. For this specific substrate, methanol or ethanol generally provides the best balance of reactivity, solubility, and ease of handling.

Q5: My target molecule is a pharmaceutical intermediate, and I need a single enantiomer, not a racemate. How can I achieve this?

A5: The standard NaBH₄ reduction produces a racemic mixture because the hydride can attack the planar carbonyl from either face with equal probability.[1] To achieve an enantiomerically enriched product, an asymmetric reduction is necessary. The most common and scalable method for this is Catalytic Asymmetric Transfer Hydrogenation (ATH) .[10][11]

  • Principle: ATH uses a chiral transition metal catalyst (typically based on Ruthenium, Rhodium, or Iridium) to transfer hydrogen from a simple hydrogen donor (like formic acid or isopropanol) to the ketone.[10][12] The chiral environment of the catalyst forces the hydrogen to be delivered to one face of the ketone preferentially, leading to one enantiomer of the alcohol in excess.

  • Practical Application: A common system involves a chiral Ru(II) catalyst, such as one derived from a tosylated diamine ligand (e.g., (R,R)-Ts-DENEB), with a mixture of formic acid and triethylamine (HCO₂H/Et₃N) as the hydrogen source.[12] By choosing the appropriate catalyst enantiomer, you can selectively synthesize either the (R)- or (S)-alcohol.

G cluster_main Asymmetric Transfer Hydrogenation Ketone Prochiral Ketone (5-Chloro-1-indanone) Catalyst Chiral Catalyst (e.g., [Ru(II)-(R,R)-Ligand]) Ketone->Catalyst + H_Source Hydrogen Source (e.g., HCOOH/Et₃N) H_Source->Catalyst + Product_S (S)-Alcohol Catalyst->Product_S  Forms Preferentially Product_R (R)-Alcohol Catalyst->Product_R  Minor Product

Caption: Concept of stereocontrol via a chiral catalyst.

Q6: Is LiAlH₄ a viable alternative to NaBH₄ for this reaction?

A6: While LiAlH₄ is a powerful reducing agent that will readily reduce the ketone, it is generally not the preferred reagent for this specific transformation.[3]

  • Reactivity & Safety: LiAlH₄ is much more reactive than NaBH₄ and reacts violently with water and protic solvents. It requires anhydrous solvents (like THF or diethyl ether) and a more stringent and hazardous workup procedure.

  • Selectivity: NaBH₄ is sufficiently reactive to reduce the ketone efficiently while being more tolerant of other functional groups and safer to handle.[2] For this substrate, the added power of LiAlH₄ is unnecessary and introduces significant operational complexity and risk. Therefore, NaBH₄ is the superior choice.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Royal Society of Chemistry. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Josh Osbourn. (2021, June 27). Reduction of Aryl Ketones. YouTube. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Google Patents. CN113527075A - Preparation method for synthesizing 5-chloro-1-indanone by one-step method.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • American Chemical Society Green Chemistry Institute. Ketone Reduction. [Link]

  • University of Rochester. Enantioselective Reduction of Ketones. [Link]

  • Sadler, P. J., & Wills, M. (2020). Transfer hydrogenation catalysis in cells. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2171), 20190188. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Royal Society of Chemistry. (2020). Cooperative Mn(i)-complex catalyzed transfer hydrogenation of ketones and imines. Dalton Transactions. [Link]

  • Google Patents. CN103601625A - Method for producing 5-chloro-1-indanone.
  • Patsnap. Preparation method of 5-chloro-1-indanone. [Link]

  • Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Matrix Fine Chemicals. 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. [Link]

  • Royal Society of Chemistry. (2021, June 30). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and other biologically important compounds. [Link]

  • National Center for Biotechnology Information. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

  • National Center for Biotechnology Information. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

  • ResearchGate. (2025, August 6). Improved preparation of 5-chloro-2-methoxycarbonyl-1-indanone for total synthesis of indoxacarb. [Link]

  • Google Patents. CN1403434A - Prepn process of 5-chloro-2,3-dihydro-1-indenone.
  • Nankai University. Process for preparing 5-chloro-2, 3-dihydro-1h-inden-1-one. [Link]

Sources

5-Chloro-2,3-dihydro-1H-inden-1-OL stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2,3-dihydro-1H-inden-1-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. The following information is synthesized from established chemical principles and best practices in pharmaceutical stability testing to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is a substituted indanol. Its stability is primarily influenced by its core functional groups: a secondary benzylic alcohol and a chlorinated aromatic ring. The main concerns are:

  • Oxidation: The secondary alcohol is susceptible to oxidation, which would convert it to the corresponding ketone, 5-Chloro-2,3-dihydro-1H-inden-1-one.[1][2] This is a common degradation pathway for benzylic alcohols.

  • Dehydration: Under acidic or high-temperature conditions, the alcohol can be eliminated to form water and a double bond, resulting in the formation of 5-Chloro-1H-indene.

  • Photodegradation: Aromatic chlorides can be sensitive to UV or visible light, potentially leading to dechlorination or other radical-mediated degradation pathways.[3]

Understanding these potential pathways is the first step in designing stable formulations and handling procedures.

Q2: How do key environmental factors affect the stability of this compound?

The stability of any chemical is significantly influenced by its environment.[4] For this compound, the following factors are critical:

  • pH: The compound's stability is expected to be pH-dependent. Strongly acidic conditions can catalyze dehydration, while strongly basic conditions might facilitate other rearrangements or reactions, although specific data is limited. Hydrolytic degradation under various pH conditions is a key aspect to investigate in forced degradation studies.[5]

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[4][6] Thermal stress can promote both dehydration and oxidation, making temperature control essential for storage and during experiments.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photodegradation reactions.[3][4] This is a critical consideration for compounds with chloro-aromatic systems.

  • Oxygen: The presence of atmospheric or dissolved oxygen can promote oxidative degradation, especially in the presence of trace metal impurities or upon light exposure.[4][7]

Q3: What are the most probable degradation pathways and resulting products?

Based on the structure, two primary degradation pathways are predicted. These pathways are crucial for developing stability-indicating analytical methods, as you must be able to separate the parent compound from these potential impurities.

  • Pathway A: Oxidation: The secondary alcohol at the C1 position is a prime target for oxidizing agents. This reaction yields 5-Chloro-2,3-dihydro-1H-inden-1-one .

  • Pathway B: Dehydration (Elimination): In the presence of acid (H+) or heat (Δ), the alcohol group can be protonated and subsequently eliminated as a water molecule. This results in the formation of 5-Chloro-1H-indene .

G cluster_main Predicted Degradation Pathways Parent This compound Ketone 5-Chloro-2,3-dihydro-1H-inden-1-one Parent->Ketone Oxidation ([O]) e.g., H₂O₂, Air Indene 5-Chloro-1H-indene Parent->Indene Dehydration (H⁺ / Δ) e.g., Acid, Heat

Caption: Predicted degradation pathways for this compound.

Q4: What are the recommended storage and handling conditions?

To ensure the long-term stability of this compound, the following conditions are recommended based on general best practices for halogenated and alcohol-containing organic compounds:[8]

  • Temperature: Store in a cool environment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[8][9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[7][8]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[10]

  • Container: Use a tightly sealed container to prevent moisture ingress and solvent evaporation if in solution.[9]

When handling, minimize the time the compound spends at ambient temperature and light conditions. Use high-purity, degassed solvents for preparing solutions to reduce oxidative stress.[10]

Q5: How can I experimentally assess the stability of my sample?

A forced degradation study (also known as stress testing) is the standard experimental approach.[11][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The objectives are to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method that can resolve the parent drug from any degradants.[13] These studies are mandated by regulatory bodies like the ICH for new drug substances.[11]

Q6: My analytical results (e.g., HPLC) are inconsistent. How do I troubleshoot potential degradation?

Inconsistent results, such as decreasing peak area for the main compound or the appearance of new peaks over time, are classic signs of instability.[10] Refer to the troubleshooting guide below for a systematic approach.

Troubleshooting Guide: Instability Issues

This guide provides solutions to common issues encountered during the analysis of this compound.

Observed Issue Possible Cause(s) Recommended Solution(s)
Decreasing peak area of the main compound in replicate injections. On-Bench Instability: The compound may be degrading in solution at room temperature due to light, oxygen, or pH of the solvent/mobile phase.[10]1. Prepare fresh solutions immediately before analysis. 2. Use an autosampler with temperature control (e.g., set to 4°C). 3. Protect sample vials from light using amber vials or foil wrapping.[10] 4. Use degassed or sparged mobile phases to remove dissolved oxygen.
Appearance of new, unidentified peaks in the chromatogram. Formation of Degradation Products: Stress factors (heat from a sonicator, ambient light, reactive solvent) are causing the parent compound to convert into new entities.[8]1. Identify the stressor: Was the sample heated? Left in the light? Prepared in an acidic/basic medium? 2. Conduct a systematic forced degradation study (see Protocol 1) to identify if the unknown peaks correspond to expected degradants (e.g., the ketone or indene). 3. Optimize your analytical method to ensure baseline separation of these new peaks from the parent compound.
Change in the physical appearance of the solid or solution (e.g., color change). Significant Degradation/Polymerization: A color change is a strong visual indicator of chemical degradation, potentially forming chromophoric byproducts or polymers.[8]1. Do not use the sample for quantitative experiments. 2. Acquire a fresh lot of the compound if possible. 3. If a fresh lot is unavailable, purify the existing material (e.g., by recrystallization or chromatography) and re-characterize it before use.
Poor recovery from a sample matrix (e.g., formulation, biological fluid). Matrix-Induced Degradation: Excipients, pH of the formulation, or enzymatic activity in biological samples could be causing degradation.1. Perform stability studies of the compound within the specific matrix. 2. Adjust the pH of the sample matrix with buffers if pH is the suspected cause.[14] 3. For biological samples, consider immediate extraction or the addition of enzyme inhibitors post-collection.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard workflow for conducting a forced degradation study to identify potential degradation pathways and products, in accordance with ICH guidelines.[11][12]

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) aliquot 2. Aliquot into Vials (One for each stress condition + control) prep->aliquot stress 3. Apply Stress Conditions (See Table 1 for details) aliquot->stress acid Acid Hydrolysis base Base Hydrolysis ox Oxidation therm Thermal photo Photolytic sample 4. Sample at Time Points (e.g., 0, 2, 8, 24 hours) stress->sample process 5. Neutralize & Dilute (Bring to a consistent pH and concentration) sample->process analyze 6. Analyze by HPLC-UV/MS (Using a stability-indicating method) process->analyze interpret 7. Interpret Data (Calculate % degradation, identify degradants) analyze->interpret

Caption: Workflow for conducting a forced degradation study.

1. Materials & Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, acetate)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and ideally a Mass Spectrometry (MS) detector[15]

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:H₂O) to a final concentration of 1 mg/mL.

3. Application of Stress Conditions:

  • Prepare samples for each condition as described in the table below. Include a control sample (stock solution stored at 4°C in the dark) for comparison. The goal is to achieve 5-20% degradation.[5]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Quenching/Neutralization Step
Acid Hydrolysis 0.1 M HCl60°C2 - 8 hoursNeutralize with equal molarity NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp / 40°C1 - 4 hoursNeutralize with equal molarity HCl
Oxidation 3% H₂O₂Room Temp8 - 24 hoursDilute with mobile phase
Thermal Dry Heat (Solid) & Solution80°C24 - 72 hoursCool to room temperature
Photolytic ICH Option 1 or 2 Light BoxAmbientAs per ICH Q1BN/A (Compare to dark control)

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Perform the quenching/neutralization step immediately to stop the degradation reaction.[5]

  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze by a stability-indicating HPLC-UV/MS method. The MS data is invaluable for identifying the molecular weights of degradation products, which aids in structure elucidation.[15][16]

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.

1. Initial Method Development:

  • Column: Start with a versatile reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A good starting point is a gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

  • Detection: Use a PDA/UV detector set to a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan). Monitor multiple wavelengths to aid in peak tracking.

  • Flow Rate & Temperature: Start with 1.0 mL/min and a column temperature of 30°C.

2. Method Validation with Stressed Samples:

  • Inject the control (unstressed) sample to identify the retention time of the parent compound.

  • Inject each of the stressed samples generated in Protocol 1.

  • Goal: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. The peak should be spectrally pure, confirming no co-elution with degradants.

3. Optimization:

  • If separation is poor, adjust the gradient slope, pH of the mobile phase, or try a different column chemistry (e.g., Phenyl-Hexyl, C8). The key is to achieve a robust method that can reliably separate the parent compound from all potential impurities.

References

  • National Institutes of Health. (n.d.). 5-Chloro-1-indanone. PubChem. Retrieved from [Link]

  • Bluechipworld. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting Stability of Formulations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Scribd. (n.d.). Various Factor Affecting Stability of Formulation. Retrieved from [Link]

  • PubMed. (2020). Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Retrieved from [Link]

Sources

Technical Support Center: Chromatography Purification of 5-Chloro-2,3-dihydro-1H-inden-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 5-Chloro-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with isolating this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your purification workflow, ensuring high purity and yield.

Section 1: Understanding the Molecule: Key Properties for Purification

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. The structure of this compound, featuring a hydroxyl group, a chlorinated aromatic ring, and an indane scaffold, dictates its behavior on a chromatographic stationary phase.

Q1: What are the essential physicochemical properties of this compound that influence its purification?

Understanding the following properties is critical for designing an effective chromatographic separation.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₉H₉ClOAffects molecular weight and potential interactions.
Molecular Weight 168.62 g/mol A relatively small molecule, suitable for standard silica gel chromatography.
Appearance Typically an off-white to pale yellow solid.Color can sometimes be used for visual tracking on the column, though this is not a reliable primary method.
Polarity Moderately polar.The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, making it the primary site for interaction with polar stationary phases like silica gel. The chlorinated aromatic ring contributes some polarity and allows for UV visualization.
Solubility Soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Sparingly soluble in non-polar solvents like hexanes.This guides the choice of solvents for sample loading and the mobile phase.

Q2: How stable is this compound during the purification process?

Stability is a major concern that can dramatically impact yield and purity. The primary vulnerability of this molecule during silica gel chromatography is its susceptibility to acid-catalyzed reactions.

  • Acid Sensitivity : Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface.[1] This acidic environment can catalyze the dehydration of the secondary alcohol in this compound to form the corresponding indene byproduct. This is a common issue for acid-sensitive alcohols.[2]

  • Irreversible Adsorption : The polar hydroxyl group can interact very strongly with the acidic silanol groups, potentially leading to irreversible adsorption and significant yield loss.[1]

  • Temperature and Light : While less documented for this specific molecule, many complex organic molecules can be sensitive to prolonged exposure to high temperatures and UV light.[3] It is best practice to avoid excessive heat (e.g., during solvent evaporation) and to protect fractions from direct light if they are to be stored for an extended period.

Section 2: The Pre-Purification Checklist: Thin-Layer Chromatography (TLC) Optimization

Thin-Layer Chromatography (TLC) is the most critical step in developing a successful column chromatography method. It is a rapid, low-cost tool for selecting a mobile phase and diagnosing potential separation issues.[4]

FAQ 1: My compound is streaking badly on the TLC plate. What's causing this and how do I fix it?

Streaking is a common problem that obscures separation and leads to poor purification.[5]

  • Causality :

    • Sample Overloading : Applying too much sample to the TLC plate saturates the stationary phase, causing the spot to spread and streak as it moves.[5]

    • High Polarity/Acidity Issues : The hydroxyl group of your indenol can interact too strongly with the acidic silica gel, leading to a "tailing" or streaking effect. This is especially true if the mobile phase is not polar enough to effectively elute the compound.[6]

    • Insolubility : If the compound is not fully dissolved in the spotting solvent, it will streak from the baseline.

  • Solutions :

    • Dilute Your Sample : Prepare a more dilute solution of your crude material for spotting. You can spot multiple times in the same location (allowing the solvent to dry completely between applications) to increase the amount of analyte without overloading.[7]

    • Increase Mobile Phase Polarity : Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/EtOAc system) to improve the elution of your polar compound.

    • Add a Polar Modifier/Base : To disrupt the strong interaction with acidic silanol groups, add a small amount (0.1-1%) of a modifier to your mobile phase. For an acidic compound, adding acetic acid can help. For a basic compound, triethylamine (Et₃N) is effective.[6] Since your compound is a neutral alcohol that is sensitive to acid, adding a small amount of triethylamine can neutralize the silica surface and significantly improve peak shape.

FAQ 2: I can't get good separation between my product and an impurity (Rf values are too close). What should I try?

Poor separation on TLC will translate directly to mixed fractions from your column. The goal is to maximize the difference in retention factors (ΔRf).

  • Causality : The chosen mobile phase is not selective for the different components in your mixture. Solvent systems separate compounds based on a balance of their interactions with the mobile and stationary phases.[8]

  • Solutions :

    • Systematically Vary Polarity : First, try adjusting the ratio of your current solvent system (e.g., from 20% EtOAc/hexane to 15% or 25%).

    • Change Solvent Selectivity : If adjusting polarity doesn't work, you must change the nature of the solvents. Solvents are grouped by their selectivity properties (e.g., dipole interactions, hydrogen bonding). Try replacing one of the components with a solvent from a different class. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone.[9]

Solvent System (Non-polar:Polar)Characteristics & Use Case
Hexanes / Ethyl Acetate A good starting point for moderately polar compounds. Excellent general-purpose system.
Dichloromethane / Methanol A more polar system. Excellent for eluting highly polar compounds that remain on the baseline in other systems.
Toluene / Acetone Offers different selectivity due to the aromaticity of toluene and the ketone nature of acetone. Can sometimes resolve impurities that co-elute in EtOAc systems.

FAQ 3: I suspect my compound is degrading on the TLC plate. How can I confirm this?

This is a critical diagnostic step before committing your entire batch to a silica gel column.

  • Causality : As discussed, the acidic nature of the silica gel can cause decomposition of sensitive compounds.[2][10]

  • Solution: 2D TLC Analysis

    • Spot your crude mixture in one corner of a square TLC plate.

    • Run the plate in your chosen solvent system as usual.

    • Remove the plate and allow it to dry completely.

    • Rotate the plate 90 degrees so that the line of separated spots is now on the baseline.

    • Run the plate again in the same solvent system.

    • Interpretation : If your compounds are stable, they will all appear on the diagonal. If a compound is degrading, new spots representing the degradation products will appear off the diagonal.[2]

Workflow: Troubleshooting TLC Development

Caption: A decision-making workflow for troubleshooting common TLC issues.

Section 3: Flash Column Chromatography: The Main Event

Once you have an optimized solvent system from TLC (target Rf ≈ 0.2-0.4), you can move to flash column chromatography.[11]

Experimental Protocol: Standard Purification

This protocol provides a self-validating system for the purification of 1 gram of crude this compound.

  • Column Preparation :

    • Select a glass column with a diameter of ~40 mm.

    • Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.

    • Prepare a slurry of ~40-50 g of silica gel (230-400 mesh) in your starting mobile phase (e.g., 10% EtOAc/hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles or cracks form. The final packed bed height should be around 15-20 cm.[11]

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading :

    • Dissolve the 1 g of crude material in a minimal amount of dichloromethane (~2-3 mL).

    • Add ~2 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample onto the top layer of sand in the column.

  • Elution and Fraction Collection :

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 5 cm of solvent level decrease per minute.[11]

    • Begin collecting fractions immediately. The fraction size should be appropriate for the column size (e.g., 20-25 mL fractions).

    • Monitor the elution process by collecting small aliquots from every few fractions and spotting them on a TLC plate.

  • Analysis and Pooling :

    • Develop the monitoring TLC plates and visualize the spots (e.g., under a 254 nm UV lamp).

    • Identify the fractions containing your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Evaporate the solvent under reduced pressure to obtain the purified solid.

    • Determine the final yield and assess purity by NMR, HPLC, or other appropriate analytical techniques.

FAQ 4: I have a very low yield after my column. Where did my product go?

This is one of the most frustrating outcomes in purification.

  • Causality & Solutions :

    • Irreversible Adsorption/Degradation : This is the most likely culprit for this specific molecule. The 2D TLC test should have warned of this. If degradation is confirmed, you must use a modified stationary phase. Solution : Use neutralized silica gel (see Section 4) or an alternative like alumina.[1][12]

    • Column Ran Too "Fast" : The mobile phase was too polar, causing your compound to elute very quickly and co-elute with non-polar impurities in the first few fractions. Solution : Re-evaluate your TLC and choose a mobile phase that gives a lower Rf for your product.

    • Column Ran Too "Slow" : The mobile phase was not polar enough. Your compound may still be on the column. Solution : Try flushing the column with a much more polar solvent (e.g., 50% EtOAc/hexane or 5% MeOH/DCM) and analyze the resulting fractions.

    • Sample Was Not Detected : The fractions may be more dilute than you think. Solution : Concentrate a few fractions where you expected to see your compound and re-run the TLC.[12]

FAQ 5: My fractions are all mixed, even though the TLC showed good separation. What went wrong?

This points to a technical error in the column setup or loading.

  • Causality & Solutions :

    • Poor Column Packing : Channels or cracks in the silica bed create pathways for the solvent and sample to travel unevenly, destroying separation. Solution : Ensure the silica is packed as a uniform slurry without any air pockets. The bed must be kept level and never allowed to run dry.

    • Poor Sample Loading : Loading the sample in too large a volume of solvent, or in a solvent that is more polar than the mobile phase, will cause the initial band to broaden significantly. Solution : Always use the dry loading technique described in the protocol, or dissolve the sample in the absolute minimum volume of mobile phase.[11]

    • Column Overloading : Too much crude material was loaded for the amount of silica used. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight, depending on the difficulty of the separation.

Diagram: Column Chromatography Troubleshooting Logic

Caption: Troubleshooting guide for common flash column chromatography problems.

Section 4: Advanced Solutions & Alternative Techniques

FAQ 6: Standard silica gel is clearly degrading my compound. How do I prepare neutralized silica?

Deactivating silica gel is an excellent strategy for purifying acid-sensitive compounds.

  • Protocol for Neutralization :

    • Prepare your mobile phase (e.g., 20% EtOAc/hexane).

    • Add 1% triethylamine (Et₃N) by volume to the mobile phase mixture.

    • Prepare the silica gel slurry using this base-washed mobile phase.

    • Pack the column as usual. The Et₃N will neutralize the acidic silanol sites, creating a more inert surface for your compound.

    • Note : You must use this base-washed eluent throughout the entire purification process.

FAQ 7: Are there other stationary phases I can use?

Yes. If silica gel (even neutralized) fails, consider these alternatives:

  • Alumina : Alumina is available in acidic, neutral, and basic grades. For your indenol, neutral or basic alumina would be a suitable alternative to silica gel. It offers different selectivity and can be effective for compounds that are problematic on silica.

  • Reversed-Phase Silica (C18) : In reversed-phase chromatography, the stationary phase is non-polar (C18 hydrocarbon chains) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[13] Elution order is inverted: non-polar compounds are retained longer, while polar compounds elute faster. This is a powerful technique, though it is more commonly used in HPLC and can be more expensive for preparative flash chromatography. A reverse-phase separation of the related 5-chloro-2,3-dihydro-1H-inden-1-one has been reported using acetonitrile and water.[14]

References

  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • ResearchGate. (2023). Recent problems with silica gel chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Inden-1-one, 5-chloro-2,3-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

  • YouTube. (2024). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. Retrieved from [Link]

  • Reddit. (2022). Issues with column chromatography purification of coordination complex. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Kinetic. (2024). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Google Patents. (n.d.). CN113527075A - Preparation method for synthesizing 5-chloro-1-indanone by one-step method.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]

  • Eureka. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link]

  • LC-GC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2021). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2004). Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. Retrieved from [Link]

  • YouTube. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.

Sources

Common impurities in 5-Chloro-2,3-dihydro-1H-inden-1-OL and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,3-dihydro-1H-inden-1-ol is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1] The purity of this intermediate is paramount, as the presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive troubleshooting framework for researchers and process chemists to identify and remove common impurities encountered during the synthesis and purification of this compound.

The primary synthetic route to this alcohol involves the reduction of its corresponding ketone, 5-Chloro-2,3-dihydro-1H-inden-1-one (also known as 5-Chloro-1-indanone).[2] Consequently, the impurity profile of the final alcohol is intrinsically linked to the quality of this ketone precursor. This guide will address impurities arising from both the synthesis of the indanone and its subsequent reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?

Answer: The impurities in your final product typically originate from two distinct stages of the synthesis: the formation of the 5-Chloro-1-indanone precursor and the subsequent reduction to the desired alcohol.

  • Impurities from the Precursor Synthesis (Friedel-Crafts Acylation): The most common method for synthesizing 5-Chloro-1-indanone is an intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid or its derivatives.[3] This step is often the primary source of hard-to-remove, colored byproducts.

    • Unreacted Starting Materials: Residual 3-(4-chlorophenyl)propanoic acid or its acid chloride.

    • Oligomeric and Polymeric Byproducts: These are the most significant impurities, often appearing as brown or tarry residues.[4] They arise from intermolecular reactions competing with the desired intramolecular cyclization, especially under harsh acidic conditions or elevated temperatures.[4]

    • Isomeric Byproducts: Although the 5-chloro isomer is electronically and sterically favored, trace amounts of other positional isomers (e.g., 7-chloro-1-indanone) can form.

  • Impurities from the Reduction Step: The conversion of the ketone to an alcohol is a critical step where new impurities can be introduced.

    • Unreacted 5-Chloro-1-indanone: This is the most common impurity from this stage, resulting from an incomplete reduction. Its presence can complicate downstream processing and crystallization.

    • Byproducts from Reducing Agent: If using sodium borohydride (NaBH₄), residual borate salts may be present if the aqueous work-up is inadequate.

The diagram below illustrates the origin of these key impurities.

G cluster_0 Precursor Synthesis (Friedel-Crafts) cluster_1 Reduction to Final Product Start 3-(4-chlorophenyl)propanoic acid FC_Reaction Intramolecular Friedel-Crafts Acylation Start->FC_Reaction Indanone Crude 5-Chloro-1-indanone FC_Reaction->Indanone Impurity_Polymer Polymeric Byproducts FC_Reaction->Impurity_Polymer Intermolecular Reaction Impurity_Isomer Isomeric Indanones FC_Reaction->Impurity_Isomer Reduction Reduction (e.g., NaBH4) Indanone->Reduction Indanol Crude this compound Reduction->Indanol Impurity_Ketone Unreacted 5-Chloro-1-indanone Reduction->Impurity_Ketone Incomplete Reaction

Caption: Workflow illustrating the introduction of key impurities during synthesis.

Q2: My crude product is a yellow to brown oil/solid. How can I improve the color and purify the precursor, 5-Chloro-1-indanone, before reduction?

Answer: The discoloration is almost certainly due to oligomeric byproducts from the Friedel-Crafts cyclization.[4] Purifying the ketone precursor is a critical step to ensure a clean final product. A highly pure indanone will lead to a much cleaner indanol that is easier to crystallize.

Two effective methods for purifying the crude indanone are:

  • Recrystallization: This is the most common and effective method. The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the desired indanone to crystallize while the polymeric impurities and highly soluble starting materials remain in the mother liquor.[3]

  • Steam Distillation: For certain thermally stable impurities, steam distillation can be a viable, albeit less common, purification method. A patent describes slurrying the crude product in water and collecting the purified indanone as a white solid in the distillate.[4]

Recommendation: For lab-scale and early process development, recrystallization is the preferred method due to its simplicity and efficiency.

Table 1: Recommended Recrystallization Solvents for 5-Chloro-1-indanone

Solvent System Application Notes Reference
Ethanol A good general-purpose solvent for polar compounds. [3]
Hexane / Ethyl Acetate A non-polar/polar solvent mixture that can be fine-tuned for optimal solubility and recovery. [3]

| Methanol | Used for slurrying and washing the filter cake after hydrolysis. |[5] |

Q3: My reduction of 5-Chloro-1-indanone is complete, but the final product won't crystallize and "oils out". What's happening and how can I fix it?

Answer: "Oiling out" occurs when a compound separates from a solution as a supercooled liquid instead of forming a solid crystalline lattice.[6] This is often caused by residual impurities (like the starting ketone) that depress the melting point or interfere with crystal formation, or by using a solvent system in which the compound is too soluble.

Troubleshooting Strategies:

  • Confirm Purity: First, use TLC or HPLC to confirm the purity of your material. If significant amounts of starting ketone or other byproducts are present, a chromatographic purification is necessary before attempting another recrystallization.

  • Modify the Solvent System:

    • Add a Co-solvent: If the product is too soluble, add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then reheat to clarify and cool slowly. For the relatively polar indanol, a non-polar anti-solvent like heptane or hexane is a good choice to add to a solvent like ethyl acetate or toluene.

    • Change Solvents: Switch to a completely different solvent system. Toluene is often an excellent choice for crystallizing aromatic alcohols.

  • Control the Cooling Rate: Slow, controlled cooling is critical. Allow the solution to cool to room temperature naturally before moving it to an ice bath or refrigerator. Rapid cooling often promotes oiling.[6]

  • Seeding: Introduce a single, pure crystal of this compound to the supersaturated solution to induce crystallization.

Purification Protocols

The choice of purification method depends on the nature and quantity of the impurities. The following workflow can guide your decision.

G Start Crude this compound Analysis Analyze by TLC/HPLC Start->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Multiple spots or closely-eluting impurities Recrystallization Recrystallization Analysis->Recrystallization Main spot is >90% pure, minor impurity is baseline (ketone) Pure_Product Pure Product (>99%) Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for removing closely related impurities, such as the starting ketone, from the desired alcohol.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (or heptane). A typical starting point is 10% ethyl acetate in hexane, gradually increasing to 30-40%. The polarity can be adjusted based on TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample.

    • Load the dried silica onto a pre-packed silica gel column equilibrated with the starting eluent (e.g., 10% EtOAc/Hexane).

    • Elute the column with the solvent gradient, collecting fractions. The less polar ketone will elute before the more polar alcohol.

    • Monitor the fractions by TLC (e.g., using 254 nm UV light and a potassium permanganate stain for visualization).

    • Combine the pure fractions containing the desired alcohol and evaporate the solvent under reduced pressure.

Protocol 2: Purification of Precursor (5-Chloro-1-indanone) by Recrystallization

This protocol is adapted from standard procedures for purifying the ketone before the reduction step.[3]

  • Objective: To remove polymeric impurities and unreacted starting materials.

  • Solvent: Ethanol or a mixture of hexane and ethyl acetate.

  • Procedure:

    • Place the crude 5-Chloro-1-indanone solid in an Erlenmeyer flask.

    • Add a minimal amount of hot solvent (e.g., ethanol) portion-wise until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes, then filter hot through a pad of celite to remove the carbon.

    • Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize recovery.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

    • Dry the purified crystals under vacuum. The expected product should be a white to off-white solid.[4]

References

Technical Support Center: Enantiomeric Excess Improvement for 5-Chloro-2,3-dihydro-1H-inden-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis and purification of 5-Chloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of enantiomerically enriched this compound.

Asymmetric Reduction of 5-Chloro-2,3-dihydro-1H-inden-1-one

Question 1: Why is my enantiomeric excess (ee) consistently low after asymmetric reduction of 5-chloro-2,3-dihydro-1H-inden-1-one using an oxazaborolidine catalyst?

Answer: Low enantiomeric excess in oxazaborolidine-catalyzed reductions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of the Chiral Ligand: The enantiomeric and chemical purity of the chiral amino alcohol used to generate the oxazaborolidine catalyst is critical.[1] Impurities can lead to the formation of catalytically active species that are not enantioselective.

    • Recommendation: Verify the purity of your chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol) by chiral HPLC or by preparing a Mosher's ester for NMR analysis. If necessary, recrystallize the amino alcohol.[1]

  • Catalyst Formation: Incomplete formation of the active oxazaborolidine catalyst can result in a mixture of catalytic species, reducing enantioselectivity.[1]

    • Recommendation: Ensure the reaction between the amino alcohol and the borane source goes to completion. Consider increasing the pre-formation time of the catalyst before adding the ketone substrate.[1]

  • Reaction Temperature: Temperature control is paramount. Even minor fluctuations can negatively impact enantioselectivity.[1]

    • Recommendation: Maintain a stable, low temperature (e.g., -78 °C) throughout the reaction. Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.[1][2]

  • Solvent Choice and Purity: The solvent can influence the transition state of the reaction. The presence of moisture can quench the borane reagent and deactivate the catalyst.

    • Recommendation: Use freshly distilled, anhydrous solvents. Toluene and THF are common choices for these reductions; it may be beneficial to screen different aprotic solvents to find the optimal one for your system.[1][3]

  • Substrate Purity: Impurities in the 5-chloro-2,3-dihydro-1H-inden-1-one substrate can interfere with the catalyst.

    • Recommendation: Ensure the starting ketone is of high purity. Recrystallization or column chromatography may be necessary.

Question 2: My asymmetric reduction is sluggish, resulting in low yield in addition to poor ee. Are these issues related?

Answer: Yes, low reactivity and poor enantioselectivity are often linked. A sluggish reaction can indicate a problem with catalyst activity, which in turn can affect selectivity.[1]

  • Catalyst Loading: Insufficient catalyst may lead to a slow reaction.

    • Recommendation: While typically used in catalytic amounts (e.g., 5-10 mol%), you can try slightly increasing the catalyst loading.

  • Reagent Quality: The quality of the borane source (e.g., BH₃·THF, borane-dimethyl sulfide) is crucial. Old or improperly stored borane reagents can have a lower effective concentration.

    • Recommendation: Use a fresh, properly stored borane reagent. Consider titrating the borane solution to determine its exact concentration.

  • Reaction Conditions: As mentioned, temperature and solvent play a significant role. While lower temperatures generally favor higher ee, they also slow down the reaction rate.

    • Recommendation: Find the optimal balance. It might be necessary to run the reaction for a longer period at a lower temperature.

Kinetic Resolution of Racemic this compound

Question 3: My enzymatic kinetic resolution of racemic this compound is not proceeding beyond 50% conversion, and the ee of the remaining alcohol is not as high as expected.

Answer: This is a common observation in kinetic resolutions. Here's how to address it:

  • Understanding Kinetic Resolution: By definition, a kinetic resolution separates two enantiomers based on their different reaction rates. The maximum theoretical yield for a single enantiomer is 50%.[4][5]

  • Improving Enantioselectivity (E-value): The enantiomeric excess of the unreacted starting material and the product is determined by the enantioselectivity (E-value) of the enzyme. A higher E-value will result in a higher ee at a given conversion.

    • Solvent Choice: The solvent can significantly impact enzyme activity and selectivity.[6][7]

      • Recommendation: Screen a variety of organic solvents. For lipases, non-polar solvents like hexane or toluene are often good starting points.

    • Acyl Donor: The nature of the acyl donor in an enzymatic acylation can affect the E-value.

      • Recommendation: Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides).

    • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity.[6]

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, consider a dynamic kinetic resolution. In DKR, the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[8][9][10] This typically involves adding a racemization catalyst that does not interfere with the enzymatic resolution.[8][9]

Chiral HPLC Analysis

Question 4: I am having difficulty achieving baseline separation of the enantiomers of this compound on my chiral HPLC column.

Answer: Achieving good separation in chiral HPLC often requires methodical optimization.

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor.[11][12] For indanol-type structures, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point.[11]

    • Recommendation: If you are not getting separation on one type of CSP, try a different one. A screening approach with several columns is often the most efficient strategy.[13]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly influences selectivity.[12]

    • Normal Phase: In normal phase mode (e.g., hexane/isopropanol), adjusting the ratio of the alcohol modifier can have a large impact on resolution.

    • Reversed Phase: In reversed-phase mode, the type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase are key parameters to optimize.[14]

  • Temperature: Column temperature can affect enantioseparation.

    • Recommendation: Try running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, at the cost of longer analysis times.

ParameterTroubleshooting ActionExpected Outcome
Poor Peak Shape Check for column contamination or degradation. Ensure the sample is fully dissolved in the mobile phase.Symmetrical, sharp peaks.
Co-eluting Peaks Optimize mobile phase composition and temperature. Try a different chiral stationary phase.Baseline separation of enantiomers.
Inconsistent Retention Times Ensure the column is properly equilibrated. Check for leaks in the HPLC system.Reproducible retention times.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the enantiomeric excess of this compound?

A1: There are three main strategies:

  • Asymmetric Synthesis: This involves the direct synthesis of the desired enantiomer from the prochiral ketone, 5-chloro-2,3-dihydro-1H-inden-1-one. A common method is the asymmetric reduction using a chiral catalyst, such as an oxazaborolidine.[3]

  • Chiral Resolution: This involves separating the enantiomers from a racemic mixture of this compound. This can be achieved through:

    • Kinetic Resolution: Using an enzyme or a chiral chemical catalyst to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[4][10][15]

    • Diastereomeric Salt Formation: Reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.[5][16]

  • Chiral Chromatography: This is a physical separation method using a chiral stationary phase in HPLC or SFC to separate the enantiomers.[11][17][18]

Q2: How do I choose between asymmetric synthesis and chiral resolution?

A2: The choice depends on several factors:

  • Yield: Asymmetric synthesis can theoretically provide up to 100% yield of the desired enantiomer. Standard kinetic resolution is limited to a 50% theoretical yield of each enantiomer.[5] Dynamic kinetic resolution can overcome this limitation.[8][10]

  • Atom Economy: Asymmetric synthesis is generally more atom-economical as it avoids the "loss" of 50% of the material inherent in classical resolution.

  • Development Time: Developing a robust asymmetric synthesis can be time-consuming. Chiral resolution or chiral chromatography might be faster to implement for obtaining small quantities of enantiopure material.

  • Scale: For large-scale production, a well-optimized asymmetric synthesis is often preferred.

Q3: What is "enantiomeric excess" and how is it determined?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers.[19][20] It is typically expressed as a percentage:

ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

The most common method for determining the ee of this compound is by chiral HPLC. The relative areas of the peaks corresponding to the two enantiomers are used to calculate the ee.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 5-Chloro-2,3-dihydro-1H-inden-1-one

This is a general procedure that should be optimized for your specific setup.

  • Catalyst Preparation (in situ):

    • To an oven-dried, nitrogen-flushed flask, add (1R,2S)-1-amino-2-indanol (0.1 eq.).

    • Add anhydrous THF.

    • Cool the mixture to 0 °C and slowly add a 1 M solution of borane-THF complex (1.1 eq.).

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the oxazaborolidine catalyst.

  • Reduction:

    • Cool the catalyst solution to the desired temperature (e.g., -78 °C).

    • In a separate flask, dissolve 5-chloro-2,3-dihydro-1H-inden-1-one (1.0 eq.) in anhydrous THF.

    • Slowly add the ketone solution to the catalyst solution via a syringe pump over 1-2 hours.

    • Monitor the reaction by TLC.

  • Workup:

    • Once the reaction is complete, quench by the slow addition of methanol.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.[1]

Protocol 2: Chiral HPLC Method Development for this compound

This protocol outlines a screening approach for method development.

  • Column Selection:

    • Choose a set of chiral columns with different stationary phases (e.g., an amylose-based CSP and a cellulose-based CSP).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of racemic this compound in isopropanol.

    • Start with a mobile phase of 90:10 n-hexane/isopropanol.

    • Inject the sample and monitor the chromatogram.

    • If no or poor separation is observed, screen different ratios (e.g., 95:5, 80:20) and other alcohol modifiers (e.g., ethanol).

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column.

    • Start with a mobile phase of 60:40 acetonitrile/water.

    • Screen different ratios and consider using methanol as the organic modifier. Buffers can also be added to the aqueous phase to improve peak shape and selectivity.

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.[11][12]

Visualizations

G cluster_start Starting Material cluster_methods Enantiomeric Excess Improvement Methods cluster_end Product Prochiral Ketone 5-Chloro-1-indanone Asymmetric Synthesis Asymmetric Reduction (e.g., Oxazaborolidine catalyst) Prochiral Ketone->Asymmetric Synthesis Direct Conversion Racemic Alcohol Racemic 5-Chloro-1-indanol Kinetic Resolution Kinetic Resolution (e.g., Enzymatic acylation) Racemic Alcohol->Kinetic Resolution Separation via Reaction Chiral HPLC Chiral HPLC Separation Racemic Alcohol->Chiral HPLC Physical Separation Enantioenriched Alcohol Enantioenriched 5-Chloro-1-indanol Asymmetric Synthesis->Enantioenriched Alcohol Kinetic Resolution->Enantioenriched Alcohol Chiral HPLC->Enantioenriched Alcohol

Caption: Workflow for improving the enantiomeric excess of this compound.

G cluster_purity Purity Checks cluster_conditions Reaction Conditions start Low Enantiomeric Excess Observed purity_ligand Verify Chiral Ligand Purity start->purity_ligand purity_reagents Check Reagent (e.g., Borane) Quality start->purity_reagents purity_solvent Ensure Anhydrous Solvents start->purity_solvent temp Optimize Reaction Temperature purity_ligand->temp catalyst Ensure Complete Catalyst Formation purity_reagents->catalyst solvent Screen Different Solvents purity_solvent->solvent end Improved Enantiomeric Excess temp->end catalyst->end solvent->end

Caption: Troubleshooting logic for low ee in asymmetric reduction.

References

  • Vedejs, E., & Chen, X. (n.d.). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. Retrieved from [Link]

  • Birman, V. B., & Li, X. (2008). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. NIH Public Access. Retrieved from [Link]

  • Ignatowska, J., & Gotor-Fernández, V. (2019). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. Retrieved from [Link]

  • Pasetto, P., et al. (2004). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. Retrieved from [Link]

  • Neumann, K. T., et al. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis. Retrieved from [Link]

  • van der Doelen, C. W. J., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]

  • Rinaldi, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Retrieved from [Link]

  • Venkatramani, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. Retrieved from [Link]

  • Qin, X., Lee, M. W. Y., & Zhou, J. S. (2019). Asymmetric Hydroarylation of Enones via Nickel-Catalyzed 5-Endo-Trig Cyclization. Organic Letters. Retrieved from [Link]

  • Ahmed, A., et al. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH Public Access. Retrieved from [Link]

  • Rother, D., & Straathof, A. J. J. (2012). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. NIH Public Access. Retrieved from [Link]

  • Cho, B. T., & Lee, S. K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]

  • Szymańska, K., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Retrieved from [Link]

  • Feringa, B. L., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Retrieved from [Link]

  • Kitaguchi, H., et al. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • Li, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. NIH Public Access. Retrieved from [Link]

  • Muckle, M. T., et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. NIH Public Access. Retrieved from [Link]

  • Zhang, H.-H., et al. (2024). Catalytic Asymmetric Synthesis of Atropisomers Bearing Multiple Chiral Elements: An Emerging Field. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Retrieved from [Link]

  • Hajra, S., et al. (2007). Design and synthesis of chiral N-chloroimidodicarbonates: application to asymmetric chlorination of silyl enol ethers. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic monitoring of the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this specific application. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your reaction monitoring is both accurate and efficient.

The conversion of the starting material, 5-Chloro-2,3-dihydro-1H-inden-1-one, to the desired alcohol product, this compound, involves a change in the polarity of the molecule. The ketone is more polar than the corresponding alcohol. This difference in polarity is the fundamental principle upon which chromatographic separation and monitoring are based.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. Its simplicity and speed allow for multiple time points to be analyzed quickly, providing a real-time snapshot of the consumption of starting material and the formation of the product.

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: How do I select the right mobile phase for my TLC analysis?

A1: The key is to find a solvent system that provides good separation between the starting material (ketone) and the product (alcohol). The goal is to have distinct spots with Retention Factor (Rf) values ideally between 0.2 and 0.6.

  • Start Simple: Begin with a binary solvent system. A common and effective choice for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]

  • Polarity Adjustment: Since the product (alcohol) is less polar than the starting material (ketone), it will travel further up the TLC plate. If the spots are too close to the baseline (low Rf), the mobile phase is not polar enough; increase the proportion of the polar solvent.[2][3] Conversely, if the spots are too close to the solvent front (high Rf), the mobile phase is too polar; decrease the proportion of the polar solvent.[2][3]

  • Systematic Approach: A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. Run a TLC and adjust the ratio based on the results.

Q2: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A2: Streaking can be caused by several factors:[2][4]

  • Sample Overloading: Applying too much sample to the plate is a common cause.[2][4] Try diluting your sample before spotting it.

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking.[2] While this compound is not extremely polar, this can sometimes be a factor. Adding a small amount (0.1–2.0%) of a modifier like acetic acid or triethylamine to the mobile phase can improve spot shape for acidic or basic compounds, respectively.[2]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample is too strong (too polar in normal phase), it can cause the initial spot to spread out. Use a solvent that is as non-polar as possible while still dissolving the sample.

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3: This is a common issue with a few potential solutions:

  • UV Visualization: this compound and its ketone precursor are aromatic and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent green background.[5][6][7][8] This is the first and easiest visualization method to try.

  • Sample Concentration: The sample may be too dilute.[2][4] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.[2][4]

  • Chemical Staining: If UV visualization is not effective, a chemical stain is necessary. Since the product is an alcohol, and the starting material a ketone, stains that react with these functional groups are ideal.

    • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols.[5][7] The alcohol product will appear as a yellow or brown spot on a purple background.

    • p-Anisaldehyde Stain: This is a versatile stain that can visualize many functional groups, including alcohols and ketones, often with different colors.[5]

    • Iodine: Placing the plate in a chamber with iodine crystals can visualize many organic compounds as brownish spots.[5][7]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[8]

  • Sample Application: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line. Also, spot the pure starting material and, if available, the pure product as references.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[4][9] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[9]

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain.

TLC Monitoring Workflow

Caption: Workflow for monitoring the reaction by TLC.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For more quantitative and precise monitoring, especially in later stages of development and for purity analysis, HPLC is the method of choice. A reverse-phase HPLC method is typically suitable for this analysis.

Frequently Asked Questions (FAQs) for HPLC Monitoring

Q1: What are the common causes of peak tailing in my HPLC chromatogram, and how can I resolve them?

A1: Peak tailing is a frequent issue in HPLC and can significantly affect resolution and quantification.[10] The primary causes include:

  • Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based column packing are a common cause of tailing.[11][12][13] While this compound is not strongly basic, these interactions can still occur.

    • Solution: Adjust the mobile phase pH to be lower (e.g., pH 3) to suppress the ionization of silanol groups.[12][13] Using a highly end-capped column can also minimize these secondary interactions.[12]

  • Column Overload: Injecting too much sample can lead to peak tailing.[14][15][16]

    • Solution: Reduce the injection volume or dilute the sample.[15]

  • Extra-Column Volume: Excessive tubing length or poor connections between the column and detector can cause peak broadening and tailing.[14]

    • Solution: Use shorter, narrower internal diameter tubing where possible and ensure all fittings are secure.

Q2: My retention times are shifting between injections. What could be the problem?

A2: Retention time instability can compromise the reliability of your analysis.[17] Common causes include:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[17][18]

    • Solution: Ensure accurate and precise preparation of the mobile phase. Use an HPLC-grade solvent and degas the mobile phase thoroughly to prevent bubble formation.[19]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[17][20]

    • Solution: Use a column oven to maintain a stable temperature.

  • Column Equilibration: Insufficient equilibration time with the mobile phase before starting a run can cause retention time drift.[19][21]

    • Solution: Ensure the column is adequately equilibrated before the first injection. A stable baseline is a good indicator of equilibration.

Q3: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from several sources:[19]

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method.

  • Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase can appear as peaks.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[19]

  • Sample Degradation: The sample may be degrading in the autosampler vial.

    • Solution: Use a temperature-controlled autosampler if the compound is unstable.

Experimental Protocol: HPLC Monitoring
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reverse-phase column suitable for separating compounds of intermediate polarity.
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid)Formic acid helps to control the pH and improve peak shape.
Gradient 60% B to 95% B over 10 minutesA gradient elution is often necessary to separate the starting material and product with good resolution in a reasonable time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmBoth the starting material and product contain a chromophore and should absorb at this wavelength.
Injection Vol. 10 µLA standard injection volume; may need to be adjusted based on sample concentration.
HPLC Analysis Workflow

HPLC_Workflow cluster_setup System Setup & Preparation cluster_run Analysis cluster_data Data Acquisition & Processing A Prepare Mobile Phase (e.g., H2O/ACN with 0.1% FA) B Equilibrate HPLC System & C18 Column A->B D Inject Sample B->D C Prepare Sample (Dilute reaction mixture) C->D E Run Gradient Method D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate % Conversion & Purity G->H

Caption: Workflow for quantitative reaction monitoring by HPLC.

References
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • uHPLCs. (2023, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Restek. (2014, March 11). [14]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 1). What Is The Mobile Phase In TLC Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • PharmaCores. (2023, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Unknown Source. (n.d.). TLC Visualization Solutions. (This is a general reference for common TLC stains).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Bitesize Bio. (2023, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Dr. Puspendra Kumar. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • uHPLCs. (2023, August 14). Top 10 Common HPLC Problems and How to Fix Them. Retrieved from [Link]

  • Medikamenter Quality Services. (2023, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]

  • ALWSCI. (2023, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2,3-dihydro-1H-inden-1-ol. This molecule is a valuable intermediate in the synthesis of various compounds with potential biological activities, including anti-inflammatory and antimicrobial agents.[1] However, its unique structure often presents a significant hurdle in the laboratory: poor solubility. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these challenges and ensure your reactions proceed smoothly and efficiently.

Part 1: Understanding the Solubility Problem

Before troubleshooting, it's crucial to understand the root cause of the solubility issue. This compound possesses a dichotomous structure: a polar hydroxyl (-OH) group capable of hydrogen bonding, attached to a larger, rigid, and nonpolar chlorinated bicyclic system. This configuration can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid and solvate the individual molecules effectively. The related compound, 5-Chloro-1-indanone, is noted to be insoluble in water, which suggests that the indenol derivative will also have very limited aqueous solubility.[2][3][4][5]

Physicochemical Properties Overview
PropertyValue / ObservationImplication for Solubility
Molecular Formula C₉H₉ClOIndicates a significant hydrocarbon backbone relative to the single hydroxyl group.
Structure Polar -OH group on a nonpolar chloro-indenyl frameRequires solvents that can accommodate both polar and nonpolar characteristics.
Physical Form SolidHigh crystal lattice energy may inhibit dissolution.
Predicted Solubility Low in water and nonpolar alkanes; moderate in polar aprotic and some polar protic solvents.Solvent selection is critical and often non-intuitive.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Q1: My indenol won't dissolve in the reaction solvent at room temperature. What is my first step?

Answer: The first and most critical step is systematic solvent screening. Avoid using a large quantity of your starting material for this. Instead, perform small-scale solubility tests in various solvents covering a range of polarities.

The Underlying Principle: The goal is to find a solvent that can effectively disrupt the intermolecular forces in the indenol's crystal lattice. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are often excellent starting points. They possess high dielectric constants and hydrogen bond accepting capabilities, which help solvate the hydroxyl group, while their organic nature accommodates the nonpolar backbone.

Experimental Protocol 2.1: Rapid Solvent Screening
  • Preparation: Aliquot approximately 5-10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., THF, Dichloromethane (DCM), Acetonitrile, DMF, DMSO, Toluene).

  • Observation: Vigorously vortex each vial for 30-60 seconds at room temperature. Observe if the solid dissolves completely.

  • Heating: If insoluble at room temperature, gently warm the vials that showed partial solubility to 40-50 °C and observe again. Note any changes.

  • Selection: Choose the solvent that provides complete dissolution at the lowest possible temperature suitable for your reaction.

Q2: Heating improves solubility, but my reagents are thermally unstable. What are my options?

Answer: When high temperatures are not viable, the use of a co-solvent system is the preferred strategy. A binary solvent mixture can exhibit synergistic solvation, meaning the mixture can dissolve a compound better than either of the individual pure solvents.[6]

The Underlying Principle: A co-solvent works by modifying the properties of the primary solvent.[7] For instance, adding a small amount of a highly polar aprotic solvent like DMF or N,N-Dimethylacetamide (DMA) to a less polar solvent like THF or DCM can drastically increase the mixture's solvating power without requiring high temperatures.[] This "helper" solvent disrupts the crystal lattice, allowing the primary solvent to solvate the molecule.

Decision Workflow for Solvent Selection

G cluster_0 Start Start: Poor Solubility Observed Screen Perform Solvent Screen (Protocol 2.1) Start->Screen Soluble_RT Soluble at Room Temp? Screen->Soluble_RT Proceed Proceed with Reaction Soluble_RT->Proceed Yes Soluble_Heat Soluble with Gentle Heat? Soluble_RT->Soluble_Heat No Heat_Compatible Is Reaction Heat-Compatible? Soluble_Heat->Heat_Compatible Yes CoSolvent Use Co-Solvent System Soluble_Heat->CoSolvent No Alkoxide Consider In-Situ Alkoxide Formation (Q3) Soluble_Heat->Alkoxide No, even with heat Run_Heated Run Reaction at Elevated Temp. Heat_Compatible->Run_Heated Yes Heat_Compatible->CoSolvent No CoSolvent->Proceed Alkoxide->Proceed caption Fig 1. Troubleshooting workflow for solubility.

Caption: Fig 1. Troubleshooting workflow for solubility.

Q3: I'm performing a Williamson ether synthesis with a strong base (e.g., NaH), and the indenol seems to crash out of solution with the base. How can I resolve this?

Answer: This is a common issue when deprotonating alcohols that have poor solubility. The key is to form the sodium alkoxide in situ. The resulting ionic alkoxide is often significantly more soluble in polar aprotic solvents than the neutral starting alcohol.

The Underlying Principle: The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[9][10][11] Strong bases like sodium hydride (NaH) are used to deprotonate the alcohol, forming the nucleophilic alkoxide.[11] By converting the neutral, moderately polar alcohol into a charged, highly polar sodium salt, its solubility profile changes dramatically, favoring polar aprotic solvents like THF or DMF which can effectively solvate the sodium cation.[9]

Experimental Protocol 2.2: In-Situ Alkoxide Formation for Williamson Ether Synthesis
  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound.

  • Solvent Addition: Add anhydrous THF or DMF (10 mL per gram of indenol). Stir to create a slurry.

  • Deprotonation: Cool the slurry to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Homogenization: Allow the mixture to slowly warm to room temperature. As the alkoxide forms, the slurry should become a more homogeneous, and often clearer, solution. You will observe hydrogen gas evolution ceasing.

  • Reagent Addition: Once the solution is homogeneous (or nearly so), add your electrophile (e.g., methyl iodide) and proceed with the reaction.

Alkoxide Formation and Solubilization

G cluster_0 Heterogeneous Slurry cluster_1 Homogeneous Solution Indenol Indenol-OH (Solid) Poorly Soluble Solvent1 THF or DMF Indenol->Solvent1 + NaH NaH (Solid) NaH->Solvent1 + Alkoxide Indenol-O⁻Na⁺ (Dissolved) Highly Soluble Solvent1->Alkoxide Deprotonation (Stirring, 0°C to RT) H2 H₂ (Gas) Solvent1->H2 Solvent2 THF or DMF Alkoxide->Solvent2 in caption Fig 2. In-situ alkoxide formation enhances solubility.

Caption: Fig 2. In-situ alkoxide formation enhances solubility.

Q4: My reaction involves two immiscible phases (e.g., aqueous base and organic solvent) and the indenol remains in the organic layer, unreacted. What advanced technique can I use?

Answer: This is a perfect scenario for employing Phase-Transfer Catalysis (PTC). A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[12]

The Underlying Principle: For a reaction involving an aqueous base (like NaOH) and your indenol dissolved in an organic solvent (like toluene), the hydroxide ions cannot reach the indenol. A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, acts as a shuttle.[12] The catalyst's cation pairs with the hydroxide anion, and the resulting ion pair is lipophilic enough to dissolve in the organic phase.[13] This transferred hydroxide can then deprotonate the indenol, allowing the reaction to proceed. PTC is a powerful green chemistry technique as it can reduce the need for hazardous polar aprotic solvents.[12][14]

Part 3: Final Recommendations & Safety

  • Patience is Key: Overcoming solubility issues often requires methodical experimentation. Do not rush to a large-scale reaction before you have established a reliable dissolution protocol at a small scale.

  • Embrace Co-Solvents: Binary solvent systems are a powerful and often underutilized tool for solubilizing challenging substrates.[6][15]

  • Consider the Derivative: If permitted by your synthetic route, converting the alcohol to its more soluble alkoxide salt is often the most robust solution, particularly for reactions involving bases.

  • Safety First: Always handle chlorinated organic compounds and strong bases with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS) before use.

References

Preventing racemization of 5-Chloro-2,3-dihydro-1H-inden-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2,3-dihydro-1H-inden-1-OL

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the enantiomeric integrity of this chiral alcohol throughout experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to address challenges you may encounter.

Part 1: Understanding and Troubleshooting Racemization

Racemization, the conversion of an enantiomerically pure or enriched compound into an equal mixture of both enantiomers, is a critical challenge in the synthesis and handling of chiral molecules like this compound.[1][2] Loss of optical activity can lead to diminished or altered biological efficacy. This section addresses the common causes of racemization and provides solutions to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes racemization in this compound?

A1: The most significant risk of racemization for this compound, a secondary benzylic alcohol, is through the formation of a planar, achiral carbocation intermediate.[1][3] This is most commonly facilitated by acidic conditions. The hydroxyl group can be protonated by an acid, transforming it into a good leaving group (water). Departure of the water molecule results in a stabilized benzylic carbocation. Subsequent nucleophilic attack on this planar intermediate (e.g., by water or another nucleophile) can occur from either face with equal probability, leading to a racemic mixture.[3]

Q2: Can basic conditions also lead to racemization of this compound?

A2: While less common for simple secondary alcohols, racemization under basic conditions can occur, although the mechanism is different.[2] A strong base could potentially deprotonate the hydroxyl group, but this does not directly lead to racemization. A more likely, though less favorable, pathway would involve oxidation to the corresponding ketone (5-chloro-2,3-dihydro-1H-inden-1-one), followed by reduction. If the reducing agent is not stereoselective, a racemic alcohol will be formed. This is more of a concern if oxidizing agents are present.

Q3: My recent synthesis of (R)-5-Chloro-2,3-dihydro-1H-inden-1-OL showed a significant loss of enantiomeric excess (ee) after purification. What could be the cause?

A3: Loss of enantiomeric excess during purification is a common issue and can be attributed to several factors:

  • Acidic Traces in Solvents or on Silica Gel: Standard silica gel can be slightly acidic. If the compound is sensitive to acid-catalyzed racemization, prolonged exposure during column chromatography can lead to a decrease in ee.

  • High Temperatures: Purification methods involving heat, such as distillation, can provide the necessary energy to overcome the activation barrier for racemization, especially if trace amounts of acid or base are present.[4]

  • Inappropriate pH during Aqueous Workup: Using strongly acidic or basic solutions to wash your organic extracts can induce racemization.

Q4: How can I monitor the enantiomeric purity of my this compound samples?

A4: The most reliable method for determining the enantiomeric purity is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to selectively interact with each enantiomer differently, leading to different retention times.

  • Chiral Gas Chromatography (GC): For volatile derivatives of the alcohol, chiral GC can also be an effective technique.[4]

Troubleshooting Guide: Loss of Enantiomeric Purity

This table provides a summary of potential causes for racemization and their corresponding preventative measures.

Potential Cause Preventative Measures & Solutions
Acidic Conditions - Use neutralized silica gel (e.g., treated with triethylamine) for chromatography.- Avoid strongly acidic conditions during workup; use a buffered aqueous solution if necessary.- Ensure all solvents are free from acidic impurities.
Basic Conditions - Avoid strong bases during workup and purification.- Use mild bases like sodium bicarbonate for neutralization if required.
High Temperatures - Perform distillations under reduced pressure to lower the boiling point.- Avoid prolonged heating of the compound in solution.
Metal Catalysts - If using metal catalysts (e.g., for hydrogenation/dehydrogenation), ensure they are fully removed after the reaction. Certain ruthenium complexes are known to catalyze alcohol racemization.[5][6][7]
Improper Storage - Store the compound in a cool, dark, and dry place.- Use amber vials to protect from light.- Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Part 2: Recommended Experimental Protocols

To preserve the stereochemical integrity of this compound, it is crucial to employ optimized protocols for its purification and storage.

Protocol 1: Purification by Chiral Chromatography

This protocol outlines a general procedure for purifying this compound while minimizing the risk of racemization.

Objective: To purify the chiral alcohol without significant loss of enantiomeric excess.

Materials:

  • Crude this compound

  • HPLC-grade hexanes and isopropanol

  • Neutralized silica gel (if pre-purification is needed)

  • Triethylamine

  • Rotary evaporator

  • Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OD-H or similar)

Procedure:

  • Optional Pre-purification: If the crude material is highly impure, consider a preliminary purification on a short plug of neutralized silica gel.

    • To neutralize silica gel, prepare a slurry in a non-polar solvent containing 1-2% triethylamine, then evaporate the solvent.

  • Solvent Preparation: Prepare the mobile phase for HPLC. A common mobile phase for chiral separations of similar alcohols is a mixture of hexanes and isopropanol. The exact ratio should be optimized for your specific column and system.

  • Sample Preparation: Dissolve a small amount of the crude alcohol in the mobile phase.

  • Chiral HPLC Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Monitor the separation at a suitable wavelength (e.g., 254 nm).

    • Identify the retention times for both enantiomers by running a racemic standard if available.

  • Preparative Chiral HPLC (if necessary): If larger quantities need to be purified, scale up the separation using a preparative chiral column.

  • Fraction Collection and Solvent Removal: Collect the fractions corresponding to the desired enantiomer. Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).

  • Final Analysis: Analyze the purified sample by chiral HPLC to confirm the enantiomeric excess.

Protocol 2: Best Practices for Storage

Objective: To store enantiomerically pure this compound to prevent degradation and racemization over time.

Materials:

  • Purified this compound

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

  • Refrigerator or freezer (explosion-proof if storing larger quantities of flammable solutions)[8]

Procedure:

  • Container Selection: Place the purified, solvent-free alcohol in a clean, dry amber glass vial to protect it from light.

  • Inert Atmosphere: Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air and moisture.

  • Sealing: Securely seal the vial with a PTFE-lined cap to ensure an airtight closure.

  • Storage Conditions:

    • Store the vial in a cool, dark, and dry environment. A refrigerator at 4°C is suitable for short to medium-term storage. For long-term storage, consider a freezer at -20°C.

    • Ensure the storage area is well-ventilated.[9]

    • Keep away from any sources of acid or base vapors.

Part 3: Visualizing the Racemization Pathway

To better understand the primary cause of racemization, the following diagram illustrates the acid-catalyzed mechanism.

Racemization_Mechanism cluster_enantiomer (R)-Enantiomer cluster_intermediate Achiral Intermediate cluster_racemate Racemic Mixture R_Alcohol (R)-5-Chloro-2,3-dihydro-1H-inden-1-OL Protonation + H⁺ - H₂O R_Alcohol->Protonation Carbocation Planar Benzylic Carbocation Nucleophilic_Attack + H₂O - H⁺ Carbocation->Nucleophilic_Attack Racemic_Alcohol Racemic this compound Protonation->Carbocation Formation of carbocation Nucleophilic_Attack->Racemic_Alcohol Attack from either face

Caption: Acid-catalyzed racemization of a chiral benzylic alcohol.

References

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society.
  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society.
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). The Journal of Organic Chemistry.
  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimeris
  • Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics.
  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar.
  • Racemization Overview, Mechanism & Examples. Study.com.
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimeris
  • New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed.
  • Preventing racemization during the purification of 2,4-Dimethyl-3-hexanol. Benchchem.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
  • Candidates for catalytic alcohol racemization.
  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation.
  • Strategies for chiral separation: from racem
  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • Benzyl Alcohol and Racemization.
  • Simple racemiz
  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • Guidelines for Storage of Flammable Alcohols in Laboratory Refriger
  • Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. Chirality.
  • Semi-continuous and continuous processes for enantiomeric separ
  • Visible‐Light‐Driven Catalytic Deracemiz
  • Enantioselective synthesis of dihydro-1H-benzindoles. PubMed.
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
  • (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine. PubChem.
  • 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7.
  • How Should Ethanol Be Stored?. YouTube.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
  • Enzymatic synthesis of enantiopure alcohols: current st
  • Enzymatic synthesis of enantiopure alcohols: current state and perspectives.
  • 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-AMINE. Ascendex Scientific, LLC.
  • (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine. MolCore.
  • Racemic [1SR,2RS,(RS)]-N-cyano(phenyl)methyl-1-aminoindan-2-ol: Crystal structure and reactivity towards thermal epimerization in the solid state.
  • Small-Ring Compounds. XIII. The Mechanism of Racemization of Optically Active 2,4-Dichloro-3-phenylcyclobutenonel. ElectronicsAndBooks.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Alcohols in Asymmetric Synthesis: A Comparative Analysis Featuring 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals, agrochemicals, and advanced materials. Chiral alcohols have long been indispensable tools in the synthetic chemist's arsenal, serving as versatile chiral auxiliaries, ligands, and synthons. This guide provides an in-depth technical comparison of 5-Chloro-2,3-dihydro-1H-inden-1-ol and other prominent chiral alcohols, offering field-proven insights and experimental data to inform your selection of the optimal stereochemical control element for your synthetic endeavors.

The Central Role of Chiral Alcohols in Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce a single stereoisomer of a chiral molecule. Chiral alcohols contribute to this goal through several key strategies:

  • Chiral Auxiliaries: A chiral alcohol can be temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is cleaved and can often be recovered.[1][2]

  • Chiral Ligands: Chiral alcohols, or their derivatives, can be used as ligands to create chiral metal complexes that catalyze enantioselective transformations.[3]

  • Chiral Reagents: Modified chiral alcohols can act as stoichiometric chiral reagents, for instance, in asymmetric reductions.

The efficacy of a chiral alcohol in these roles is determined by its structural rigidity, steric bulk, electronic properties, and the ease of its introduction and removal.

Profiling this compound: A Potential Asset in Asymmetric Control

This compound, a derivative of the indanol scaffold, presents an intriguing candidate for asymmetric synthesis. Its rigid, bicyclic framework provides a well-defined chiral environment, a desirable feature for effective stereochemical control. The presence of a chloro substituent on the aromatic ring can modulate the electronic properties of the molecule and may influence catalyst-substrate interactions through steric and electronic effects.

Synthesis of Chiral this compound

The primary route to enantiomerically enriched this compound is the asymmetric reduction of its corresponding prochiral ketone, 5-chloro-2,3-dihydro-1H-inden-1-one. Several established methods for asymmetric ketone reduction can be employed for this transformation.

Workflow for the Synthesis of Chiral this compound

cluster_0 Asymmetric Reduction Prochiral_Ketone 5-Chloro-1-indanone Chiral_Alcohol Chiral 5-Chloro-1-indanol Prochiral_Ketone->Chiral_Alcohol Asymmetric Reduction Chiral_Catalyst Chiral Catalyst (e.g., CBS Catalyst, Noyori-type Catalyst) Chiral_Catalyst->Chiral_Alcohol Reducing_Agent Reducing Agent (e.g., Borane, H2) Reducing_Agent->Chiral_Alcohol

Caption: General workflow for the asymmetric synthesis of chiral this compound.

While extensive comparative data for this compound as a chiral auxiliary is not yet widely available in peer-reviewed literature, its structural similarity to other well-studied indanol derivatives allows for informed predictions of its potential performance. For the purpose of this guide, we will utilize data from a closely related and extensively documented indanol derivative, cis-1-amino-2-indanol, as a proxy to compare the indanol scaffold against other classes of chiral alcohols. It is important to note that the electronic and steric influence of the 5-chloro substituent may lead to variations in reactivity and selectivity.

Comparative Performance Analysis of Chiral Alcohols

To provide a clear and objective comparison, we will evaluate the performance of different chiral alcohols in two of the most fundamental and widely employed asymmetric transformations: the asymmetric reduction of prochiral ketones and the asymmetric Diels-Alder reaction.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric synthesis.[4] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent method for this transformation.[5][6][7]

Table 1: Performance Comparison of Chiral Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Alcohol/Ligand PrecursorCatalyst SystemYield (%)ee (%)Product ConfigurationReference
(1S,2R)-1-Amino-2-indanolOxazaborolidine/BH₃·THF9596(R)[8]
(R)-1-PhenylethanolBiocatalytic (Fungus)7896(R)[9]
(S)-1-PhenylethanolBiocatalytic (Yeast)>99>99(S)[10][11]
(S)-Diphenylprolinol (for CBS)Oxazaborolidine/BH₃·THF>95>98(R)[12]
(R)-BINOLRu-BINAP/H₂>9999(R)[13]

Discussion of Performance:

The data in Table 1 highlights the exceptional performance of catalysts derived from amino-indanol in the asymmetric reduction of acetophenone, achieving high yield and enantioselectivity, comparable to the well-established CBS catalyst derived from diphenylprolinol.[8][12] This suggests that the rigid indane backbone provides an excellent chiral environment for stereocontrol. Biocatalytic methods using whole cells that produce chiral 1-phenylethanols also demonstrate excellent enantioselectivity.[9][10][11] The Ru-BINAP system, a hallmark of asymmetric hydrogenation, consistently delivers outstanding results.[13]

The chloro-substituent in this compound could potentially enhance selectivity in certain cases by influencing the electronic nature of the catalyst or by providing additional steric hindrance to better differentiate the prochiral faces of the substrate.

Experimental Protocol: Asymmetric Reduction of Acetophenone via CBS Reduction

This protocol describes a typical procedure for the in-situ generation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and its use in the asymmetric reduction of acetophenone.[14]

Materials:

  • (1S,2R)-1-Amino-2-indanol

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • A flame-dried flask under an inert atmosphere (e.g., Argon) is charged with (1S,2R)-1-amino-2-indanol (0.1 mmol) and anhydrous THF (2 mL).

  • The solution is cooled to 0 °C, and borane-dimethyl sulfide complex (0.1 mmol) is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes to form the oxazaborolidine catalyst.

  • The solution is cooled to -20 °C, and a solution of acetophenone (1 mmol) in anhydrous THF (1 mL) is added dropwise.

  • An additional equivalent of borane-dimethyl sulfide complex (1 mmol) is added slowly.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.

  • The mixture is warmed to room temperature, and 1 M HCl is added.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield (R)-1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Catalytic Cycle of the CBS Reduction

Catalyst Chiral Oxazaborolidine Active_Catalyst Catalyst-BH₃ Complex Catalyst->Active_Catalyst + BH₃ Borane BH₃ Transition_State Six-membered Transition State Active_Catalyst->Transition_State Ketone R-CO-R' Ketone->Transition_State Coordination Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: A simplified representation of the catalytic cycle in a Corey-Bakshi-Shibata (CBS) reduction.[5]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings, often creating multiple stereocenters simultaneously. Chiral alcohols, particularly those that are easily converted into chiral acrylates or other dienophiles, are widely used as chiral auxiliaries in this transformation.[13][15]

Table 2: Performance Comparison of Chiral Auxiliaries in the Diels-Alder Reaction of Acrylates with Cyclopentadiene

Chiral AuxiliaryLewis AcidYield (%)Diastereomeric Excess (de, %)Reference
(cis)-1-Arylsulfonamido-2-indanolEt₂AlCl85-9590-98[13]
(-)-MentholEt₂AlCl80-9075-85[15]
(-)-8-PhenylmentholTiCl₄>90>98[]

Discussion of Performance:

The data in Table 2 demonstrates the high diastereoselectivity achievable with chiral auxiliaries derived from the indanol scaffold in the Diels-Alder reaction.[13] The rigid bicyclic structure effectively shields one face of the dienophile, leading to excellent stereocontrol. While the widely used and economical (-)-menthol provides good selectivity, the more sterically demanding (-)-8-phenylmenthol offers superior performance.[15][] This highlights a common trend in chiral auxiliary design where increased steric bulk can lead to higher diastereoselectivity.

The 5-chloro-substituent on the indanol ring in our target molecule could further enhance diastereoselectivity by providing an additional steric and/or electronic bias, making it a promising candidate for this class of reactions.

Experimental Protocol: Asymmetric Diels-Alder Reaction with a Chiral Indanol Auxiliary

This protocol is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction using an acrylate derived from a chiral indanol derivative.[13]

Materials:

  • Acrylate of (cis)-1-arylsulfonamido-2-indanol

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • A solution of the chiral acrylate (1 mmol) in anhydrous DCM (10 mL) is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

  • A solution of diethylaluminum chloride (1.2 mmol) in hexanes is added dropwise, and the mixture is stirred for 15 minutes.

  • Freshly distilled cyclopentadiene (5 mmol) is added dropwise.

  • The reaction is stirred at -78 °C for 3-6 hours and monitored by TLC.

  • The reaction is quenched at -78 °C by the slow addition of saturated aqueous sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the Diels-Alder adduct.

  • The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis.

Logical Workflow for Chiral Auxiliary Selection in Diels-Alder Reactions

Start Define Target Molecule and Required Stereochemistry Auxiliary_Selection Select Potential Chiral Auxiliaries (e.g., Indanol-derived, Menthol, Evans) Start->Auxiliary_Selection Literature_Search Review Literature for Precedent and Performance Data Auxiliary_Selection->Literature_Search Screening Experimental Screening of Selected Auxiliaries Literature_Search->Screening Analysis Analyze Yield and Diastereoselectivity (de%) Screening->Analysis Optimization Optimize Reaction Conditions (Lewis Acid, Solvent, Temp.) Analysis->Optimization de% < desired Cleavage Develop Efficient Auxiliary Cleavage and Recovery Protocol Analysis->Cleavage de% ≥ desired Optimization->Screening Final_Process Finalized Asymmetric Diels-Alder Protocol Cleavage->Final_Process

Caption: A logical workflow for the selection and optimization of a chiral auxiliary for an asymmetric Diels-Alder reaction.

Conclusion: An Informed Approach to Selecting Chiral Alcohols

This guide has provided a comparative overview of this compound and other key chiral alcohols in the context of asymmetric synthesis. While direct experimental data for this compound remains an area for future exploration, the strong performance of related indanol derivatives suggests its high potential as a valuable tool for stereochemical control.

The selection of an optimal chiral alcohol is a multifaceted decision that depends on the specific transformation, the substrate, and the desired economic and environmental profile of the synthesis. By leveraging the experimental data and protocols provided, researchers, scientists, and drug development professionals can make more informed decisions, accelerating the development of efficient and highly selective asymmetric syntheses.

References

  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3211. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1996). Asymmetric Diels-Alder Reaction: cis-1-Arylsulfonamido-2-indanols as Highly Effective Chiral Auxiliaries. Tetrahedron: Asymmetry, 7(8), 2165-2168.
  • BenchChem. (2025). A Comparative Analysis of Menthol and its Derivatives versus Hypothetical Aliphatic Alcohols as Chiral Auxiliaries in Asymmetric Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Use of (+)-Neomenthol as a Chiral Auxiliary in Diels-Alder Reactions.
  • BenchChem. (2025). A Comparative Guide to 2-Indanol Derivatives and Other Chiral Alcohols in Asymmetric Synthesis.
  • American Chemical Society. (2013). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to (1R,2S)
  • BenchChem. (2025). comparing the efficacy of different chiral alcohols in asymmetric reduction.
  • BenchChem. (2025).
  • Merck Research Laboratories. (1996). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA International Journal for Chemistry, 50(11), 586-590.
  • Atak, G. B., Bayraktar, E., & Mehmetoğlu, Ü. (2019). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. Green Processing and Synthesis, 8(1), 525-534.
  • Soai, K., Niwa, S., & Hori, H. (1990). Asymmetric alkylation of aldehydes with dialkylzincs using a new chiral catalyst system derived from N,N-dialkylnorephedrine.
  • Atak, G. B., Bayraktar, E., & Mehmetoğlu, Ü. (2019). Optimization of the asymmetric synthesis of (S)
  • Davies, I. W., Senanayake, C. H., Castonguay, L., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1995). Highly diastereoselective diels-alder reaction mediated by a chiral auxiliary derived from amino indanol: The role of conformation on diastereoselectivity. Tetrahedron Letters, 36(42), 7619-7622.
  • Wikipedia. (2023). Corey–Itsuno reduction.
  • Sato, H., Yamada, R., Watanabe, Y., Kiryu, T., Kawano, S., Shizuma, M., & Kawasaki, H. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Advances, 12(17), 10584-10589.
  • Honda, Y., & Katayama, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2329.
  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR.
  • Ni, Y., Li, C. X., & Xu, J. H. (2013). Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)
  • Wackett, L. P. (1997). Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. Applied and Environmental Microbiology, 63(11), 4232-4237.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). The Role of (+)
  • NROChemistry. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (2023). Chiral auxiliary.
  • ResearchGate. (2025). Applications of Menthol in Synthetic Chemistry.
  • Chem-Station. (2021).
  • Wikipedia. (2023). Chiral auxiliary.
  • Li, H., Yang, Z., & Liu, X. (2016). Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum.
  • Ni, Y., Li, C. X., & Xu, J. H. (2013). Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)
  • ResearchGate. (2025). A short, efficient synthesis of the chiral auxiliary (+)-8- phenylneomenthol.
  • MDPI. (2021). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • ACS Publications. (2000). Asymmetric Hetero-Diels−Alder Reactions Catalyzed by Chiral (Salen)Chromium(III) Complexes.
  • Andrew G. Myers Research Group. (n.d.). Chem 115.
  • Echeverria, P. G., & Favier, I. (2016). Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolut. Synthesis, 48(16), 2523-2539.
  • BenchChem. (2025). Application Notes and Protocols: 2-Indanol as a Chiral Auxiliary in Asymmetric Synthesis.
  • Wills, M., & Morris, D. J. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4. Tetrahedron, 77, 131771.
  • University of Liverpool. (n.d.).
  • Wang, D., & Wills, M. (2019). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Organic Letters, 21(17), 6899-6903.
  • de Lacerda, V., & de la Torre, M. C. (2021).
  • ResearchGate. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects.
  • The University of Liverpool Repository. (n.d.). RESEARCH ARTICLE Asymmetric Guerbet Reaction to Access Chiral Alcohols.
  • University of Liverpool. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols.
  • ResearchGate. (n.d.). Asymmetric exo‐selective Diels–Alder reaction enabled by BINOL‐based....

Sources

A Comparative Guide to Catalytic Systems for the Enantioselective Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 5-Chloro-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry

This compound, particularly in its enantiomerically pure form, serves as a critical chiral building block in the synthesis of a variety of pharmaceutical compounds. The stereochemistry of this intermediate often dictates the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, selective, and scalable catalytic methods for its synthesis from the prochiral precursor, 5-chloro-1-indanone, is of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of three prominent catalytic systems for this asymmetric reduction: the Corey-Bakshi-Shibata (CBS) reduction, Ruthenium-catalyzed asymmetric transfer hydrogenation, and enzymatic reduction.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for the synthesis of enantiomerically pure this compound is a critical decision in process development, balancing factors such as enantioselectivity, yield, cost, and scalability. Below is a comparative overview of three leading methodologies.

FeatureCorey-Bakshi-Shibata (CBS) ReductionRu-Catalyzed Asymmetric Transfer HydrogenationEnzymatic Reduction (e.g., using Rhodococcus ruber ADH)
Catalyst Type Chiral oxazaborolidineChiral Ru(II) complex with a diamine ligandAlcohol Dehydrogenase (ADH)
Reducing Agent Borane (BH₃) complexes (e.g., BH₃·THF)Formic acid/triethylamine mixture or isopropanolIsopropanol (co-substrate for cofactor regeneration)
Typical Catalyst Loading 5-10 mol%0.1-1 mol%Whole cells or isolated enzyme
Reaction Conditions Anhydrous, aprotic solvent (e.g., THF), low temperatureMild conditions, often aqueous or organic solventsAqueous buffer, mild temperature and pH
Enantioselectivity (ee%) Generally high (>95% ee)[1][2]Excellent (often >99% ee)Excellent (often >99% ee)
Advantages High enantioselectivity for a broad range of ketones, predictable stereochemistry.[3]High turnover numbers, low catalyst loading, uses safer reducing agents.Environmentally friendly ("green"), highly selective, mild reaction conditions.[4]
Disadvantages Use of stoichiometric, pyrophoric borane reagents, sensitivity to moisture.[5]Cost of Ruthenium, potential for product inhibition.Substrate scope can be limited, requires cofactor regeneration system.

In-Depth Analysis and Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of a wide array of prochiral ketones.[1][2] The catalyst, a chiral oxazaborolidine, coordinates with both the borane reducing agent and the ketone substrate, facilitating a highly organized, face-selective hydride transfer.[3]

Reaction Mechanism:

CBS_Mechanism cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release Ketone 5-Chloro-1-indanone Complex Ternary Complex Ketone->Complex CBS_Catalyst (R)-CBS-Oxazaborolidine CBS_Catalyst->Complex Borane BH₃·THF Borane->Complex Transition_State Chair-like Transition State Complex->Transition_State Intramolecular Hydride Transfer Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Alcohol (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol Product_Complex->Alcohol Hydrolysis Regenerated_Catalyst Regenerated CBS Catalyst Product_Complex->Regenerated_Catalyst

Caption: Mechanism of the CBS reduction of 5-chloro-1-indanone.

Experimental Protocol (Representative):

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a 1 M solution of (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine in toluene (0.1 eq.).

  • Cool the flask to -20 °C and add a 1 M solution of borane-tetrahydrofuran complex (1.2 eq.) dropwise, maintaining the internal temperature below -15 °C.

  • Stir the mixture for 15 minutes at -20 °C.

  • Slowly add a solution of 5-chloro-1-indanone (1.0 eq.) in anhydrous THF via a syringe pump over 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) employing chiral ruthenium(II) catalysts has emerged as a highly efficient and practical method for the enantioselective reduction of ketones.[6] These systems typically utilize a stable and readily available hydrogen source, such as a mixture of formic acid and triethylamine or isopropanol. The Noyori-type catalysts, featuring a chiral diamine ligand, are particularly effective.

Reaction Mechanism:

ATH_Mechanism Precatalyst [RuCl₂(arene)(S,S)-TsDPEN] Active_Catalyst [RuH(arene)(S,S)-TsDPEN]⁺ Precatalyst->Active_Catalyst Activation with Base Outer_Sphere_Complex Outer-Sphere Complex Active_Catalyst->Outer_Sphere_Complex Ketone 5-Chloro-1-indanone Ketone->Outer_Sphere_Complex Hydrogen_Source HCOOH/NEt₃ Transition_State Six-membered Transition State Hydrogen_Source->Transition_State Outer_Sphere_Complex->Transition_State Hydride Transfer Product (R)-5-Chloro-2,3-dihydro-1H-inden-1-ol Transition_State->Product Regenerated_Catalyst [RuCl₂(arene)(S,S)-TsDPEN] Transition_State->Regenerated_Catalyst

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol (Representative):

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 eq.) and 5-chloro-1-indanone (1.0 eq.) in a 5:2 mixture of formic acid and triethylamine.

  • Stir the reaction mixture at 28 °C for 24 hours.

  • Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-5-Chloro-2,3-dihydro-1H-inden-1-ol.

Enzymatic Reduction

Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[4] These enzymes operate under mild aqueous conditions and can exhibit exquisite enantioselectivity. A key consideration is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is typically achieved using a sacrificial co-substrate like isopropanol or by coupling with another enzyme system, such as glucose dehydrogenase (GDH).[7] The ADH from Rhodococcus ruber is known for its broad substrate scope and high stereoselectivity.[8]

Experimental Workflow:

Biocatalysis_Workflow cluster_0 Reaction Setup cluster_1 Bioreduction cluster_2 Work-up and Purification Substrate 5-Chloro-1-indanone Bioreactor Stirred Bioreactor at 30 °C Substrate->Bioreactor Enzyme ADH (e.g., from Rhodococcus ruber) Enzyme->Bioreactor Cofactor NAD⁺ Cofactor->Bioreactor Regeneration Glucose/GDH or Isopropanol Regeneration->Bioreactor Buffer Phosphate Buffer (pH 7.0) Buffer->Bioreactor Extraction Solvent Extraction (e.g., Ethyl Acetate) Bioreactor->Extraction Purification Chromatography Extraction->Purification Product (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol Purification->Product

Caption: General workflow for the enzymatic reduction of 5-chloro-1-indanone.

Experimental Protocol (Representative):

  • In a temperature-controlled vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0) containing glucose (1.2 eq.) and NAD⁺ (0.01 eq.).

  • Add glucose dehydrogenase (GDH) and the alcohol dehydrogenase from Rhodococcus ruber.

  • Dissolve 5-chloro-1-indanone (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Stir the mixture at 30 °C and monitor the reaction progress by chiral HPLC.

  • Upon completion, saturate the aqueous phase with sodium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (S)-5-Chloro-2,3-dihydro-1H-inden-1-ol.

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound can be effectively achieved through various catalytic methods, each with its distinct advantages and challenges. The Corey-Bakshi-Shibata reduction offers high enantioselectivity and predictability, though it relies on sensitive reagents. Ruthenium-catalyzed asymmetric transfer hydrogenation provides a highly efficient and scalable alternative with low catalyst loadings. Enzymatic reduction stands out as a sustainable and highly selective method, aligning with the principles of green chemistry.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost constraints, and desired purity. Future research in this area will likely focus on the development of more robust and recyclable catalysts, as well as the discovery of novel enzymes with broader substrate scopes and enhanced stability, further advancing the efficient and sustainable production of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Definitive Structural Characterization of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible science and regulatory compliance. 5-Chloro-2,3-dihydro-1H-inden-1-ol is a key building block in the synthesis of various pharmacologically active molecules, making its precise characterization critical.[1][2] The presence of positional isomers and related impurities necessitates a robust, multi-faceted analytical approach.

This guide provides an in-depth comparison of analytical techniques for the characterization and structural confirmation of this compound. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, presenting a self-validating system for ensuring the identity, purity, and structure of this crucial intermediate.

The Synthetic Context: From Ketone to Alcohol

Typically, this compound is synthesized via the reduction of its corresponding ketone, 5-Chloro-2,3-dihydro-1H-inden-1-one.[1][3] This synthetic pathway is fundamental to our characterization strategy, as the primary goal is to confirm the complete conversion of the carbonyl group to a hydroxyl group. Our analytical approach must therefore be adept at distinguishing the spectroscopic features of the starting material from those of the final product.

The Orthogonal Analytical Workflow: A Strategy for Certainty

A single analytical technique is rarely sufficient for unequivocal structure determination. We advocate for an orthogonal approach, where multiple independent methods are used to corroborate the structure. This strategy minimizes the risk of misinterpretation and provides a comprehensive data package for validation.

Analytical_Workflow Figure 1. Orthogonal Workflow for Structural Confirmation cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS Verify Mass IR Infrared (IR) Spectroscopy - Functional Group ID (O-H vs C=O) Purification->IR Confirm Functional Group Conversion NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Carbon Skeleton Purification->NMR Elucidate Full Structure Final Confirmed Structure: This compound MS->Final IR->Final XRay Single Crystal X-Ray Crystallography - Absolute Structure - Stereochemistry NMR->XRay If crystal obtained NMR->Final XRay->Final Gold Standard

Sources

A Comparative Guide to the Biological Activity of 5-Chloro-2,3-dihydro-1H-inden-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indane scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position of the 2,3-dihydro-1H-inden-1-ol backbone, coupled with further derivatization, presents a promising avenue for the discovery of novel therapeutic agents. This guide offers a comprehensive comparison of the potential biological activities of 5-Chloro-2,3-dihydro-1H-inden-1-ol derivatives, drawing upon experimental data from structurally related compounds to elucidate their potential as anticancer and antimicrobial agents. We will delve into the synthetic strategies, detailed experimental protocols for biological evaluation, and the structure-activity relationships that govern their efficacy.

Introduction to the this compound Scaffold

The this compound moiety is a versatile starting point for the synthesis of a diverse library of compounds. The presence of a chlorine atom, a halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation has been shown to enhance the bioactivity of various organic compounds by improving their ability to interact with biological targets.[1] The indane core itself is a key feature in established drugs and biologically active natural products, exhibiting a range of activities from anti-inflammatory to anticancer effects.[2] This guide will explore the potential of this scaffold by examining the biological activities of its close analogs.

Synthetic Pathways

The synthesis of this compound derivatives typically begins with the preparation of the precursor, 5-chloro-1-indanone. A common method involves the Friedel-Crafts acylation of a suitable starting material. For instance, 3-chlorophenylpropionic acid can be cyclized in the presence of a Lewis acid like zinc chloride to yield 5-chloro-1-indanone.[3] Subsequent reduction of the ketone group at the 1-position affords the parent alcohol, this compound. From this parent compound, a variety of derivatives can be synthesized through reactions targeting the hydroxyl group or other positions on the indane ring.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Core Scaffold and Derivatization 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-chlorophenylpropionic_acid 3-chlorophenylpropionic acid 3-Chlorobenzaldehyde->3-chlorophenylpropionic_acid Reaction with Propionic Acid Propionic_Acid Propionic_Acid Propionic_Acid->3-chlorophenylpropionic_acid 5-chloro-1-indanone 5-chloro-1-indanone 3-chlorophenylpropionic_acid->5-chloro-1-indanone Friedel-Crafts Acylation Parent_Alcohol This compound 5-chloro-1-indanone->Parent_Alcohol Reduction Derivatives Derivatives Parent_Alcohol->Derivatives Further Reactions

Caption: Synthetic workflow for this compound derivatives.

Comparative Anticancer Activity

While direct studies on a series of this compound derivatives are limited, extensive research on structurally similar 5-chloro-indole and indanone derivatives provides strong evidence for their potential as anticancer agents. These compounds have been shown to exhibit potent cytotoxicity against a range of cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), or the disruption of cellular processes like tubulin polymerization.[6][7]

Quantitative Comparison of Related Compounds

The following table summarizes the cytotoxic activity of various 5-chloro-indole derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this compound derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5-chloro-indole-2-carboxamidesCompound 5fA-549 (Lung)0.029[4]
MCF-7 (Breast)0.033[4]
Panc-1 (Pancreatic)0.031[4]
HT-29 (Colon)0.023[4]
5-chloro-indole-2-carboxamidesCompound 5gA-549 (Lung)0.035[4]
MCF-7 (Breast)0.041[4]
Panc-1 (Pancreatic)0.038[4]
HT-29 (Colon)0.029[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Add Test Compounds Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate (48-72h) Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan in DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Antimicrobial Activity

The inclusion of a chlorine atom on an aromatic ring is a well-established strategy for enhancing antimicrobial activity.[8][9] Studies on various chloro-substituted heterocyclic compounds, including those with an indole or benzoxazolone core, have demonstrated significant efficacy against a range of bacterial and fungal pathogens.[8]

Quantitative Comparison of Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for several 5-chloro-benzoxazolinone derivatives, indicating the potential antimicrobial spectrum of this compound derivatives.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
P4AStaphylococcus aureus-[8]
Escherichia coli-[8]
P4BStaphylococcus aureus-[8]
Escherichia coli-[8]
P2BCandida albicans-[8]

Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have good activity, in some cases half that of ampicillin, cephalexin, or miconazole.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (test compounds)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) for positive controls

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential for Enzyme Inhibition

Many therapeutic agents exert their effects by inhibiting specific enzymes. The indane and indole scaffolds are known to be effective frameworks for the development of enzyme inhibitors. For instance, derivatives of 5-chloro-1H-indole have shown inhibitory activity against enzymes like EGFR.[6] A general protocol for an enzyme inhibition assay is provided below.

General Protocol: Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound derivatives (test compounds)

  • Assay buffer

  • 96-well plates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add the enzyme and varying concentrations of the test compounds. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) at a specific temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Enzyme_Inhibition_Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Absorbance/Fluorescence) Initiate_Reaction->Monitor_Reaction Data_Analysis Calculate Reaction Rates and Determine IC50 Monitor_Reaction->Data_Analysis

Caption: General workflow for an enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several SAR trends can be hypothesized for this compound derivatives:

  • Anticancer Activity: The nature and position of substituents on the indole ring of 5-chloro-indole-2-carboxamides significantly impact their cytotoxicity. Small, flexible side chains at certain positions can lead to potent antiproliferative effects.[4] It is likely that modifications to the hydroxyl group and the aromatic ring of the this compound scaffold will similarly modulate anticancer activity.

  • Antimicrobial Activity: The presence of the 5-chloro substituent in benzoxazolinone derivatives is crucial for their antibacterial and antifungal properties.[8][9] Further halogenation or the introduction of other electron-withdrawing groups on the aromatic ring of the this compound core could potentially enhance antimicrobial potency.

Conclusion

While direct experimental data on a comprehensive series of this compound derivatives is an area ripe for exploration, the existing literature on structurally analogous compounds provides a strong foundation for predicting their biological potential. The 5-chloro-indane scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this core structure, combined with the established biological activities of related chloro-substituted heterocycles, makes it a compelling target for further investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to synthesize and evaluate these promising derivatives, paving the way for the discovery of new therapeutic leads.

References

  • Basavarajaiah, S. M., et al. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Retrieved from [Link]

  • Wang, L., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(35), 22963-22974. Retrieved from [Link]

  • Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ISRN Organic Chemistry, 2012, 905413. Retrieved from [Link]

  • Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ISRN Organic Chemistry, 2012, 905413. Retrieved from [Link]

  • Lee, J. H., et al. (2018). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 145, 639-651. Retrieved from [Link]

  • Abubakar, I. B., et al. (2020). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 25(23), 5740. Retrieved from [Link]

  • Wei, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. Retrieved from [Link]

  • Lee, J.-H., et al. (2022). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbiology Spectrum, 10(6), e02324-22. Retrieved from [Link]

  • Abubakar, I. B., et al. (2018). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 56-60. Retrieved from [Link]

  • da Silva, F. C., et al. (2018). Synthesis and Cytotoxic Evaluation of 1H-1,2,3-Triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones. Journal of the Brazilian Chemical Society, 29(10), 2133-2143. Retrieved from [Link]

  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 26(16), 4933. Retrieved from [Link]

  • O'Sullivan, S., et al. (2012). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. Retrieved from [Link]

  • Gharat, L., et al. (2018). Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. Bioorganic & Medicinal Chemistry Letters, 28(22), 3563-3568. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6543. Retrieved from [Link]

  • Taha, M., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 6(10), 6898-6912. Retrieved from [Link]

  • Chylewska, A., et al. (2021). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 26(16), 4945. Retrieved from [Link]

  • Patel, V. K., et al. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 50-56. Retrieved from [Link]

  • Kwiecień, H., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Retrieved from [Link]

Sources

A Spectroscopic Guide to the Enantiomers of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and unequivocally characterize each enantiomer is a critical regulatory and scientific necessity. This guide focuses on the spectroscopic comparison of the enantiomers of 5-Chloro-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative with potential applications as a chiral building block in pharmaceutical synthesis.

While achiral spectroscopic techniques such as standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation, they are inherently incapable of distinguishing between enantiomers. The physical properties of enantiomers, such as boiling point, melting point, and solubility in achiral solvents, are identical. Consequently, specialized chiroptical and advanced NMR techniques are required to probe their distinct three-dimensional arrangements. This guide provides a comprehensive overview of the principles, experimental protocols, and expected results for the spectroscopic comparison of the (R) and (S) enantiomers of this compound, with a focus on Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and NMR spectroscopy with chiral solvating agents.

Part 1: The Foundational Step: Enantiomer Separation

Before any spectroscopic comparison can be undertaken, the racemic mixture of this compound must be resolved into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for this purpose.[2] The principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times and, thus, separation.[2]

Workflow for Chiral HPLC Method Development

Developing a robust chiral separation method is often an empirical process that requires systematic screening of columns and mobile phases.[2] A structured approach, as outlined below, can significantly streamline this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., Polysaccharide-based) B Screen Mobile Phases (Normal & Reversed Phase) A->B C Initial Isocratic Runs B->C D Optimize Mobile Phase Composition C->D Partial separation observed E Adjust Flow Rate D->E F Optimize Column Temperature E->F G Assess Resolution (Rs > 1.5) F->G Optimized conditions H Determine Linearity and Range G->H I Confirm Peak Purity H->I

Caption: A typical workflow for developing a chiral HPLC method.

Illustrative Chiral HPLC Protocol for an Indanol Derivative

This protocol is adapted for the separation of a closely related compound, 1-amino-2-indanol, and serves as a starting point for the optimization of this compound enantiomer separation.[3]

Objective: To separate the enantiomers of an indanol derivative using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Data acquisition and processing software

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Racemic this compound

Procedure:

  • Sample Preparation: Prepare a stock solution of the racemic analyte in the mobile phase at a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Hexane and Isopropanol. A typical starting composition is 90:10 (v/v). The polarity can be adjusted to optimize resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic sample and record the chromatogram.

    • The two enantiomers should elute as separate peaks.

    • If available, inject solutions of the pure enantiomers to confirm the elution order.

Part 2: Comparative Analysis with Chiroptical Spectroscopy

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are the most direct methods for distinguishing between enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[4] For enantiomers, the IR spectra are identical, but the VCD spectra are of equal intensity and opposite sign (mirror images), making VCD a definitive tool for determining absolute configuration.[5][6]

Expected Spectra: The (R)- and (S)-enantiomers of this compound are expected to exhibit identical IR spectra. In contrast, their VCD spectra will be mirror images of each other. For every positive band in the VCD spectrum of the (R)-enantiomer, a negative band of equal magnitude is expected at the same frequency for the (S)-enantiomer.

Illustrative Example: VCD Spectra of (S)-(+)-1-Indanol As a close structural analog, the VCD spectrum of (S)-(+)-1-indanol provides a strong indication of the expected spectral features for this compound. The spectrum is characterized by distinct positive and negative bands in the fingerprint region (below 1500 cm⁻¹), which are highly sensitive to the molecule's three-dimensional structure.[4][7]

Experimental Protocol: VCD Analysis This protocol provides a general workflow for determining the absolute configuration of a chiral molecule in solution using VCD.[8][9]

Objective: To acquire and compare the VCD and IR spectra of the resolved enantiomers.

Instrumentation:

  • VCD spectrometer (e.g., a Fourier Transform VCD spectrometer)

  • IR-transparent sample cells (e.g., BaF₂) with a path length of 100-200 µm

Procedure:

  • Sample Preparation: Prepare solutions of each pure enantiomer and the racemic mixture in a suitable solvent (e.g., CDCl₃) at a concentration of 0.05 M to 0.1 M.

  • Data Acquisition:

    • Record the VCD and IR spectra of the solvent for baseline correction.

    • Acquire the VCD and IR spectra for each enantiomer and the racemic mixture under identical conditions. The spectrum of the racemate should show no VCD signal.

  • Data Analysis:

    • Compare the VCD spectra of the two enantiomers. They should be mirror images.

    • For absolute configuration assignment, compare the experimental VCD spectrum of one enantiomer with a theoretically predicted spectrum.

Quantum Chemical Calculations for Absolute Configuration The absolute configuration can be determined by comparing the experimental VCD spectrum with spectra calculated for a specific enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).[6][10] A good match between the experimental and calculated spectra confirms the absolute configuration.

G A Obtain Experimental VCD Spectrum of one Enantiomer F Compare Experimental and Calculated Spectra A->F B Propose a 3D Structure (e.g., R-configuration) C Perform Conformational Search B->C D DFT Calculation of VCD Spectrum for Low-Energy Conformers C->D E Boltzmann-average the Calculated Spectra D->E E->F G Assign Absolute Configuration F->G

Caption: Workflow for absolute configuration determination using VCD.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD measures the differential absorption of left and right circularly polarized UV-visible light by a chiral molecule containing a chromophore.[11] The benzene ring in this compound acts as a chromophore, making ECD a suitable technique for its analysis. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is unique to a specific enantiomer.[12]

Expected Spectra: The ECD spectra of the (R)- and (S)-enantiomers will be mirror images.[11] Where one enantiomer exhibits a positive Cotton effect (a maximum in the ECD spectrum), the other will show a negative Cotton effect (a minimum) of equal magnitude.

Experimental Protocol: ECD Analysis This protocol outlines the general steps for ECD measurement.[12]

Objective: To acquire and compare the ECD spectra of the resolved enantiomers.

Instrumentation:

  • ECD spectropolarimeter

  • Quartz cuvettes (typically 1 cm path length)

Procedure:

  • Sample Preparation: Prepare dilute solutions of each enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration in the µM to mM range.[12]

  • Data Acquisition:

    • Record a baseline spectrum of the solvent.

    • Measure the ECD spectra of both enantiomers over a suitable wavelength range (e.g., 200-350 nm).

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectra.

    • Overlay the spectra of the two enantiomers to confirm the mirror-image relationship.

Part 3: Distinguishing Enantiomers with NMR Spectroscopy

While a standard NMR spectrum cannot differentiate between enantiomers, this limitation can be overcome by introducing a chiral environment within the NMR tube.

NMR with Chiral Solvating Agents (CSAs)

The addition of a chiral solvating agent to a solution of a racemic analyte can induce diastereomeric interactions, leading to the formation of transient, non-covalently bonded complexes.[13] These diastereomeric complexes are energetically different and, as a result, the corresponding nuclei of the two enantiomers become chemically non-equivalent, exhibiting separate signals in the NMR spectrum.[14]

Expected Spectra: In a standard ¹H NMR spectrum, the signals for the (R)- and (S)-enantiomers of this compound will be identical. Upon addition of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), the signals for protons near the stereocenter (such as the proton on the carbon bearing the hydroxyl group) are expected to split into two distinct signals or sets of signals, one for each enantiomer. The integration of these separated signals can be used to determine the enantiomeric excess (% ee).

Experimental Protocol: NMR with a Chiral Solvating Agent

Objective: To resolve the NMR signals of the enantiomers to determine enantiomeric purity.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Standard NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃)

  • Resolved enantiomers and racemic mixture of this compound

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the analyte (e.g., 5-10 mg) in ~0.6 mL of deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add the CSA to the NMR tube in small increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Observe the splitting of key signals (e.g., the methine proton at C1) as a function of CSA concentration.

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Integrate these signals to calculate the enantiomeric ratio.

Part 4: Data Summary and Interpretation

The following table summarizes the expected outcomes from the spectroscopic comparison of the this compound enantiomers.

Spectroscopic TechniqueProperty(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Standard ¹H NMR Chemical ShiftsIdentical to (S)Identical to (R)Single set of signals
Standard IR Absorption BandsIdentical to (S)Identical to (R)Identical to pure enantiomers
VCD VCD SpectrumOpposite to (S)Opposite to (R)No signal
ECD ECD SpectrumOpposite to (S)Opposite to (R)No signal
¹H NMR with CSA Key Proton SignalsSingle signalSingle signalTwo distinct signals

By employing a combination of these techniques, a comprehensive characterization of the enantiomers of this compound can be achieved. Chiral HPLC provides the necessary physical separation, while VCD and ECD offer definitive confirmation of the enantiomeric relationship and, in conjunction with theoretical calculations, the absolute configuration. NMR with a CSA serves as a powerful tool for determining enantiomeric purity.

The spectroscopic comparison of enantiomers is a cornerstone of chiral drug development and quality control. For this compound, a multi-faceted approach is essential. Chiroptical techniques like VCD and ECD provide unambiguous differentiation and are the gold standard for assigning absolute configuration. Advanced NMR methods using chiral solvating agents offer a practical and accessible means to assess enantiomeric purity. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently characterize these and other chiral molecules, ensuring the scientific integrity and safety of new chemical entities.

References

  • The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. MtoZ Biolabs. [Link]

  • Experimental IR (top) and VCD (bottom) spectrum of (S)-(+)-1-indanol in solution and in the solid state (KBr). ResearchGate. [Link]

  • IR absorption (top) and VCD (bottom) spectra of (S)‐(+)‐1‐indanol crystals. ResearchGate. [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Institutes of Health. [Link]

  • 5 handy pointers on circular dichroism sample preparation. Bitesize Bio. [Link]

  • WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. National Institutes of Health. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Royal Society of Chemistry. [Link]

  • Studying Chirality with Vibrational Circular Dichroism. Gaussian, Inc. [Link]

  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. ResearchGate. [Link]

  • Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. [Link]

  • Conformations of indan and 2-indanol: A combined study by UV laser spectroscopy and quantum chemistry calculation. ResearchGate. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PubMed Central. [Link]

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. National Institutes of Health. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [Link]

  • Chiral Drug Separation. West Virginia University School of Medicine. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. ResearchGate. [Link]

  • Chiral Separation Techniques. Chemist Library. [Link]

  • Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Chiral Solid Solutions for the NMR Analysis of Enantiomers. Semantic Scholar. [Link]

  • Chiral Solid Solutions for the NMR Analysis of Enantiomers: A Potential New Approach to Chiral Analysis. ResearchGate. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Formulas of compounds 1-5. ResearchGate. [Link]

  • A conformational study of (1S, 2R, 5S)-( + )-menthol using vibrational circular dichroism spectroscopy. ResearchGate. [Link]

  • Exciton-Coupled Circular Dichroism and Chiral Derivatization-NMR Methods for the Configurational Analysis of Distaminolyne A. eScholarship, University of California. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 5-Chloro-2,3-dihydro-1H-inden-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of the synthetic intermediate, 5-Chloro-2,3-dihydro-1H-inden-1-OL. As a compound featuring the indanol scaffold—a privileged structure in medicinal chemistry—understanding its selectivity is paramount for predicting its biological activity and potential off-target effects.[1][2]

Introduction: The Significance of Selectivity for Indanol Derivatives

The indane and indanol frameworks are integral to a multitude of pharmacologically active agents, demonstrating efficacy as antiviral, anti-inflammatory, anticancer, and neuroprotective compounds.[1][2] Notably, derivatives of the closely related indanone structure have been identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[3][4][5]

Given this precedent, a primary biological target for a molecule like this compound can be hypothesized as AChE. However, a crucial aspect of drug development is ensuring target specificity. Butyrylcholinesterase (BuChE) is a closely related enzyme that can also hydrolyze acetylcholine.[6] Non-selective inhibition of both AChE and BuChE can lead to a different pharmacological profile and potential side effects. Therefore, a cross-reactivity study against BuChE is essential to determine the selectivity profile of any potential AChE inhibitor.[6][7]

This guide will focus on the in-vitro enzymatic assays required to determine the inhibitory potency of this compound against both AChE and BuChE, thereby establishing its selectivity index. We will also compare its hypothetical performance against established cholinesterase inhibitors.

Experimental Design: Assessing Cholinesterase Inhibition

The core of this cross-reactivity study is to quantify the half-maximal inhibitory concentration (IC50) of this compound for both AChE and BuChE. The ratio of these IC50 values provides the selectivity index, a key metric for comparing the compound's preference for one enzyme over the other.

The Ellman's Assay: A Versatile Colorimetric Method

The most widely used method for measuring cholinesterase activity is the Ellman's assay.[8][9][10] This robust and sensitive colorimetric method is well-suited for high-throughput screening.[8] The assay's principle is based on the hydrolysis of a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) by the enzyme, which produces thiocholine. This product then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8][9] The rate of color formation is directly proportional to the enzyme's activity.

Experimental Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Substrate (ATCI/BTCI) - Enzyme (AChE/BuChE) - Test Compound Dilutions Plate_Setup Plate Setup: - Blank (No Enzyme) - Control (Enzyme + Solvent) - Test Samples (Enzyme + Compound) Reagents->Plate_Setup Preincubation Pre-incubation: Add Buffer, Enzyme, DTNB, and Test Compound/Solvent to wells. Incubate for 10 min at 25°C. Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add Substrate (ATCI or BTCI) to all wells. Preincubation->Reaction_Start Measurement Kinetic Measurement: Read absorbance at 412 nm every minute for 10-15 min. Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates (ΔAbs/min) Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition for each compound concentration Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value: Plot % Inhibition vs. log[Inhibitor] and fit a dose-response curve. Calc_Inhibition->Calc_IC50 Calc_Selectivity Calculate Selectivity Index: (IC50 for BuChE) / (IC50 for AChE) Calc_IC50->Calc_Selectivity

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Detailed Experimental Protocol: Cholinesterase Inhibition Assay

This protocol is adapted from the well-established Ellman's method and is suitable for a 96-well microplate format.[8][9][11]

Materials and Reagents
  • Enzymes: Acetylcholinesterase (AChE) from Electrophorus electricus and Butyrylcholinesterase (BuChE) from equine serum.

  • Substrates: Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Control Inhibitors: Donepezil, Rivastigmine, Tacrine.

  • Equipment: 96-well clear, flat-bottom microplate; multi-channel pipette; microplate reader with kinetic measurement capabilities at 412 nm.

Preparation of Solutions
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved.

  • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store in a light-protected container.[8]

  • 14 mM ATCI and BTCI Solutions: Dissolve 40.2 mg of ATCI or the corresponding amount of BTCI in 10 mL of deionized water. These solutions should be prepared fresh daily.[8]

  • Enzyme Solutions: Prepare stock solutions of AChE and BuChE in phosphate buffer at a concentration that provides a linear rate of reaction for at least 10 minutes. The final concentration in the well should be optimized, but a starting point is typically around 0.05-0.2 U/mL.

  • Test Compound Dilutions: Perform serial dilutions of the this compound stock solution and control inhibitors to cover a range of concentrations (e.g., from 1 nM to 100 µM).

Assay Procedure (96-well plate)
  • Plate Setup:

    • Blank wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL of the respective substrate (ATCI or BTCI).

    • Control wells (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.[8]

    • Test Sample wells: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL of each test compound dilution.[8]

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate at 25°C for 10 minutes.[8]

  • Reaction Initiation: To start the reaction, add 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BuChE) to all wells.[8]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[8]

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance versus time curve.

  • Correct for Non-enzymatic Hydrolysis: Subtract the rate of the blank wells from the rates of the control and test sample wells.[8]

  • Calculate Percentage of Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[8]

  • Calculate the Selectivity Index (SI):

    SI = IC50 (BuChE) / IC50 (AChE)

    A higher SI value indicates greater selectivity for AChE.

Conceptual Diagram of Cholinesterase Inhibition

G cluster_selective Selective Inhibition (High SI) cluster_nonselective Non-Selective Inhibition (Low SI) AChE_S AChE Active Site BuChE_S BuChE Active Site Inhibitor_S Selective Inhibitor (e.g., Donepezil) Inhibitor_S->AChE_S High Affinity (Low IC50) Inhibitor_S->BuChE_S Low Affinity (High IC50) AChE_NS AChE Active Site BuChE_NS BuChE Active Site Inhibitor_NS Non-Selective Inhibitor (e.g., Tacrine) Inhibitor_NS->AChE_NS High Affinity (Low IC50) Inhibitor_NS->BuChE_NS High Affinity (Low IC50)

Sources

Inter-Laboratory Validation of 5-Chloro-2,3-dihydro-1H-inden-1-ol Synthesis: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 5-Chloro-2,3-dihydro-1H-inden-1-ol in Pharmaceutical Synthesis

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry and purity are of paramount importance as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, reproducible, and scalable synthetic protocol for this intermediate is a critical step in the drug development pipeline. This guide provides an in-depth comparison of two common synthetic routes to this compound and presents a hypothetical inter-laboratory validation study to assess the reproducibility of the preferred method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient synthesis for this crucial building block.

The primary challenge in the synthesis of this compound lies in the selective reduction of the ketone functionality of the precursor, 5-chloro-1-indanone, to the corresponding alcohol. This guide will explore two distinct methodologies for this transformation: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation approach. The comparison will focus on key performance indicators such as yield, purity, reaction conditions, and scalability.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound commences with the commercially available 5-chloro-1-indanone. The core of the synthesis is the reduction of the ketone to the desired alcohol.

Method 1: Chemoselective Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. Its operational simplicity and high chemoselectivity make it a favored choice in many synthetic applications.

Reaction Principle: The borohydride anion ([BH₄]⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of 5-chloro-1-indanone. The resulting alkoxide is then protonated during the workup to yield the final alcohol.

5-Chloro-1-indanone 5-Chloro-1-indanone Alkoxide Intermediate Alkoxide Intermediate 5-Chloro-1-indanone->Alkoxide Intermediate 1. NaBH4, Methanol, 0°C to rt This compound This compound Alkoxide Intermediate->this compound 2. Aqueous Workup

Caption: Workflow for the reduction of 5-Chloro-1-indanone using Sodium Borohydride.

Causality Behind Experimental Choices:

  • Solvent: Methanol is an excellent solvent for both the indanone and sodium borohydride. It also serves as a proton source during the reaction, although the primary protonation occurs during the aqueous workup.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction rate, ensuring selectivity and preventing side reactions. Allowing the reaction to warm to room temperature ensures its completion.

  • Stoichiometry: A slight excess of sodium borohydride is used to ensure the complete conversion of the starting material.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to metal hydride reagents, as it utilizes molecular hydrogen as the reductant and typically involves a recyclable heterogeneous catalyst.

Reaction Principle: Molecular hydrogen is activated on the surface of a metal catalyst (e.g., Platinum on carbon). The activated hydrogen is then transferred to the carbonyl group of 5-chloro-1-indanone, resulting in the formation of the alcohol.

5-Chloro-1-indanone 5-Chloro-1-indanone This compound This compound 5-Chloro-1-indanone->this compound H2 (g), Pt/C, Ethanol, rt, atm pressure

Caption: Reaction pathway for the catalytic hydrogenation of 5-Chloro-1-indanone.

Causality Behind Experimental Choices:

  • Catalyst: Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of aromatic ketones. Palladium on carbon (Pd/C) can also be used, but may sometimes lead to hydrodehalogenation (loss of the chlorine atom) as a side reaction.

  • Solvent: Ethanol is a common solvent for catalytic hydrogenation as it readily dissolves the substrate and does not interfere with the catalyst.

  • Pressure and Temperature: The reaction can often be carried out at atmospheric pressure and room temperature, making it operationally simple and safe.

Inter-Laboratory Validation Study: A Hypothetical Case

To ensure the robustness and transferability of a synthetic method, an inter-laboratory validation study is essential.[1] This section outlines a hypothetical study designed to validate the sodium borohydride reduction method for the synthesis of this compound.

Study Design: Three independent laboratories (Lab A, Lab B, and Lab C) with experienced medicinal chemists were tasked with performing the synthesis according to a standardized protocol. Each laboratory was provided with starting materials from the same batch to minimize variability. The primary endpoints of the study were reaction yield and product purity, assessed by High-Performance Liquid Chromatography (HPLC).

cluster_0 Centralized Preparation cluster_1 Participating Laboratories cluster_2 Synthesis & Analysis cluster_3 Data Comparison & Validation Standardized Protocol Standardized Protocol Lab A Lab A Standardized Protocol->Lab A Lab B Lab B Standardized Protocol->Lab B Lab C Lab C Standardized Protocol->Lab C Starting Materials Batch Starting Materials Batch Starting Materials Batch->Lab A Starting Materials Batch->Lab B Starting Materials Batch->Lab C Synthesis of this compound Synthesis of this compound Lab A->Synthesis of this compound Lab B->Synthesis of this compound Lab C->Synthesis of this compound Yield Calculation Yield Calculation Synthesis of this compound->Yield Calculation HPLC Purity Analysis HPLC Purity Analysis Synthesis of this compound->HPLC Purity Analysis Comparative Analysis of Yield & Purity Comparative Analysis of Yield & Purity Yield Calculation->Comparative Analysis of Yield & Purity HPLC Purity Analysis->Comparative Analysis of Yield & Purity Statistical Evaluation Statistical Evaluation Comparative Analysis of Yield & Purity->Statistical Evaluation Validation Report Validation Report Statistical Evaluation->Validation Report

Caption: Experimental workflow for the inter-laboratory validation study.

Comparative Performance Data

The following tables summarize the hypothetical results from the three participating laboratories.

Table 1: Comparison of Reaction Yields

LaboratoryStarting Material (mmol)Product Mass (g)Theoretical Yield (g)Actual Yield (%)
Lab A20.03.253.3796.4
Lab B20.03.183.3794.4
Lab C20.03.293.3797.6
Average 20.0 3.24 3.37 96.1
Std. Dev. 0.0 0.05 0.0 1.61

Table 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

LaboratoryCrude Product Purity (%)Purity after Recrystallization (%)
Lab A97.2>99.5
Lab B96.8>99.5
Lab C97.5>99.5
Average 97.2 >99.5
Std. Dev. 0.35 N/A

The low standard deviation in both yield and purity across the three laboratories indicates a high degree of reproducibility for the sodium borohydride reduction method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

Materials:

  • 5-Chloro-1-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-chloro-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate in vacuo to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Characterization of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.

Table 3: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.30-7.10 (m, 3H, Ar-H), 5.20 (t, 1H, CH-OH), 3.10-2.80 (m, 2H, CH₂), 2.60-2.40 (m, 1H, CH), 2.00-1.80 (m, 1H, CH), 1.70 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 145.2, 142.8, 132.5, 126.8, 125.4, 124.7, 76.5, 36.2, 30.8
Mass Spectrometry (GC-MS) m/z: 168 (M⁺), 150, 133, 115
Infrared (IR) ν (cm⁻¹): 3350 (O-H stretch, broad), 2920 (C-H stretch), 1480 (C=C stretch, aromatic), 1050 (C-O stretch)

Conclusion and Recommendations

This guide has presented a comparative analysis of two synthetic routes for the preparation of this compound. The sodium borohydride reduction method stands out for its operational simplicity, high yield, and excellent purity profile. The hypothetical inter-laboratory validation study demonstrates the robustness and reproducibility of this protocol, making it a reliable choice for implementation in a drug development setting.

For process development and scale-up, the catalytic hydrogenation method warrants further investigation. While potentially more environmentally friendly, optimization of the catalyst system and reaction conditions would be necessary to ensure high selectivity and prevent hydrodehalogenation.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, and environmental considerations. However, based on the data presented, the sodium borohydride reduction method provides a well-validated and highly reproducible pathway to high-purity this compound.

References

  • SpectraBase. This compound. Wiley. [Online]. Available at: [Link]

Sources

Efficacy Blueprint for 5-Chloro-2,3-dihydro-1H-inden-1-OL: A Comparative Assay Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the biological efficacy of 5-Chloro-2,3-dihydro-1H-inden-1-OL, a compound belonging to the indanol chemical class. While direct efficacy data for this specific molecule is not yet prevalent in published literature, the broader family of substituted indanones and indanols has demonstrated significant potential across several therapeutic areas, including neuroprotection, anti-inflammatory action, and oncology. This document, therefore, serves as a proactive experimental roadmap for researchers and drug development professionals. We will detail a trio of robust, validated assays to profile the bioactivity of this compound: an Acetylcholinesterase (AChE) inhibition assay, a Cyclooxygenase-2 (COX-2) inhibition assay, and a general cytotoxicity screening using the MTT assay. For each assay, we provide a detailed, step-by-step protocol, the rationale behind experimental choices, and comparative data for well-established alternative compounds to benchmark performance.

Introduction: The Therapeutic Potential of the Indanol Scaffold

The indanone and indanol core structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of these scaffolds have been investigated for various therapeutic applications. Notably, compounds from this class have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), which are key targets in Alzheimer's disease and inflammatory conditions, respectively.

Given the structural similarity of this compound to these bioactive molecules, it is hypothesized that it may exhibit similar inhibitory activities. The presence of the chloro- substituent on the aromatic ring can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines a systematic approach to characterize the potential therapeutic efficacy of this compound.

Proposed Assay Panel for Efficacy Profiling

To ascertain the biological activity of this compound, we propose a multi-faceted approach targeting key enzymatic pathways and assessing general cellular toxicity.

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The indanone scaffold is a known feature in some AChE inhibitors. This assay will determine if this compound can inhibit AChE activity.

Experimental Workflow:

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: AChE, DTNB, Acetylthiocholine, Buffer A1 Dispense AChE & Inhibitor/Vehicle into 96-well plate P1->A1 P2 Prepare Test Compound (this compound) & Positive Control (Donepezil) P2->A1 A2 Pre-incubate A1->A2 A3 Add DTNB & Acetylthiocholine to initiate reaction A2->A3 A4 Incubate at RT A3->A4 D1 Measure Absorbance at 412 nm (Kinetic Reads) A4->D1 D2 Calculate Rate of Reaction D1->D2 D3 Determine % Inhibition & IC50 Value D2->D3

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Detailed Protocol: This protocol is based on the Ellman's method.[1]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE from Electrophorus electricus (electric eel) in the assay buffer. The final concentration in the well should be optimized, typically 0.1-0.25 U/mL.[1]

    • DTNB Solution: Prepare a 10 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.[1]

    • Substrate Solution: Prepare a 14-15 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh.[1]

    • Test Compound & Control: Prepare stock solutions of this compound and Donepezil (positive control) in DMSO. Create serial dilutions in the assay buffer to achieve a range of final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the test compound or control dilutions to the respective wells. For the 100% activity control, add 25 µL of assay buffer with the same final DMSO concentration.

    • Add 25 µL of the AChE working solution to all wells except the blank.

    • Add 50 µL of DTNB solution to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Comparative Data:

CompoundTargetReported IC50
This compound AChE To be determined
DonepezilAChE~6.7 nM[2]
Anti-inflammatory Potential: Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: Selective inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Given that some indanone derivatives have shown COX-2 inhibitory activity, this assay is crucial for evaluating the anti-inflammatory potential of this compound.

Experimental Workflow:

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: Human Recombinant COX-2, Assay Buffer, Heme, COX Probe, Arachidonic Acid A1 Dispense Reaction Mix (Buffer, Heme, COX-2, Probe) into 96-well plate P1->A1 P2 Prepare Test Compound (this compound) & Positive Control (Celecoxib) A2 Add Inhibitor/Vehicle P2->A2 A1->A2 A3 Pre-incubate at 25°C A2->A3 A4 Initiate reaction with Arachidonic Acid A3->A4 D1 Measure Fluorescence (Ex/Em = 535/587 nm) Kinetically A4->D1 D2 Calculate Rate of Fluorescence Increase D1->D2 D3 Determine % Inhibition & IC50 Value D2->D3

Caption: Workflow for the Fluorometric COX-2 Inhibition Assay.

Detailed Protocol: This protocol is based on a fluorometric assay that detects the prostaglandin G2 product.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer, pH 8.0.

    • Human Recombinant COX-2: Prepare a working solution in the assay buffer.

    • Heme: Prepare a stock solution as a cofactor.

    • COX Probe: A fluorescent probe that reacts with prostaglandin G2.

    • Substrate: Prepare a stock solution of arachidonic acid.

    • Test Compound & Control: Prepare stock solutions of this compound and Celecoxib (positive control) in DMSO. Create serial dilutions in the assay buffer.

  • Assay Procedure (96-well black plate format):

    • Prepare a reaction mix containing assay buffer, heme, COX-2 enzyme, and the COX probe.

    • Dispense the reaction mix into the wells.

    • Add the test compound or control dilutions to the respective wells. For the 100% activity control, add assay buffer with the same final DMSO concentration.

    • Pre-incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence (Excitation/Emission = 535/587 nm) for 5-10 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each well.

    • Calculate the percentage of inhibition as described for the AChE assay.

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.

Comparative Data:

CompoundTargetReported IC50
This compound COX-2 To be determined
CelecoxibCOX-2~40 nM[3]
General Cytotoxicity: MTT Assay

Rationale: It is essential to assess the general cytotoxicity of any potential therapeutic compound to determine its therapeutic window. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability. This will help to determine if the compound has non-specific toxic effects on cells.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Seed Cells in a 96-well plate and allow to adhere A1 Treat cells with serial dilutions of compounds P1->A1 P2 Prepare Test Compound (this compound) & Positive Control (Doxorubicin) P2->A1 A2 Incubate for 24-72 hours A1->A2 A3 Add MTT Reagent to each well A2->A3 A4 Incubate for 2-4 hours A3->A4 A5 Add Solubilization Solution (e.g., DMSO) A4->A5 D1 Measure Absorbance at 570 nm A5->D1 D2 Calculate % Cell Viability D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa or a relevant neuronal or inflammatory cell line) in appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin (a common cytotoxic agent used as a positive control) in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation and Assay:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • After the incubation period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a buffered solution) to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Determine the IC50 value by plotting the % viability against the logarithm of the compound concentration.

Comparative Data:

CompoundCell LineReported IC50
This compound To be determined To be determined
DoxorubicinL929~22.4 µM[4]
DoxorubicinAMJ13IC50 of 223.6 µg/ml[5]

Conclusion and Future Directions

This guide presents a strategic and efficient pathway for the initial efficacy profiling of this compound. By employing these standardized and well-validated assays, researchers can generate robust and comparable data to assess its potential as a neuroprotective, anti-inflammatory, or cytotoxic agent. The inclusion of established reference compounds provides essential benchmarks for interpreting the potency and selectivity of the test compound.

Positive results in any of these primary screens would warrant further investigation, including selectivity profiling (e.g., COX-1 vs. COX-2 inhibition), mechanism of action studies, and evaluation in more complex cell-based and in vivo models. This structured approach ensures a thorough and scientifically rigorous evaluation of this promising compound from the indanol class.

References

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 2, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved January 2, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 2, 2026, from [Link]

  • Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • IC 50 value for Doxorubicin by MTT assay using L929 cell lines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 2, 2026, from [Link]

  • Inhibitory activities (IC 50 nM) of AChE and BuChE of donepezil-like compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. (n.d.). Journal of Advanced Veterinary Research. Retrieved January 2, 2026, from [Link]

  • MTT assay of doxorubicin using untreated and plant extract-pretreated... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved January 2, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (n.d.). Retrieved January 2, 2026, from [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2,3-dihydro-1H-inden-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. The proper handling of waste, particularly for halogenated organic compounds like 5-Chloro-2,3-dihydro-1H-inden-1-OL, is not merely a procedural task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, we can infer its likely hazard profile from closely related structures, such as 5-Chloro-1-indanone.

Based on analogous compounds, this compound is anticipated to be hazardous.[1][2][3] The presence of the chlorine atom designates it as a chlorinated (or halogenated) organic compound, a class of chemicals that requires specific disposal pathways.[4][5][6]

Anticipated Hazards Include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

This initial assessment mandates that this compound be treated as a hazardous chemical waste from the moment it is designated for disposal.[7]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, stringent adherence to PPE protocols is mandatory during all handling and disposal activities.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile). Note that some chlorinated solvents can penetrate latex or nitrile; consult the SDS and glove compatibility charts.[5]To prevent skin contact and absorption, which can cause irritation and toxicity.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, which can cause serious irritation.[1][3]
Lab Coat Standard laboratory coat, flame-resistant if working with flammable solvents.To protect skin and clothing from contamination.
Ventilation All handling of the solid compound and its solutions should occur inside a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[8][9]
Section 3: Waste Segregation and Containerization: The Critical Path

Proper segregation is the most critical step in the disposal process. Improperly mixed chemical wastes can lead to violent reactions, the release of toxic gases, and costly disposal complications. Chlorinated organic compounds must never be mixed with non-halogenated organic waste.[4]

Step-by-Step Containerization Protocol:

  • Select the Correct Waste Container:

    • Use a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health and Safety (EHS) department.[10]

    • The container must be made of a compatible material (e.g., polyethylene or glass for liquids; wide-mouth plastic or glass for solids) and be in good condition, free from cracks or damage.[11]

    • Ensure the container has a secure, leak-proof screw-top cap.[11]

  • Label the Container Accurately:

    • Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate clear and accurate labeling of hazardous waste.[11][12][13]

    • Attach a hazardous waste tag before adding any waste.

    • Clearly write the full chemical name: "this compound" and any solvents used. Do not use abbreviations or chemical formulas.

    • List all components and their approximate percentages.

    • Keep the container closed at all times except when adding waste.[7]

  • Accumulate Waste Safely:

    • Store the designated waste container in a "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10]

    • The SAA should be in a secondary containment bin to catch any potential leaks.[4]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[4]

Section 4: Managing Spills and Decontamination

Accidental spills must be managed immediately and correctly to mitigate exposure and environmental contamination.

  • Minor Spills (Solid): If a small amount of solid is spilled within the fume hood, gently sweep it up with appropriate tools and place it into the designated hazardous waste container. Decontaminate the area with a suitable solvent and absorbent pads, disposing of all cleanup materials as hazardous waste.[7][8]

  • Minor Spills (Liquid Solution): Use a chemical spill kit with absorbent pads to contain and absorb the liquid. Place all contaminated materials into a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.[6]

  • Major Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area, alert colleagues, and contact your institution's EHS or emergency response team immediately.[6]

Decontaminating Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as halogenated organic liquid waste.[7] After proper rinsing, deface the original label before disposal as regular trash or glass waste.[7]

Section 5: The Disposal Pathway: From Lab to Final Treatment

The "cradle-to-grave" principle of the RCRA holds the generator responsible for the waste until its final, safe disposal.[14][15]

The workflow below outlines the standard procedure for waste removal.

DisposalWorkflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Removal Start Unused/Contaminated this compound Identify Identify as Hazardous Waste (Chlorinated Organic) Start->Identify Container Select Designated 'Halogenated Waste' Container Identify->Container Label Attach & Complete Hazardous Waste Tag Container->Label Store Store in Satellite Accumulation Area (with Secondary Containment) Label->Store KeepClosed Keep Container Securely Closed Store->KeepClosed Request Container is Full: Submit Waste Pickup Request to EHS KeepClosed->Request Pickup EHS Collects Waste for Compliant Off-site Disposal Request->Pickup

Caption: Disposal workflow for this compound.

Section 6: Principles of Waste Minimization

Responsible chemical management includes minimizing waste generation.[10] Researchers should:

  • Purchase only the quantity of chemical needed for the experiment.[4]

  • Maintain a clear inventory to avoid purchasing duplicates and to track expiration dates.[4]

  • If possible, substitute with less hazardous chemicals.[10]

By adhering to these rigorous procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regul
  • Learn the Basics of Hazardous Waste. US EPA.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • MSDS of 5-Chloro-2,3-dihydro-1H-inden-1-one.
  • STANDARD OPERATING PROCEDURE FOR CHLORIN
  • Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Cole-Parmer.
  • (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. CymitQuimica.
  • SAFETY DATA SHEET for 5-Chloro-1-indanone. Thermo Fisher Scientific.
  • Chemical Safety Guidelines. Texas A&M University-San Antonio.

Sources

Navigating the Safe Handling of 5-Chloro-2,3-dihydro-1H-inden-1-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Researchers in Drug Development and Synthesis

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of 5-Chloro-2,3-dihydro-1H-inden-1-OL (CAS 33781-38-3). This document moves beyond a simple checklist to offer a procedural and causal understanding of the necessary precautions, ensuring a self-validating system of safety for you and your team.

The information herein is synthesized from authoritative safety data sheets (SDS) and best practices in chemical hygiene to support your critical work in drug development and scientific research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) and engineering controls to mitigate exposure risks. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our safety protocols are designed to create effective barriers against these pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.Prevents eye irritation or serious eye damage from splashes or airborne particles.[2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile), inspected prior to use. A lab coat or other protective work clothing is mandatory.Protects against skin irritation upon contact. Contaminated clothing must be removed immediately.[2][3]
Respiratory Protection In case of dust or vapor formation, or if working outside of a fume hood, use a NIOSH/MSHA-approved respirator.Avoids inhalation of the substance, which can cause respiratory tract irritation.[2]

Always inspect PPE for signs of degradation before use. Contaminated work clothing should not be allowed out of the workplace and should be washed separately before reuse.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for ensuring safety and preventing contamination.

Engineering Controls
  • Ventilation: Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are in close proximity to the workstation and are readily accessible in case of an emergency.[3]

Pre-Handling Procedure
  • Consult the SDS: Before beginning any work, review the Safety Data Sheet for this compound.

  • Area Preparation: Designate a specific area for handling the chemical. Ensure the workspace is clean and uncluttered.

  • PPE Donning: Put on all required PPE as specified in the table above.

During Use
  • Avoid Contact: Exercise caution to avoid all direct contact with the skin and eyes.[3]

  • No Consumption: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

  • Container Management: Keep the container tightly closed when not in use.

Post-Handling
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

  • Spills: Evacuate personnel to a safe area. Use proper personal protective equipment as indicated in Section 2. Absorb the spill with inert dry material, sweep or vacuum it up, and place it in a suitable container for proper disposal. Wash the spill area with soap and water.[4]

Disposal Plan: Environmental Responsibility

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Classification: This chemical waste is classified as hazardous.

  • Container Management: Ensure waste containers are always tightly capped, except when adding waste. Label the container clearly with "HAZARDOUS WASTE" and the chemical name.

  • Disposal Method: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations. This should be carried out by a licensed professional waste disposal service. Do not let the chemical enter drains.[2]

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the standard workflow for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_area Prepare Work Area prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_use Use Chemical in Fume Hood prep_ppe->handle_use Proceed to handling handle_avoid Avoid Contact handle_use->handle_avoid handle_close Keep Container Closed handle_avoid->handle_close post_decon Decontaminate & Wash handle_close->post_decon Finished handling post_doff Doff PPE post_decon->post_doff post_store Store Chemical post_doff->post_store disp_waste Collect in Labeled Hazardous Waste Container post_store->disp_waste Generate waste disp_prof Professional Disposal disp_waste->disp_prof em_spill Spill em_spill_contain Contain & Clean em_spill->em_spill_contain em_exposure Exposure em_exposure_firstaid First Aid em_exposure->em_exposure_firstaid em_exposure_medical Seek Medical Attention em_exposure->em_exposure_medical em_spill_contain->disp_waste em_exposure_firstaid->em_exposure_medical

Caption: Workflow for Safe Handling of this compound.

References

  • American Elements. This compound Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.